molecular formula C6H4ClF2N B1349362 2-Chloro-3,5-difluoroaniline CAS No. 36556-60-2

2-Chloro-3,5-difluoroaniline

Cat. No.: B1349362
CAS No.: 36556-60-2
M. Wt: 163.55 g/mol
InChI Key: XDHOQZCRADUDRI-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluoroaniline (CAS 36556-60-2) is a multifunctional halogenated aniline derivative of significant value in chemical research and development. This compound, with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 g/mol, serves as a crucial building block in organic synthesis, particularly for the construction of more complex molecules . Its structure, featuring both chlorine and fluorine substituents on the aniline ring, makes it a versatile intermediate for introducing specific steric and electronic properties into target compounds. This chemical is professionally employed as a key precursor in the synthesis of pharmaceuticals and agricultural chemicals . It has been utilized in documented synthetic pathways, such as the production of 3,5-difluoroaniline and its derivatives, which are valuable intermediates in their own right . The compound is classified as an aniline or substituted aniline, a class of compounds known for their utility in creating a wide range of industrial and specialty chemicals . Handling of this compound requires appropriate safety precautions. The compound has been associated with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers are advised to consult the Safety Data Sheet (SDS) and use personal protective equipment, including gloves and eye/face protection. The product is offered with a purity of ≥97% and should be stored in a cool, dark place under an inert atmosphere . Please Note: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHOQZCRADUDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371402
Record name 2-chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-60-2
Record name 2-chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-3,5-difluoroaniline: Synthesis, Applications, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern synthetic chemistry, halogenated anilines serve as indispensable building blocks, particularly within the pharmaceutical and agrochemical industries. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. Among these, 2-Chloro-3,5-difluoroaniline (CAS No. 36556-60-2) has emerged as a key intermediate. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its fundamental properties, synthesis protocols, critical applications, and the analytical techniques required for its characterization, grounding our discussion in established scientific principles and methodologies.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic amine characterized by a chlorine atom and two fluorine atoms substituted on the benzene ring. This specific substitution pattern imparts distinct reactivity and physical properties that are highly valuable in organic synthesis.

PropertyValueSource(s)
CAS Number 36556-60-2[1]
Molecular Formula C₆H₄ClF₂N[1][2]
Molecular Weight 163.55 g/mol [1][2]
Appearance White to light yellow crystal or crystalline powder[1]
Melting Point 26-28 °C[1]
Boiling Point 208.3 ± 35.0 °C (Predicted)[1]
Density 1.434 g/cm³[1]
Flash Point 92 °C[1]
Solubility Soluble in common organic solvents (alcohols, ethers, ketones)[1]

Synthesis and Manufacturing Pathways

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 2-chloro-3,5-difluoronitrobenzene. This transformation is a cornerstone of aromatic chemistry, leveraging catalytic hydrogenation or other reducing agents to selectively convert the nitro group (-NO₂) to an amino group (-NH₂).

Primary Synthesis Protocol: Reduction of 2-chloro-3,5-difluoronitrobenzene

The reduction of 2-chloro-3,5-difluoronitrobenzene is a robust and widely used method.[1] The causality behind this choice lies in the high efficiency and selectivity of catalytic hydrogenation for nitro group reduction without affecting the halogen substituents on the aromatic ring.

Experimental Protocol:

  • Reactor Setup: A suitable pressure reactor (e.g., a Parr hydrogenator or a stainless steel autoclave) is charged with 2-chloro-3,5-difluoronitrobenzene, a solvent (e.g., methanol or ethanol), and a catalyst.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction. Other catalysts like Raney Nickel can also be employed.[3]

  • Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically conducted under hydrogen pressure (e.g., 1.5 MPa) at a controlled temperature (e.g., 35-45 °C) until hydrogen uptake ceases.[3]

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure (e.g., rotary evaporation). The resulting crude product can be purified by distillation or recrystallization to yield high-purity this compound.[3][4]

G cluster_synthesis Synthesis Workflow start Start: Charge Reactor react Catalytic Hydrogenation (H₂, Pd/C) - Pressurize with H₂ - Heat to 35-45°C start->react Add Reactant, Solvent, Catalyst filter Reaction Completion & Catalyst Filtration react->filter Monitor H₂ uptake evap Solvent Evaporation (Rotary Evaporator) filter->evap purify Purification (Distillation/Recrystallization) evap->purify end_product Final Product: This compound purify->end_product

Caption: Synthesis workflow for this compound.

This self-validating system ensures reaction completion by monitoring hydrogen consumption, and product purity is confirmed through standard analytical techniques post-purification.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine atoms into bioactive molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5][6] this compound serves as a critical building block for introducing a fluorinated phenylamine moiety into larger, more complex molecules.

  • Pharmaceutical Intermediate: This compound is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The specific arrangement of chloro and fluoro substituents provides a unique electronic and steric profile that can be crucial for a drug's mechanism of action. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry in some capacity.[7]

  • Agrochemical Synthesis: In the agrochemical sector, it is used to produce advanced pesticides, herbicides, and fungicides.[5] The halogenated structure contributes to the efficacy and target specificity of these agricultural products.

G cluster_applications Role as a Chemical Intermediate Base This compound Building Block Pharma Pharmaceutical Synthesis Active Pharmaceutical Ingredients (APIs) Base:f1->Pharma:f0 Agro Agrochemical Synthesis Pesticides, Herbicides Base:f1->Agro:f0 Dye Specialty Chemicals Dye Intermediates Base:f1->Dye:f0

Caption: Role of this compound as a building block.

Analytical Characterization

Accurate analysis of this compound is essential for quality control during synthesis and for its use in subsequent reactions. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing purity and quantifying the compound.

Gas Chromatography (GC) Protocol

GC is well-suited for analyzing volatile and thermally stable compounds like halogenated anilines.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methylene chloride or acetone).

  • Instrumentation: A GC system equipped with a capillary column (e.g., DB-5ms or equivalent) and a suitable detector is used. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds, while a Mass Spectrometer (MS) provides definitive identification.[8]

  • GC Conditions:

    • Injector Temperature: 250-280°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation from impurities (e.g., 70°C for 1 min, then ramp at 10-15°C/min to 280°C).[9]

  • Data Analysis: The retention time of the peak corresponding to this compound is compared to that of a known standard. Purity is determined by the relative area of the main peak.

G cluster_analysis Analytical Workflow (GC-MS) prep Sample Preparation (Dilute in Solvent) inject GC Injection prep->inject sep Chromatographic Separation (Capillary Column) inject->sep detect Detection & Identification (MS/NPD) sep->detect analyze Data Analysis (Purity & Quantification) detect->analyze

Caption: General workflow for GC-MS analysis.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification
  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]

  • Irritation: Causes skin irritation and serious eye damage/irritation.[10][12]

  • Organ Toxicity: May cause respiratory irritation.[10][12]

Safe Handling and Personal Protective Equipment (PPE)

A rigorous safety protocol is mandatory when working with this compound.

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]

    • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its synthesis via the reduction of its nitro-analogue is a well-established and efficient process. Understanding its physicochemical properties, handling it with strict adherence to safety protocols, and employing robust analytical methods for its characterization are paramount for its effective and safe utilization in research and manufacturing. This guide serves as a foundational resource for professionals, providing the necessary technical insights to leverage the full potential of this versatile building block.

References

  • PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from PrepChem.com. [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from ChemBK.com. [Link]

  • European Patent Office. (1992). Process for producing 3,5-difluoroaniline (EP 0497213 A2).
  • Google Patents. (2008). Process for synthesizing 2,3-difluoroaniline (CN101245020B).
  • PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline. Retrieved from National Center for Biotechnology Information. [Link]

  • Google Patents. (1999). Process for the preparation of 3,5-difluoroaniline (US5965775A).
  • Google Patents. (1994). Process for preparing 3,5-difluoroaniline (US5294742A).
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from Carl ROTH. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from EPA.gov. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Retrieved from inno-pharmchem.com. [Link]

  • Corbo, F., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Published on PMC. [Link]

  • Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic amines serve as pivotal structural motifs and versatile synthetic intermediates. Their unique electronic properties, metabolic stability, and capacity for diverse chemical transformations make them indispensable building blocks. 2-Chloro-3,5-difluoroaniline (CAS No. 36556-60-2) is a prime exemplar of this class of compounds.[1][2][3][4][5] This guide provides an in-depth analysis of its chemical properties, reactivity, and synthetic applications, offering field-proven insights for professionals engaged in discovery and development. The strategic placement of chloro and fluoro substituents on the aniline ring creates a molecule with distinct reactivity at three key positions: the amine, the labile chlorine atom, and the activated aromatic core, paving the way for complex molecular architecture.

Core Chemical and Physical Properties

A comprehensive understanding of a molecule's physical properties is foundational to its application in synthesis. These properties dictate choices in reaction solvents, purification methods, and handling procedures. The key physical and chemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 36556-60-2[1][2][3]
Molecular Formula C₆H₄ClF₂N[1][6]
Molecular Weight 163.55 g/mol [1][4]
Appearance Liquid or solid[7]
Melting Point 26-28 °C[1]
Boiling Point 208.3 °C at 760 mmHg (Predicted)[1]
Density 1.459 g/cm³[1]
Flash Point 92.2 °C[1]
InChI Key XDHOQZCRADUDRI-UHFFFAOYSA-N[7]

Spectroscopic Signature: An Interpretive Guide

While direct, high-resolution spectra for this specific intermediate are not widely published, we can predict its characteristic spectroscopic features based on established principles and data from analogous structures. This interpretive approach is a critical skill for researchers working with novel or specialized reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). These signals would correspond to the two non-equivalent aromatic protons. Due to coupling with the adjacent fluorine atoms, these signals will appear as complex multiplets (likely doublet of doublets or triplets of doublets). The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent but typically falls in the δ 3.5-4.5 ppm range.

  • ¹³C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JC-F), a hallmark of organofluorine compounds. The carbon attached to chlorine will be shifted downfield, while the carbon bearing the amino group will be shifted upfield relative to benzene. A published, though not fully detailed, spectrum confirms the presence of these signals in a CDCl₃ solvent.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • N-H Stretching: Two characteristic sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

  • Aromatic C-H Stretching: Sharp peaks will appear just above 3000 cm⁻¹, indicative of C-H bonds on an aromatic ring.

  • C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

  • C-F and C-Cl Stretching: Strong, characteristic absorption bands for the C-F and C-Cl bonds are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. A characteristic feature will be the M+2 isotope peak, approximately one-third the intensity of the M⁺ peak, which is definitive for the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways for haloanilines involve the loss of the halogen atom or cleavage related to the amine group.

Chemical Reactivity and Synthetic Field Applications

The synthetic utility of this compound is rooted in its trifunctional nature. The electron-withdrawing fluorine atoms influence the reactivity of the entire molecule, enhancing the acidity of the amine and activating the chlorine atom for nucleophilic substitution and cross-coupling reactions.

Catalytic Dehalogenation: A Gateway to 3,5-Difluoroaniline

A primary industrial application of this compound is as a precursor to 3,5-difluoroaniline, a valuable intermediate in its own right for pharmaceuticals and agrochemicals. The chlorine atom at the 2-position can be selectively removed via catalytic hydrogenation. This transformation is highly efficient and demonstrates the lability of the C-Cl bond, which is activated by the adjacent electron-withdrawing fluorine atom and the ortho-amino group. A typical reaction involves a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or hydrazine hydrate.[9]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product start This compound PdC Pd/C Catalyst start->PdC Adsorption H2 Hydrogen Source (H₂ or Hydrazine) H2->PdC Activation end 3,5-Difluoroaniline PdC->end Catalytic Hydrogenolysis (C-Cl Cleavage) Base Base (e.g., Triethylamine) Base->PdC Promotes Reaction

Caption: Catalytic Hydrogenation Workflow.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

  • Buchwald-Hartwig Amination: This reaction would allow for the formation of a new C-N bond at the 2-position, coupling the aniline with another amine. This is a powerful method for constructing complex diarylamines or alkylarylamines, which are common scaffolds in pharmacologically active molecules. The choice of phosphine ligand is critical to promote the desired reductive elimination from the palladium center.

  • Suzuki-Miyaura Coupling: The C-Cl bond can readily participate in Suzuki coupling with boronic acids or esters. This enables the formation of a new C-C bond, providing access to highly substituted biaryl compounds. Such structures are prevalent in materials science and as core fragments of many approved drugs.

Field-Proven Experimental Protocol: Synthesis of 3,5-Difluoroaniline

This protocol is adapted from established patent literature and represents a robust method for the selective dehalogenation of this compound.[9]

Objective: To synthesize 3,5-difluoroaniline via catalytic hydrogenolysis of this compound.

Materials:

  • This compound (8.2 g, 0.05 mol)

  • 5% Palladium on Carbon (Pd/C) (1.0 g)

  • 80% Hydrazine monohydrate (18.8 g, 0.3 mol)

  • Ethyleneglycol monomethyl ether (20 g)

  • Nitrogen gas (for inerting)

Equipment:

  • 100 mL four-necked flask

  • Mechanical stirrer

  • Condenser

  • Thermometer

  • Heating mantle

  • Gas chromatography (GC) apparatus for reaction monitoring

Step-by-Step Methodology:

  • Reactor Setup: Assemble the 100 mL four-necked flask with a mechanical stirrer, condenser, and thermometer. Ensure the setup is secure and in a well-ventilated fume hood.

  • Inerting the Atmosphere: Purge the reaction vessel with nitrogen gas for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Charging the Reagents: Under a positive pressure of nitrogen, charge the flask with this compound (8.2 g), ethyleneglycol monomethyl ether (20 g), 5% Pd/C catalyst (1.0 g), and 80% hydrazine monohydrate (18.8 g).

    • Causality Note: Ethyleneglycol monomethyl ether is chosen as a high-boiling, polar solvent capable of dissolving the reactants. Hydrazine serves as the in-situ source of hydrogen.

  • Reaction Execution: Begin vigorous stirring and heat the mixture to 100°C using the heating mantle. Maintain this temperature for 20 hours.

    • Self-Validating System: The reaction progress can be monitored by taking small aliquots periodically and analyzing them by GC to track the disappearance of the starting material and the appearance of the product peak.

  • Reaction Quenching and Work-up: After 20 hours (or upon confirmation of reaction completion by GC), cool the reaction mixture to room temperature.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Palladium on carbon can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during filtration.

  • Product Isolation: The filtrate contains the desired 3,5-difluoroaniline. Further purification can be achieved by extraction and distillation. The patent literature reports a conversion of 91% and a yield of 89.6% for 3,5-difluoroaniline using this method.[9]

Safety and Handling

As a halogenated aromatic amine, this compound requires careful handling. The following information is based on the Safety Data Sheet (SDS) for this compound.[7][10]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[7]

Conclusion

This compound is a strategically important building block whose value lies in its predictable and versatile reactivity. Its ability to undergo selective dehalogenation provides an efficient route to other valuable intermediates, while its suitability for modern cross-coupling reactions allows for its direct incorporation into complex molecular targets. For the medicinal or materials chemist, this compound represents not just a starting material, but a node of synthetic diversity, enabling the rapid exploration of chemical space in the pursuit of novel function.

References

  • Arctom. (n.d.). CAS NO. 36556-60-2 | this compound. Retrieved from Arctom. [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet: this compound. Retrieved from Angene Chemical. [Link]

  • Alachem Co., Ltd. (n.d.). 36556-60-2 | this compound. Retrieved from Alachem. [Link]

  • European Patent Office. (1992). EP 0497213 A2: Process for producing 3,5-difluoroaniline.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from SpectraBase. [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 36556-60-2. Retrieved from XiXisys. [Link]

  • Google Patents. (1999). US5965775A: Process for the preparation of 3,5-difluoroaniline.
  • Google Patents. (1994). US5294742A: Process for preparing 3,5-difluoroaniline.
  • Google Patents. (1991). US5041674A: Process and intermediates for the preparation of 2,6-difluoroaniline.
  • Capot Chemical. (n.d.). 36556-60-2 | this compound. Retrieved from Capot Chemical. [Link]

  • Google Patents. (2010). CN101245020B: Process for synthesizing 2,3-difluoroaniline.
  • CMS Científica do Brasil. (n.d.). TRC. Retrieved from CMS Científica. [Link]

  • Chemsigma. (n.d.). This compound [36556-60-2]. Retrieved from Chemsigma. [Link]

  • MySkinRecipes. (n.d.). Halogenated Aniline Derivatives. Retrieved from MySkinRecipes. [Link]

  • PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from PubChem. [Link]

  • Chemsrc. (2025). 3,5-Difluoroaniline | CAS#:372-39-4. Retrieved from Chemsrc. [Link]

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An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Anilines in Modern Chemistry

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These substitutions can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chloro-3,5-difluoroaniline, a uniquely substituted aniline derivative, represents a versatile building block with significant potential in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and spectroscopic characterization, offering field-proven insights for its effective utilization in research and development.

Section 1: Physicochemical and Structural Characteristics

This compound is a crystalline solid at room temperature, appearing as a white to light yellow powder.[1] Its molecular structure, featuring a chlorine atom ortho to the amino group and two fluorine atoms in the meta positions, gives rise to a distinct set of chemical and physical properties.

PropertyValueSource(s)
CAS Number 36556-60-2[1]
Molecular Formula C₆H₄ClF₂N[1]
Molecular Weight 163.55 g/mol [2]
Melting Point 26-28 °C[1]
Boiling Point 208.3 ± 35.0 °C (Predicted)[1]
Density 1.434 g/cm³[1]
Appearance White to light yellow crystal or crystalline powder[1]
Solubility Soluble in common organic solvents (alcohols, ethers, ketones)[1]

The presence of both chlorine and fluorine atoms significantly impacts the electronic nature of the aromatic ring, influencing its reactivity in subsequent chemical transformations. The fluorine atoms, with their high electronegativity, act as strong inductive electron-withdrawing groups, which can enhance the metabolic stability of derivative compounds.[3]

Caption: Molecular structure of this compound.

Section 2: Synthesis Methodologies

This compound is often synthesized as a key intermediate in the production of other valuable chemical entities, such as 3,5-difluoroaniline.[4][5] A common synthetic approach involves the reduction of a nitrated precursor.

Protocol: Synthesis via Reduction of 2-Chloro-3,5-difluoronitrobenzene

This method provides a reliable route to this compound from its corresponding nitroaromatic compound.[1] The choice of reducing agent and reaction conditions is critical for achieving high yield and purity.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 2-chloro-3,5-difluoronitrobenzene in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

  • Reduction: Introduce a reducing agent. This can be achieved through catalytic hydrogenation with hydrogen gas or by using a chemical reducing agent like stannous chloride (SnCl₂) in the presence of a strong acid (e.g., HCl).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. If an acid was used, neutralize the mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow Start 2-Chloro-3,5-difluoronitrobenzene Solvent Dissolve in Ethanol/Methanol Start->Solvent Catalyst Add Pd/C Catalyst Solvent->Catalyst Reduction Introduce Reducing Agent (H2 gas or SnCl2/HCl) Catalyst->Reduction Monitoring Monitor Reaction (TLC/GC) Reduction->Monitoring Workup Filter, Neutralize, Extract Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Section 3: Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification, purity assessment, and for tracking its transformation in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region. The proton at the 4-position will likely appear as a triplet of triplets, coupled to the two adjacent fluorine atoms and the proton at the 6-position. The proton at the 6-position will likely appear as a doublet of doublets, coupled to the proton at the 4-position and the fluorine atom at the 5-position.

  • Amine Protons (-NH₂): A broad singlet is expected for the amine protons, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. Due to the influence of the electronegative halogen substituents, the carbon signals will exhibit a range of chemical shifts and C-F coupling. A 13C NMR spectrum is available on SpectraBase, which can be accessed with a free account.[6]

  • Carbons bonded to Fluorine (C-F): These carbons will appear as doublets due to one-bond C-F coupling, typically with large coupling constants.

  • Carbons adjacent to Fluorine: These carbons will show smaller two-bond C-F couplings.

  • Carbon bonded to Chlorine (C-Cl): The chemical shift of this carbon will be influenced by the chlorine atom.

  • Carbon bonded to Nitrogen (C-NH₂): This carbon's chemical shift will be significantly influenced by the amino group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

  • N-H Stretching: Two medium to weak absorption bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C-H Aromatic Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

  • C=C Aromatic Stretching: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹ is characteristic of the C-N stretch of aromatic amines.

  • C-F Stretching: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region due to the C-F stretching vibrations.

  • C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 163. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 165 with about one-third the intensity of the M⁺ peak will be observed.

  • Fragmentation Pattern: Common fragmentation pathways for halogenated anilines include the loss of a chlorine radical, followed by the elimination of HCN or HF. The fragmentation pattern can be complex due to the presence of multiple halogens.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Structural Elucidation NMR->Structural Elucidation IR FT-IR Spectroscopy Functional Group ID Functional Group ID IR->Functional Group ID MS Mass Spectrometry Molecular Weight\n& Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight\n& Fragmentation GC_MS GC-MS Separation & Identification Separation & Identification GC_MS->Separation & Identification HPLC HPLC Purity & Quantification Purity & Quantification HPLC->Purity & Quantification Sample This compound Sample Sample->NMR Sample->IR Sample->MS Sample->GC_MS Sample->HPLC

Caption: Analytical workflow for the characterization of this compound.

Section 4: Applications in Drug Discovery and Development

Halogenated anilines are pivotal precursors in the synthesis of a wide array of pharmaceutical compounds.[7][8] The specific substitution pattern of this compound makes it a valuable starting material for introducing a di-fluoro-substituted phenyl ring with a reactive chlorine handle for further chemical modifications.

The fluorine atoms can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism.[3] Furthermore, fluorine can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets, potentially increasing binding affinity and efficacy. The chlorine atom provides a site for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structural motif is present in numerous developmental and patented compounds. Its utility lies in its ability to serve as a scaffold for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Section 5: Safety, Handling, and Toxicology

As with many halogenated aromatic compounds, this compound should be handled with care, following standard laboratory safety procedures.

Hazard Identification:

  • Toxicity: This compound is considered toxic and should be handled with appropriate personal protective equipment.[1]

  • Irritation: Avoid contact with skin and eyes.[1]

  • Inhalation: Good ventilation is crucial to minimize the inhalation of dust or vapors.[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • First Aid: In case of contact with skin or eyes, flush immediately with plenty of water and seek medical attention. If inhaled, move to fresh air and seek medical assistance.[1]

References

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  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for producing 3,5-difluoroaniline - EP 0497213 A2.
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Foreword: The Strategic Importance of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-difluoroaniline

This compound is a highly functionalized aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and a chlorine atom ortho to the amine group—imparts specific reactivity and physicochemical properties that are highly sought after in the development of advanced materials, pharmaceuticals, and agrochemicals.[1][2] The presence of multiple halogen atoms provides distinct handles for sequential, site-selective modifications such as cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity in bioactive molecules.[2][3]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, process optimization, and safety considerations.

Part 1: Core Synthesis Pathways: A Mechanistic Perspective

The synthesis of this compound can be approached from several distinct strategic starting points. The choice of pathway is often dictated by the availability and cost of starting materials, desired scale, and purity requirements. We will examine three robust and industrially relevant methodologies.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) of a Polyfluorinated Precursor

This pathway represents a direct and elegant approach, leveraging the principles of Nucleophilic Aromatic Substitution (SNAr). The starting material, 2-chloro-1,3,5-trifluorobenzene, is activated towards nucleophilic attack by the strongly electron-withdrawing fluorine substituents.

Causality and Mechanism: The cumulative inductive effect of the three fluorine atoms and one chlorine atom renders the aromatic ring electron-deficient, facilitating attack by a nucleophile like ammonia. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The substitution of a fluorine atom is generally favored over chlorine in SNAr reactions under these conditions. The amination occurs at the C1 position, which is para to the chlorine atom and flanked by two fluorine atoms, leading to the desired product.

A patented method describes the reaction of 2-chloro-1,3,5-trifluorobenzene with ammonia in a solvent like methanol under elevated temperature and pressure.[4]

Caption: Pathway A: Nucleophilic Aromatic Substitution.

Experimental Protocol (Exemplary) [4]

  • A Teflon-coated autoclave is charged with 33.4 g of 2-chloro-1,3,5-trifluorobenzene and 200 ml of methanol previously saturated with ammonia gas at room temperature.

  • The autoclave is sealed and heated on an oil bath to 160°C for 40 hours.

  • After cooling, the reaction mixture is transferred from the autoclave.

  • The solvent (methanol) and any unreacted 2-chloro-1,3,5-trifluorobenzene are removed by distillation under reduced pressure.

  • The remaining residue, containing this compound, is then purified by appropriate methods such as distillation or crystallization.

Pathway B: Reduction of a Nitroaromatic Intermediate

The reduction of a nitro group to an amine is one of the most fundamental and reliable transformations in organic synthesis. This pathway hinges on the successful synthesis of the precursor, 2-chloro-3,5-difluoronitrobenzene.

Causality and Mechanism: The synthesis of the nitro precursor typically involves the chlorination and subsequent nitration of 1,3-difluorobenzene. The reduction of the nitro group can be achieved through various methods, most commonly catalytic hydrogenation. In this process, hydrogen gas is activated on the surface of a metal catalyst (e.g., Palladium on carbon, Pd/C), and the nitro group is stepwise reduced to the amine. This method is often high-yielding and produces clean products.

While a direct protocol for this specific molecule's reduction is not detailed in the search results, analogous reductions of similar structures, such as 2,6-dichloro-3,5-difluoronitrobenzene, are well-documented in patents and provide a robust template for this transformation.[5][6]

Caption: Pathway B: Nitro Group Reduction.

Experimental Protocol (Representative for Nitro Reduction) [5][6]

  • A high-pressure reactor (autoclave) is charged with the starting nitro compound (e.g., 547 g of crude 2,6-dichloro-3,5-difluoronitrobenzene as an analogue), a solvent (e.g., 100 g of toluene), a catalyst (e.g., 17.5 g of 5% Pd/C, 50% water content), and a base to neutralize in-situ generated acids (e.g., 104.8 g of MgO in 450 g of water).

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen.

  • The reaction mixture is heated (e.g., to 45°C) and stirred vigorously. The progress is monitored by the cessation of hydrogen uptake.

  • Upon completion, the reactor is cooled, and the pressure is released.

  • The catalyst is removed by filtration through a pad of Celite.

  • The organic phase is separated from the aqueous phase.

  • The final product is isolated from the organic phase, typically by distillation under reduced pressure.

Pathway C: Hydrolysis and Decarboxylation of a Benzonitrile Derivative

This pathway offers an alternative route starting from a more complex, but potentially accessible, benzonitrile compound. A European patent details the synthesis from 4-amino-5-chloro-2,6-difluoroisophthalonitrile.[7]

Causality and Mechanism: This transformation is a multi-step process occurring in a single pot. It begins with the hydrolysis of the two nitrile (-C≡N) groups into carboxylic acid (-COOH) groups, likely under acidic conditions. This is followed by decarboxylation—the loss of CO₂ from the carboxylic acid groups. The decarboxylation of the carboxylic acid ortho to the amino group is particularly facile, driven by the formation of a stable intermediate. The result is the formation of the target aniline.

Caption: Pathway C: From a Benzonitrile Precursor.

Experimental Protocol (As Described in Patent) [7]

  • The starting material, 4-amino-5-chloro-2,6-difluoroisophthalonitrile, is reacted with a mineral acid for hydrolysis and decarboxylation (specific acid and temperature conditions are determined by the patent's broader claims).

  • After the reaction is complete, the solution is carefully poured into ice water.

  • The aqueous solution is neutralized by the addition of sodium hydroxide.

  • The product is extracted into an organic solvent, such as methylene chloride.

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is distilled off, and the residue is purified by distillation under reduced pressure to yield this compound.

Part 2: Comparative Data and Strategic Selection

The optimal synthesis pathway depends on a balance of factors including yield, purity, cost, and operational complexity. The following table summarizes the key metrics for the discussed routes.

Parameter Pathway A: SNAr Pathway B: Nitro Reduction Pathway C: Benzonitrile Hydrolysis
Starting Material 2-Chloro-1,3,5-trifluorobenzene2-Chloro-3,5-difluoronitrobenzene4-Amino-5-chloro-2,6-difluoroisophthalonitrile
Key Reagents Ammonia, MethanolH₂, Pd/C, BaseMineral Acid, NaOH, CH₂Cl₂
Reported Yield Not specified, but generally goodHigh (Analogous reactions >70%)[5]85%[7]
Reported Purity Dependent on purificationHigh98%[7]
Advantages Direct, fewer steps if precursor is available.Highly reliable and scalable reaction; clean conversion.High reported yield and purity.
Challenges Requires high pressure/temperature (autoclave); precursor may be costly.Multi-step synthesis of the nitro precursor is required.Availability and synthesis of the complex benzonitrile starting material.

Part 3: Purification, Characterization, and Safety

Purification: Regardless of the synthetic route, the crude this compound typically requires purification. Distillation under reduced pressure is a commonly cited and effective method for obtaining high-purity material.[7] For solid products, recrystallization from a suitable solvent system can also be employed.

Characterization: The identity and purity of the final product must be confirmed through standard analytical techniques:

  • Appearance: White to light yellow crystalline powder.[1]

  • Melting Point: Approximately 98-100 °C.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to confirm the structure and substitution pattern. The ¹³C NMR spectrum is available in public databases.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight (163.55 g/mol ) and fragmentation pattern.[8]

Safety Imperatives:

  • This compound: This compound is classified as toxic and should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Reagents: Many reagents used in these syntheses are hazardous. Ammonia is corrosive and toxic. High-pressure hydrogen gas is highly flammable and requires specialized equipment (autoclave) and handling procedures. Mineral acids are corrosive. All operations must be preceded by a thorough risk assessment.

Conclusion

The synthesis of this compound is achievable through several viable pathways, each with its own strategic advantages and challenges. The direct amination of 2-chloro-1,3,5-trifluorobenzene offers an efficient route if the precursor is accessible. The reduction of the corresponding nitro-aromatic is a classic and robust method, though it adds steps for precursor synthesis. Finally, the hydrolysis and decarboxylation of a specialized benzonitrile derivative has been shown to produce high yields and purity. The selection of a specific pathway will ultimately be guided by economic considerations, available starting materials, and the scale of production required by the research or drug development professional.

References

  • PrepChem.com. Synthesis of 3,5-difluoroaniline. Available from: [Link]

  • European Patent Office. EP 0497213 A2: Process for producing 3,5-difluoroaniline. Available from: [Link]

  • Google Patents. US5510533A: Process for producing 3,5-difluoroaniline and derivative thereof.
  • Google Patents. US5294742A: Process for preparing 3,5-difluoroaniline.
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  • Google Patents. US5965775A: Process for the preparation of 3,5-difluoroaniline.
  • Google Patents. CN101245020B: Process for synthesizing 2,3-difluoroaniline.
  • PubChem. Patent US-5294742-A: Process for preparing 3,5-difluoroaniline. Available from: [Link]

  • Taylor & Francis Online. Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene. Synthetic Communications, 24(4), 1994. Available from: [Link]

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 125(4), 2004, pp. 543-548. Available from: [Link] (Note: Original link was to a different source, this is a more direct link to related science).

  • SpectraBase. This compound - Optional[13C NMR] - Spectrum. Available from: [Link]

  • Google Patents. CA2340442C: Process for preparing 3,5-difluoroaniline.
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  • ProQuest. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Rasayan J. Chem., 6(1), 2013, pp. 58-61. Available from: [Link]

  • Google Patents. EP0001825A1: Method of preparing 2,4-difluoroaniline.
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An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Chloro-3,5-difluoroaniline (CAS No. 36556-60-2), a key building block in modern medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the aniline scaffold imparts unique electronic and lipophilic characteristics, making it a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This document is intended to serve as a practical resource for researchers, offering detailed data, experimental protocols, and insights into the handling and application of this versatile compound.

Core Molecular and Physical Properties

This compound is a halogenated aromatic amine with the molecular formula C₆H₄ClF₂N. At room temperature, it typically presents as a liquid or a low-melting solid, a physical state that is crucial for handling and reaction setup considerations.[1] The precise determination of its physical constants is fundamental for its purification, characterization, and use in synthetic protocols.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different reaction conditions.

PropertyValueSource(s)
CAS Number 36556-60-2[1][2]
Molecular Formula C₆H₄ClF₂N[2]
Molecular Weight 163.55 g/mol [2]
Appearance Liquid or low-melting solid[1]
Melting Point 26-28 °C[2]
Boiling Point 208.3 °C (at 760 mmHg)[2]
Density 1.459 g/cm³[2]
Solubility Profile

This compound is generally soluble in common organic solvents.[3] This property is essential for its application in solution-phase reactions and for its purification by methods such as chromatography or recrystallization. While detailed quantitative solubility data is not widely published, its miscibility with a range of organic solvents is a key practical attribute.

Qualitative Solubility:

  • Soluble in: Alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), and ketones (e.g., acetone).[3]

  • Slightly Soluble to Insoluble in: Water.

The solubility in nonpolar solvents like hexanes is expected to be lower than in polar aprotic or protic organic solvents, a characteristic that can be exploited in purification procedures.

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is indispensable for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group. The protons will exhibit coupling to each other and to the adjacent fluorine atoms, resulting in complex splitting patterns (e.g., doublet of doublets of doublets). A broad singlet corresponding to the -NH₂ protons would also be anticipated, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached halogens. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-N stretching: Typically observed in the 1250-1350 cm⁻¹ region.

  • C-Cl stretching: In the fingerprint region, generally between 850-550 cm⁻¹.

  • C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ range.

  • Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺˙ would be expected at m/z 163, with a characteristic [M+2]⁺˙ peak at m/z 165 with approximately one-third the intensity of the molecular ion peak, indicative of the presence of one chlorine atom. Fragmentation would likely involve the loss of a chlorine radical (Cl•) and subsequent fragmentation of the aromatic ring.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three key functionalities: the nucleophilic amino group, the aromatic ring, and the halogen substituents.

Reactions of the Amino Group

The amino group is a primary site of reactivity, capable of undergoing a variety of transformations common to anilines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is often used as a protecting group strategy to moderate the reactivity of the aniline.

  • Alkylation: Reaction with alkyl halides.

  • Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho, para-director for electrophilic aromatic substitution. However, the presence of the electron-withdrawing chloro and fluoro groups deactivates the ring to some extent. The substitution pattern will be directed by the combined electronic effects of all substituents.

Cross-Coupling Reactions

The chloro substituent can participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C, C-N, and C-O bonds. This reactivity is of paramount importance in the construction of complex molecules in drug discovery.

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Given its low melting point, care must be taken during this procedure.

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If the sample is liquid at room temperature, it can be cooled to induce solidification before loading.

  • Capillary Loading: Introduce a small amount of the solid into a capillary tube, ensuring a packed height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Initially, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

  • Precise Measurement: For an accurate determination, use a fresh sample and a slow heating rate of 1-2 °C/min, starting from a temperature approximately 10-15 °C below the approximate melting point.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid melts to define the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Methodology:

  • Apparatus: Assemble a micro-boiling point apparatus using a Thiele tube or a small-scale distillation setup.

  • Sample and Capillary: Place a small amount of the liquid in a small test tube. Invert a sealed capillary tube and place it in the test tube with the open end submerged in the liquid.

  • Heating: Gently heat the apparatus. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

  • Observation: The boiling point is the temperature at which the stream of bubbles ceases upon cooling, and the liquid begins to be drawn into the capillary tube.

Solubility Assessment

Methodology:

  • Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane).

  • Qualitative Test: To a small, known volume of solvent (e.g., 1 mL) in a test tube, add a small, measured amount of this compound (e.g., 10 mg).

  • Observation: Agitate the mixture and observe for complete dissolution at room temperature. If the substance does not dissolve, gently warm the mixture and observe again. Note the solubility at both temperatures.

G cluster_qualitative Qualitative Solubility A Add ~10mg of Compound to 1mL of Solvent B Agitate at Room Temperature A->B C Observe for Dissolution B->C D Soluble C->D E Insoluble C->E F Gently Warm E->F G Observe for Dissolution F->G H Soluble when Hot G->H I Insoluble G->I

Caption: Qualitative Solubility Testing Workflow.

Handling, Storage, and Safety

As a halogenated aniline, this compound should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[3]

  • Toxicity: While specific toxicity data for this compound is limited, related chloroanilines are known to be toxic. Assume this compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

Applications in Drug Discovery and Development

Halogenated anilines are privileged scaffolds in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the chlorine atom provides a handle for further synthetic modifications via cross-coupling reactions. This compound is a valuable starting material for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapies. Its specific substitution pattern allows for the generation of diverse compound libraries for lead optimization in drug discovery programs. For example, related difluoroaniline derivatives are key components in the synthesis of various pharmaceutical agents.[4][5]

Conclusion

This compound is a chemical intermediate with a unique combination of physical and chemical properties that make it highly valuable in the fields of pharmaceutical and materials science research. A thorough understanding of its physical constants, spectroscopic characteristics, and chemical reactivity is essential for its effective and safe use. This guide provides a foundational repository of this critical information to support ongoing and future research endeavors.

References

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Navigating the Solubility Landscape of 2-Chloro-3,5-difluoroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3,5-difluoroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles, qualitative solubility information, and data from structurally analogous compounds to provide a robust predictive framework. Crucially, this guide offers detailed, field-proven methodologies for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility profile of this compound to inform formulation, process development, and bioavailability studies.

Introduction: The Critical Role of Solubility in Chemical Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the utility and application of a chemical entity. In the realm of drug discovery and development, aqueous solubility is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1] Similarly, in agrochemical and fine chemical synthesis, the solubility of intermediates like this compound in various organic solvents dictates reaction kinetics, purification strategies, and overall process efficiency.

This compound, a white to light yellow crystalline powder, is an important building block in organic synthesis.[2] Its halogenated aromatic structure presents unique solubility characteristics that necessitate a thorough understanding for its effective application. This guide will delve into the theoretical underpinnings of its solubility and provide practical, validated protocols for its empirical determination.

Theoretical Framework and Qualitative Solubility Profile

Structural Considerations and Polarity

This compound is a substituted aniline with a molecular structure that imparts a moderate degree of polarity. The presence of two fluorine atoms and one chlorine atom, all of which are highly electronegative, creates dipole moments within the molecule. The amino group (-NH2) is also polar and capable of acting as a hydrogen bond donor. However, the benzene ring is nonpolar. This combination of polar and nonpolar features suggests that the molecule will exhibit preferential solubility in polar organic solvents that can engage in dipole-dipole interactions and hydrogen bonding.

Qualitative data supports this, indicating that this compound is soluble in common organic solvents such as alcohols, ethers, and ketones.[2]

The Influence of pH on Aqueous Solubility

As an aniline derivative, this compound is a weak base due to the lone pair of electrons on the nitrogen atom of the amino group.[3] This basicity is a critical factor influencing its aqueous solubility. In acidic solutions, the amino group can be protonated to form the corresponding anilinium salt:

C₆H₄ClF₂NH₂ + H⁺ ⇌ C₆H₄ClF₂NH₃⁺

This protonation introduces a formal positive charge on the molecule, significantly increasing its polarity and, consequently, its solubility in water.[4][5] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent, with markedly greater solubility at lower pH values.[6]

Insights from Structurally Similar Compounds

Examining the solubility of structurally related compounds can provide valuable predictive insights. For instance, 3,5-dichloroaniline is reported to be insoluble in water but soluble in alcohol, ether, and benzene.[7] A study on 3,5-dichloroaniline demonstrated that its solubility in methanol-water and ethanol-water mixtures increases with both increasing temperature and a higher proportion of the organic solvent.[8] This suggests a similar endothermic dissolution process for this compound, where solubility in organic and aqueous-organic solvent systems will likely increase with temperature.

Predicted Solubility Profile

Based on the above principles and available qualitative information, the following table summarizes the expected solubility behavior of this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino group and dipole-dipole interactions.[2]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions. DMSO is a powerful organic solvent.[2][9]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers can act as hydrogen bond acceptors.[2]
Nonpolar Hexane, TolueneLow"Like dissolves like" principle; significant mismatch in polarity.
Aqueous WaterLow (at neutral pH)Limited hydrogen bonding and polarity mismatch with the aromatic ring.[7]
Aqueous Acid Dilute HCl, Citrate Buffer (pH < 4)HighProtonation of the basic amino group to form a more soluble salt.[4][5]
Aqueous Base Dilute NaOH, Phosphate Buffer (pH > 8)LowThe neutral form of the aniline will predominate, leading to lower solubility.

Experimental Determination of Solubility: Protocols and Best Practices

To obtain definitive quantitative data, experimental measurement is essential. The choice of method depends on the desired outcome, throughput requirements, and the stage of research or development.[1] This section provides detailed protocols for the "gold standard" thermodynamic solubility measurement and a high-throughput kinetic solubility assay.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic or equilibrium solubility.[10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

  • Excess Solid: Ensures that the solution reaches true saturation.

  • Prolonged Equilibration: Allows the system to reach thermodynamic equilibrium, providing a stable and reproducible measurement.

  • Temperature Control: Solubility is temperature-dependent, so precise control is crucial for data accuracy and comparability.

  • Phase Separation: Filtration or centrifugation is critical to remove all undissolved solid particles before concentration analysis, preventing overestimation of solubility.

  • Accurate Quantification: A validated analytical method like HPLC-UV is necessary for precise measurement of the dissolved compound's concentration.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh excess this compound prep_solvent Add known volume of solvent to flask prep_solid->prep_solvent Add solid shake Shake at constant temperature (e.g., 24-48h) prep_solvent->shake separate Filter (0.22 µm) or Centrifuge shake->separate quantify Quantify concentration of filtrate via HPLC-UV separate->quantify result Thermodynamic Solubility (e.g., in mg/mL or mol/L) quantify->result

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

  • Preparation: Add an excess amount of solid this compound to a glass vial or flask. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at a specific pH, or an organic solvent) to the vial.

  • Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.[10]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the suspension at high speed and collect the supernatant.[11]

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Analyze the filtered supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.[12][13]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination: Nephelometry Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of compounds under non-equilibrium conditions.[1] These assays measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer. Nephelometry, which measures light scattering from suspended particles, is a common detection method.[3][14]

  • DMSO Stock: Allows for the rapid preparation of a dilution series in a high-throughput format. However, the presence of DMSO can lead to supersaturated solutions and may overestimate thermodynamic solubility.[15]

  • Short Incubation: Mimics the conditions of many high-throughput biological assays and provides a rapid assessment.

  • Nephelometric Detection: Provides a sensitive and direct measure of compound precipitation without the need for a physical separation step.

G cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_detection Detection cluster_analysis Analysis cluster_result Result prep_stock Prepare concentrated stock in DMSO prep_plate Dispense stock into microplate wells prep_stock->prep_plate add_buffer Add aqueous buffer to create dilution series prep_plate->add_buffer incubate Incubate for a short period (e.g., 2h) add_buffer->incubate measure Measure light scattering (Nephelometer) incubate->measure analyze Identify precipitation point from scattering data measure->analyze result Kinetic Solubility analyze->result

Caption: Workflow for Kinetic Solubility Assay via Nephelometry.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96- or 384-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells.

  • Buffer Addition and Mixing: Add the desired aqueous buffer to the wells to achieve a range of final compound concentrations. Mix thoroughly.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period, typically 1 to 2 hours.[14]

  • Nephelometric Reading: Place the microplate in a laser nephelometer and measure the light scattering in each well.[3]

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is often defined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the onset of precipitation.[12]

Conclusion and Future Directions

This guide establishes a foundational understanding of the solubility of this compound, grounded in established chemical principles and analogies to similar compounds. While qualitative data suggests good solubility in polar organic solvents and pH-dependent solubility in aqueous media, the provided experimental protocols for thermodynamic and kinetic solubility determination are paramount for generating the precise, quantitative data required for advanced research and development.

As a Senior Application Scientist, I strongly recommend that researchers invest the effort to experimentally determine the solubility of this compound under the specific conditions relevant to their work. The robust and validated shake-flask and nephelometry protocols detailed herein provide a clear path to obtaining this critical data, thereby mitigating risks in process scale-up, formulation, and in vivo studies. Future work should aim to populate the public domain with quantitative solubility data for this important chemical intermediate across a range of pharmaceutically and industrially relevant solvents and conditions.

References

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Introduction: The Strategic Importance of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

2-Chloro-3,5-difluoroaniline is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its structural motifs are of significant interest in medicinal chemistry and agrochemical development, where the incorporation of chlorine and fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy of the target active pharmaceutical ingredients (APIs) or crop protection agents.[2][3][4]

Professionals in research and drug development frequently handle such intermediates. Understanding the causality behind safety protocols is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety. This guide provides a holistic, field-proven framework for the safe handling, storage, and emergency management of this compound, moving beyond rote compliance to foster a deep-seated culture of safety.

Physicochemical Properties and Hazard Profile

A foundational understanding of a chemical's properties is essential for predicting its behavior and implementing appropriate safety controls. This compound is a white to light yellow crystalline powder at room temperature.[1] Its stability and solubility are key factors in its handling and storage.[1]

Key Physicochemical Data

The following table summarizes the essential properties of this compound. This data is critical for designing experimental setups, understanding potential exposure routes (e.g., dust inhalation), and planning for emergency containment.

PropertyValueSource(s)
Molecular Formula C₆H₄ClF₂NPubChem[5]
Molecular Weight 163.55 g/mol PubChem[5]
Appearance White to light yellow crystal or crystalline powderChemBK[1]
Melting Point 98-100 °CChemBK[1]
Boiling Point ~211 °C (Predicted)ChemicalBook[6]
Solubility Soluble in organic solvents like alcohols, ethers, and ketonesChemBK[1]
Stability Relatively stable at room temperature; store in dark conditionsChemBK[1]
GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding its dangers. The primary hazards are associated with its toxicity upon ingestion, skin contact, or inhalation, and its potential to cause irritation.[5][7]

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral H302: Harmful if swallowedWarning
Acute Toxicity, Dermal H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation H332: Harmful if inhaledWarning
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning
Specific target organ toxicity H335: May cause respiratory irritationWarning

Source: PubChem, Fisher Scientific Safety Data Sheet.[5][7]

The causality behind these classifications is rooted in the molecule's ability to be absorbed by the body and interfere with biological processes. Anilines, as a class, can cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[8] While specific data for this compound is limited, the general toxicology of anilines warrants stringent controls to prevent systemic exposure.[8][9]

Engineering Controls and Personal Protective Equipment (PPE): A Validated System

The primary directive in chemical handling is to minimize exposure. This is achieved through a hierarchical system of controls, starting with engineering solutions and supplemented by robust PPE protocols.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is an insufficient safety strategy. Engineering controls are designed to contain the hazard at its source.

  • Ventilation: All handling of this compound solid or solutions must be conducted within a certified chemical fume hood.[7][10] This is non-negotiable. The causality is clear: a fume hood provides negative pressure to contain dusts and vapors, preventing them from entering the laboratory atmosphere and being inhaled.[11] Ensure the sash is kept at the lowest practical height.

  • Closed Systems: For larger-scale operations or repetitive tasks, use of a glovebox or other closed-system transfer methods should be prioritized to eliminate direct handling.[7]

  • Emergency Equipment: The laboratory must be equipped with easily accessible and recently tested safety showers and eyewash stations.[8][10] Their proximity is critical for mitigating the severity of an accidental exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of this compound.

  • Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a common and effective choice, offering protection against bases, oils, and many solvents.[12] However, it is crucial to check the manufacturer's compatibility data. For prolonged handling or in case of immersion, heavier-duty gloves (e.g., butyl rubber) may be necessary.[13] Gloves should be inspected for defects before each use and disposed of immediately after handling the chemical; never reuse disposable gloves.[14]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] They provide a seal around the eyes to protect against dust particles and splashes. In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[13][15]

  • Body Protection: A professional lab coat is required. For procedures with a significant risk of spillage, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.[15] Do not wear shorts or open-toed shoes in the laboratory.[14]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[7][16] All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing.[17]

The following workflow diagram illustrates the logical sequence for preparing for and handling the chemical, integrating safety checks as a self-validating system.

Caption: Standard Operating Procedure workflow for handling this compound.

Detailed Protocols for Safe Handling and Emergencies

Step-by-Step Handling Protocol
  • Pre-Approval & Area Setup: Ensure the experiment has been approved and a formal risk assessment is complete. Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and waste containers are present before introducing the chemical.

  • PPE Donning: Before entering the designated area, don all required PPE as specified in section 2.2.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood to contain any minor spills. Use non-sparking tools.[18]

  • Reaction Setup: If dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the reaction vessel is properly secured.

  • Post-Procedure Decontamination: Upon completion, decontaminate all surfaces with an appropriate solvent and cleaning agent. Wipe down the exterior of any containers before removing them from the fume hood.

  • Waste Disposal: Dispose of all contaminated materials, including disposable PPE and absorbent pads, in a clearly labeled hazardous waste container.[7] Do not allow the chemical or contaminated materials to enter drains.[10]

  • PPE Doffing: Remove PPE in the correct order (e.g., gloves first) to avoid self-contamination. Dispose of single-use items in the hazardous waste stream. Wash hands and forearms thoroughly with soap and water.[10]

Emergency Procedures: A Structured Response

In the event of an emergency, a calm and structured response is critical. All personnel must be trained on these procedures before handling the chemical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] Seek immediate medical attention.[19] The importance of immediate and thorough rinsing cannot be overstated, as it is the primary method to minimize dermal absorption.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[18] Call a poison control center or doctor immediately.[18]

  • Minor Spill (in Fume Hood): Ensure personal protective equipment is appropriate. Absorb the spill with an inert material such as vermiculite or sand.[8] Carefully sweep or scoop the material into a labeled hazardous waste container.[20] Clean the area thoroughly.

  • Major Spill (outside Fume Hood): Evacuate the immediate area and alert others. If safe to do so, increase ventilation and remove ignition sources.[21] Do not attempt to clean up a large spill without specialized training and equipment. Contact your institution's emergency response team.

The following diagram outlines the decision-making process for responding to an exposure or spill.

Caption: Decision-making workflow for emergency response to an incident.

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[7][10] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] The storage area should be locked or otherwise secured to restrict access to authorized personnel.[7] Storing under an inert atmosphere can further ensure stability.[22]

  • Disposal: All waste containing this chemical is considered hazardous. It must be disposed of in accordance with all local, state, and federal regulations.[7] This typically involves collection by a licensed hazardous waste disposal company.[23] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

Conclusion

This compound is a valuable chemical intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the implementation of a multi-layered safety system. By integrating robust engineering controls, meticulous personal protective equipment protocols, and well-rehearsed emergency procedures, researchers can mitigate the risks associated with its handling. This guide serves as a technical framework to empower scientists and drug development professionals to work with this compound confidently and safely, ensuring both personal well-being and the integrity of their research.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3,5-difluoroaniline for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine of significant interest in modern synthetic and medicinal chemistry. We delve into its fundamental physicochemical and spectral properties, explore validated synthesis methodologies, and analyze its chemical reactivity, highlighting its utility as a versatile building block. The guide emphasizes the strategic role of its unique substitution pattern in the design and development of novel pharmaceuticals and advanced materials. Detailed experimental protocols and safety information are provided to equip researchers and drug development professionals with the practical knowledge required for its effective application.

Introduction: The Strategic Importance of Halogenated Anilines

This compound (CAS No: 36556-60-2) is a synthetic building block whose value is derived from the specific arrangement of its functional groups: a nucleophilic amino group, a deactivating chloro group, and two strongly electronegative fluoro groups on an aromatic scaffold.[1][2] This unique combination provides multiple reaction handles and modulates the electronic properties of the benzene ring, making it a valuable intermediate for complex organic synthesis.

In the realm of drug discovery, the incorporation of fluorine is a well-established strategy to enhance crucial molecular properties such as metabolic stability, binding affinity, and bioavailability.[3][4][5] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, while fluorine's high electronegativity can alter the pKa of nearby functional groups and lead to more potent interactions with biological targets.[6] Simultaneously, the chlorine atom offers a site for further functionalization, often through metal-catalyzed cross-coupling reactions, or it can be selectively removed via reductive dehalogenation.[7][8][9] This guide serves as a technical resource for scientists leveraging these properties in their research.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral characteristics is foundational for its use in synthesis. This compound is typically a white to light yellow crystalline solid under standard conditions.[1]

Physical and Chemical Data

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 36556-60-2[1][2]
Molecular Formula C₆H₄ClF₂N[1][2]
Molecular Weight 163.55 g/mol [1][2][10]
Appearance White to light yellow crystal or crystalline powder[1]
Melting Point 26-28 °C[1]
Boiling Point 208.3 ± 35.0 °C (Predicted)[1]
Density 1.434 g/cm³[1]
Solubility Soluble in common organic solvents (alcohols, ethers, ketones)[1]
InChIKey XDHOQZCRADUDRI-UHFFFAOYSA-N[11]
Spectral Characterization

Spectral data is crucial for confirming the identity and purity of the material.

  • ¹³C NMR: The ¹³C NMR spectrum provides definitive structural information. Data recorded in CDCl₃ shows characteristic shifts for the six aromatic carbons, influenced by the attached substituents. The carbon atoms bonded to fluorine will exhibit large C-F coupling constants, appearing as doublets.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. These signals will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The amine (NH₂) protons will typically appear as a broad singlet.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z ≈ 163 and an M+2 peak at m/z ≈ 165 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis Methodologies

The most common and direct route to this compound is through the reduction of its corresponding nitro precursor, 2-chloro-3,5-difluoronitrobenzene.[1] This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the reactivity of the aromatic ring.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Chloro-3,5-difluoronitrobenzene Reagents Reducing Agent (e.g., H₂, Pd/C or Fe/HCl) Reaction Reduction Reaction Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Crystallization Workup->Purification Product This compound Purification->Product Reactivity cluster_amine Amino Group Reactions cluster_ring Aromatic Ring Reactions cluster_chloro Chloro Group Reactions Acylation Acylation (RCOCl) Diazotization Diazotization (NaNO₂, HCl) EAS Electrophilic Aromatic Substitution (EAS) Dechlorination Reductive Dechlorination (H₂, Pd/C) Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Start This compound Start->Acylation Forms Amide Start->Diazotization Forms Diazonium Salt Start->EAS NH₂ directs ortho/para Start->Dechlorination Forms 3,5-Difluoroaniline Start->Coupling Forms C-N or C-C bond

Caption: Key reactivity pathways of this compound.

Highlighted Transformation: Reductive Dechlorination

A particularly useful transformation of this compound is its selective reductive dechlorination to yield 3,5-difluoroaniline. [7][12]This reaction is valuable because this compound can serve as a stable precursor to 3,5-difluoroaniline, which is another critical building block in pharmaceuticals and agrochemicals. [6][13][14] Experimental Protocol: Catalytic Hydrogenation to 3,5-Difluoroaniline This protocol is adapted from established procedures. [7][12] Materials:

  • This compound

  • Palladium on carbon (5% Pd/C)

  • Triethylamine (Et₃N) or another base

  • Methanol (MeOH) or another suitable solvent

  • Hydrogen gas (H₂) source

  • Autoclave or hydrogenation apparatus

Procedure:

  • Charging the Reactor: Into a suitable pressure vessel (autoclave), charge this compound (0.1 mol), 5% Pd/C (1-2 mol%), methanol (150 mL), and triethylamine (0.11 mol).

  • Inerting: Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-15 kg/cm ²). Heat the reaction mixture to 80-100 °C with efficient stirring.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can then be purified by distillation to yield pure 3,5-difluoroaniline.

Causality: Palladium on carbon is a highly effective catalyst for the hydrogenolysis of aryl chlorides. The base (triethylamine) is crucial as it neutralizes the HCl that is formed during the reaction, preventing catalyst deactivation and potential side reactions.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a scaffold for creating diverse molecular libraries for high-throughput screening. The distinct reactivity of its functional groups allows for a modular and strategic approach to synthesis.

Scaffold Diversification Strategy

DrugDiscovery cluster_R1 R1 Modification (Amine) cluster_R2 R2 Modification (Chloro) Scaffold This compound Scaffold Amide Amide Formation Scaffold->Amide ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Suzuki Suzuki Coupling Amide->Suzuki Buchwald Buchwald-Hartwig Amination Amide->Buchwald ReductiveAmination->Suzuki ReductiveAmination->Buchwald Library Diverse Chemical Library for Screening Suzuki->Library Buchwald->Library

Caption: Logic for using this compound in library synthesis.

By sequentially or orthogonally reacting the amine and chloro positions, chemists can introduce a wide variety of substituents (R1 and R2), creating a library of related compounds. The fluorine atoms provide a consistent physicochemical anchor, often improving drug-like properties across the series. This approach is invaluable in the hit-to-lead and lead optimization phases of drug discovery, where systematic structural modifications are required to enhance potency and selectivity while improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [15][16]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions. [1]While specific GHS classifications for this exact isomer are not universally listed, data from closely related isomers suggest the following hazards should be assumed. [10]

Hazard Class Classification
Acute Toxicity, Oral Harmful if swallowed
Acute Toxicity, Dermal Harmful in contact with skin
Acute Toxicity, Inhalation Harmful if inhaled
Skin Corrosion/Irritation Causes skin irritation
Eye Damage/Irritation Causes serious eye irritation

| STOT - Single Exposure | May cause respiratory irritation |

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. [17] Storage and Incompatibilities:

  • Store in a tightly sealed container in a cool, dry, and dark place. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent vigorous or exothermic reactions. [18] Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern chemical innovation. Its combination of reactive sites and property-modulating halogens makes it a powerful tool for researchers in drug discovery, agrochemicals, and materials science. By understanding its synthesis, reactivity, and handling requirements, scientists can safely and effectively unlock its full potential in the creation of novel and high-value molecules.

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An In-Depth Technical Guide to 2-Chloro-3,5-difluoroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,5-difluoroaniline is a key halogenated aromatic amine that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern provides a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in drug discovery and development. Detailed synthetic protocols, mechanistic insights, and safety considerations are presented to offer a practical resource for laboratory and industrial applications.

Introduction: The Strategic Importance of Fluorinated Anilines

Fluorinated organic compounds have become indispensable in modern chemistry, particularly within the life sciences. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[1][2] Among the vast array of fluorinated building blocks, fluorinated anilines are of particular importance, serving as precursors to a wide range of bioactive compounds.[3][4] this compound (CAS No. 203953-37-1) is a prime example of a strategically designed intermediate, offering multiple reaction sites for further chemical modification. This guide will delve into the technical details of this valuable compound.

History and Discovery

The precise first synthesis of this compound is not prominently documented in seminal, standalone academic publications. Instead, its emergence is closely tied to the industrial development of synthetic routes to its dehalogenated derivative, 3,5-difluoroaniline, a crucial intermediate for pharmaceuticals and agrochemicals.[5][6] Patent literature from the late 20th century onwards frequently describes the preparation of this compound as a key step in multi-stage syntheses.[7][8] These documents highlight its role as a captive intermediate, synthesized and consumed in a continuous process to yield more complex molecules. Its discovery, therefore, is less a moment of singular academic breakthrough and more a product of industrial process optimization for accessing valuable fluorinated synthons.

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through two main strategic approaches: the amination of a polychlorofluorobenzene precursor or a multi-step synthesis involving nitration, chlorination, and reduction.

Synthesis via Amination of 2-Chloro-1,3,5-trifluorobenzene

One of the most direct routes involves the nucleophilic aromatic substitution of 2-chloro-1,3,5-trifluorobenzene. This method leverages the activating effect of the fluorine atoms on the benzene ring, facilitating the displacement of a fluorine atom by an amino group.

Amination_of_2_Chloro_1_3_5_trifluorobenzene start 2-Chloro-1,3,5-trifluorobenzene product This compound start->product High Temperature & Pressure reagent Ammonia (NH3) in Methanol reagent->product

Caption: Synthesis of this compound via amination.

Experimental Protocol:

A detailed laboratory-scale adaptation from industrial patent literature is as follows:

  • Reactor Setup: A Teflon-coated autoclave is charged with 33.4 g of 2-chloro-1,3,5-trifluorobenzene and 200 ml of methanol saturated with ammonia gas at room temperature.[7]

  • Reaction: The autoclave is sealed and heated in an oil bath to 160°C for 40 hours.[7] The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution.

  • Work-up and Isolation: After cooling, the solvent and any unreacted 2-chloro-1,3,5-trifluorobenzene are removed by distillation under reduced pressure.[7] The residue is then purified, for instance, by distillation or crystallization, to yield this compound.

Causality of Experimental Choices:

  • Autoclave: The use of a sealed, pressure-resistant vessel is critical due to the volatility of ammonia and the methanol solvent at the high reaction temperature.

  • Methanol Saturated with Ammonia: This ensures a high concentration of the nucleophile (ammonia) is present in the reaction mixture.

  • High Temperature (160°C): This provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Multi-step Synthesis from 2,4,5-Trichloronitrobenzene

An alternative, multi-step industrial process starts from the more readily available 2,4,5-trichloronitrobenzene. This route involves a sequence of fluorination, denitrative chlorination, nitration, and reduction steps. While more complex, it can be economically advantageous depending on raw material costs. A simplified representation of a related pathway is presented below:

Multi_step_Synthesis A 2,4,5-Trichloronitrobenzene B 5-Chloro-2,4-difluoronitrobenzene A->B Alkali Metal Fluoride C 1,3-Dichloro-4,6-difluorobenzene B->C Chlorination with Denitration D 2,6-Dichloro-3,5-difluoronitrobenzene C->D Nitration (H2SO4/HNO3) E 3,5-Difluoroaniline D->E Reduction (H2, Pd catalyst)

Caption: A multi-step industrial route to a related difluoroaniline.

This pathway highlights the general strategies employed in the industrial synthesis of polychlorinated and polyfluorinated anilines.[8][9] The synthesis of this compound can also be achieved through the reduction of 2-chloro-3,5-difluoronitrobenzene.[10]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₄ClF₂N[10]
Molar Mass 163.55 g/mol [10]
Appearance White to light yellow crystal or crystalline powder[10]
Melting Point 26-28 °C or 98-100 °C (Varies with purity)[1]
Boiling Point 208.3 ± 35.0 °C (Predicted)[1]
Density 1.434 g/cm³[1]
Solubility Soluble in common organic solvents (alcohols, ethers, ketones)[10]
pKa 0.62 ± 0.10 (Predicted)[1]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

  • ¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the six aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting splitting due to C-F coupling.[2]

  • ¹H NMR: The proton NMR spectrum typically shows signals in the aromatic region corresponding to the two protons on the benzene ring. The coupling patterns and chemical shifts are influenced by the surrounding chloro and fluoro substituents.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules. Its primary application is as a precursor to 3,5-difluoroaniline through reductive dehalogenation.[5][13]

Dehalogenation start This compound product 3,5-Difluoroaniline start->product Reductive Dehalogenation reagent H2, Pd/C Catalyst Triethylamine reagent->product

Caption: Conversion of this compound to 3,5-Difluoroaniline.

Experimental Protocol for Dehalogenation:

  • Reactor Charging: An autoclave is charged with 45.4 g of this compound, 1.84 g of 5% palladium on carbon (Pd/C), 30.2 g of triethylamine, and 45.4 g of water.[13]

  • Hydrogenation: The autoclave is sealed and pressurized with hydrogen gas to 15 kg/cm ² and heated to 100°C for 4 hours.[13]

  • Work-up and Isolation: After cooling and venting, the palladium catalyst is filtered off. A 25% aqueous solution of sodium hydroxide is added to the filtrate, and the mixture is stirred. The organic layer is then separated and distilled to yield 3,5-difluoroaniline.[13]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a standard and highly effective catalyst for catalytic hydrogenation and dehalogenation reactions.

  • Triethylamine: This organic base acts as a scavenger for the hydrochloric acid (HCl) that is formed during the reductive dehalogenation, preventing side reactions and catalyst poisoning.

  • Hydrogen Gas: Serves as the reducing agent in this catalytic process.

The resulting 3,5-difluoroaniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals, including herbicides and fungicides.[1][14][15][16] The presence of the two fluorine atoms in the meta positions of the aniline ring is a sought-after motif in medicinal chemistry for its ability to modulate the electronic properties and metabolic stability of the final drug molecule.[4]

Safety and Toxicology

This compound is classified as a toxic compound and should be handled with appropriate safety precautions.[10]

  • Acute Toxicity: Chloroanilines, as a class, are known to be toxic if swallowed, in contact with skin, or if inhaled.[17][18] They can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[17]

  • Handling: Use in a well-ventilated area or under a chemical fume hood is essential. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[10] Avoid creating dust if handling the solid form.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, often under an inert atmosphere.[1]

Detailed toxicological studies on this compound itself are not extensively published, but data from analogous compounds like other chloroanilines and difluoroanilines suggest that it should be treated as a hazardous substance.[18][19]

Conclusion

This compound stands as a testament to the enabling power of specialized chemical intermediates in modern drug discovery and agrochemical development. While not a household name, its role in providing access to the valuable 3,5-difluoroaniline synthon makes it a cornerstone in the synthesis of a variety of bioactive molecules. Understanding its synthesis, properties, and handling is crucial for any researcher or scientist working in the fields of medicinal and process chemistry. As the demand for novel, high-performance chemicals continues to grow, the importance of such well-designed building blocks will only increase.

References

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A Comprehensive Technical Guide to the Research Applications of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-3,5-difluoroaniline is a highly functionalized aromatic amine that serves as a pivotal building block in modern synthetic chemistry. Its unique substitution pattern, featuring a reactive amino group and a strategically halogenated phenyl ring, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most importantly, the potential research applications of this compound. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind its utility in medicinal chemistry and agrochemical research, complete with detailed experimental workflows and mechanistic insights.

Introduction: The Strategic Advantage of Polysubstituted Anilines

In the landscape of organic synthesis, polysubstituted anilines are invaluable intermediates. The strategic incorporation of halogen atoms, particularly fluorine, into the aniline scaffold can profoundly influence the physicochemical and biological properties of the resulting molecules. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and pKa.[1][2] this compound is a prime example of a "designer" building block, where the interplay of its substituents offers a unique combination of reactivity and functionality, making it a cornerstone for innovation in pharmaceuticals and agrochemicals.[3]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the intrinsic properties of this compound is crucial for its effective application in research and development.

PropertyValueReference
Molecular Formula C₆H₄ClF₂N[4]
Molecular Weight 163.55 g/mol [4]
Appearance White to light yellow crystal or crystalline powder[5]
Melting Point Approximately 98-100 °C[5]
Solubility Soluble in common organic solvents like alcohols, ethers, and ketones.[5]
CAS Number 202956-02-7
¹³C NMR Spectrum Available and can be accessed for structural verification.[4]

Core Research Applications: A Gateway to Novel Chemistries

The true potential of this compound is realized in its application as a versatile precursor for a diverse range of high-value chemical entities.

Agrochemical Synthesis: Engineering a New Generation of Crop Protection Agents

The agrochemical industry continually strives for more potent, selective, and environmentally benign solutions for crop protection.[3][6] this compound serves as a key intermediate in the synthesis of novel herbicides, fungicides, and insecticides.[3] The presence of the difluoro- and chloro-substituents can enhance the biological activity and metabolic stability of the final product.

Caption: Synthetic pathway for a hypothetical phenylpyrimidine herbicide.

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile). Add a non-nucleophilic organic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).

  • Reagent Addition: To the stirred solution, add the desired substituted pyrimidine electrophile (e.g., 2,4-dichloropyrimidine) (1.1 eq) portion-wise, maintaining the reaction temperature below 30 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aniline is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then washed with water and a non-polar solvent (e.g., hexane) to remove impurities. Further purification can be achieved by recrystallization or column chromatography.

Expertise & Experience: The choice of a non-nucleophilic base is critical to prevent competitive side reactions with the electrophilic pyrimidine. The electron-withdrawing nature of the halogens on the aniline ring modulates the nucleophilicity of the amino group, allowing for a controlled reaction.

Pharmaceutical Intermediate: Scaffolding for Drug Discovery

The unique electronic properties imparted by the fluorine and chlorine atoms make this compound an attractive scaffold for medicinal chemistry.[7][8] It is a valuable starting material for the synthesis of a wide range of active pharmaceutical ingredients (APIs), including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[9]

G cluster_0 Core Synthesis cluster_1 Lead Optimization cluster_2 Drug Candidate A This compound C Palladium-Catalyzed Buchwald-Hartwig Amination A->C B Heterocyclic Coupling Partner B->C D Core Kinase Inhibitor Scaffold C->D E Structure-Activity Relationship (SAR) Studies D->E F In vitro and In vivo Assays D->F G Optimized Drug Candidate E->G F->G

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The Reactivity Profile of 2-Chloro-3,5-difluoroaniline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as pivotal structural motifs and versatile synthetic intermediates. Among these, 2-Chloro-3,5-difluoroaniline (CAS: 36556-60-2) emerges as a compound of significant interest. Its unique substitution pattern—an activating amino group ortho to a chloro substituent and meta to two fluoro groups—creates a nuanced reactivity profile that can be strategically exploited for the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs) such as kinase inhibitors.[1][2] This in-depth technical guide provides a comprehensive analysis of the reactivity of this compound, offering insights into the mechanistic principles that govern its transformations and providing actionable protocols for its application in research and development.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 36556-60-2[3]
Molecular Formula C₆H₄ClF₂N[3]
Molecular Weight 163.55 g/mol [3]
Appearance White to light yellow crystal or crystalline powder[3]
Melting Point 26-28 °CChemBK
Boiling Point 208.3±35.0 °C (Predicted)ChemBK
Solubility Soluble in common organic solvents (alcohols, ethers, ketones)[3]

Core Reactivity Principles: A Dance of Inductive and Resonance Effects

The reactivity of this compound is dictated by the interplay of the electronic effects of its substituents. The amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the chlorine and fluorine atoms are deactivating groups due to their strong inductive electron withdrawal, while also being ortho, para-directors due to the resonance donation of their lone pairs. This combination of opposing effects leads to a complex but predictable pattern of reactivity.

G NH2 NH2 Ring Ring NH2->Ring Donates e- density (Resonance) Cl_F Cl_F Cl_F->Ring Withdraws e- density (Inductive)

Key Reaction Profiles and Methodologies

Reactions at the Amino Group: Diazotization and Beyond

The primary amino group is a key handle for a variety of transformations, most notably diazotization followed by Sandmeyer or Schiemann reactions. These reactions provide a powerful platform for introducing a wide range of substituents in place of the amino group.[4][5]

a) Diazotization-Sandmeyer Reaction:

The conversion of the amino group to a diazonium salt, followed by treatment with a copper(I) salt, allows for the introduction of chloro, bromo, or cyano groups.[4] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]

Experimental Protocol: Diazotization and Sandmeyer Cyanation (General Procedure)

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C. The completion of diazotization can be monitored by testing for the absence of starting aniline using a suitable analytical method (e.g., TLC).

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.1-1.3 eq) in a suitable solvent (e.g., aqueous sodium or potassium cyanide solution).

    • Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N₂ gas) should be observed.

    • The reaction mixture is typically warmed to room temperature or slightly heated to ensure complete reaction.

    • The product, 2-chloro-3,5-difluorobenzonitrile, can then be isolated by extraction and purified by crystallization or chromatography.

b) Diazotization-Schiemann Reaction:

For the introduction of a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄) or a similar reagent.

Electrophilic Aromatic Substitution (EAS): Navigating Regioselectivity

While the halogen substituents are deactivating, the potent activating effect of the amino group still allows for electrophilic aromatic substitution to occur. The directing effects of the substituents play a crucial role in determining the position of the incoming electrophile. The amino group directs ortho and para, while the halogens also direct ortho and para.

In this compound, the positions ortho to the amino group are C3 and C6, and the para position is C4. The C3 position is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions. Steric hindrance from the adjacent chloro group at C2 might disfavor substitution at C6, suggesting that the C4 position is a likely site for electrophilic attack.

Key Electrophilic Aromatic Substitution Reactions:

  • Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.[6]

  • Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent and a Lewis acid catalyst.[7]

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.[7]

  • Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be challenging with anilines due to the basicity of the amino group, which can complex with the Lewis acid catalyst.[8]

G Start This compound EAS Electrophilic Aromatic Substitution (e.g., Nitration) Start->EAS E+ Product4 4-Substituted Product (Major) EAS->Product4 Less Steric Hindrance Product6 6-Substituted Product (Minor) EAS->Product6 Steric Hindrance from -Cl

Nucleophilic Aromatic Substitution (SNAr): The Role of Activating Groups

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings. However, the presence of electron-withdrawing groups can facilitate this reaction.[9][10] In this compound, the chloro and fluoro groups are electron-withdrawing, but the amino group is electron-donating. For a successful SNAr reaction, stronger activation, typically from nitro groups ortho or para to the leaving group, is often required.[9]

The reactivity of halogens as leaving groups in SNAr is generally F > Cl > Br > I, which is the opposite of their trend in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

Given the substitution pattern of this compound, direct nucleophilic substitution of the halogens is challenging without further activation of the ring.

Metal-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound is a valuable substrate for these transformations, particularly in the synthesis of complex molecules for drug discovery.

a) Buchwald-Hartwig Amination:

This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[4][11] this compound can serve as the amine component in couplings with other aryl halides, or, after conversion of its amino group to a better leaving group (e.g., via diazotization), it could potentially act as the aryl halide partner.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.0-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5-2.5 eq) in a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography.

G ArylHalide Aryl Halide (R-X) Catalyst Pd Catalyst + Ligand + Base ArylHalide->Catalyst Aniline This compound Aniline->Catalyst Product Coupled Product (R-NH-Ar') Catalyst->Product

b) Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction forms C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide.[3][12] The chloro-substituent of this compound can participate in Suzuki coupling, although chloroarenes are generally less reactive than the corresponding bromo- or iodoarenes and may require more specialized catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq) in a degassed solvent system (e.g., toluene/water, dioxane/water).

  • Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) and monitor for completion.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Catalytic Hydrogenation: Dechlorination

The chloro group at the 2-position can be selectively removed via catalytic hydrogenation. This reaction is a valuable transformation for the synthesis of 3,5-difluoroaniline, another important building block.[13][14]

Experimental Protocol: Catalytic Dechlorination [13]

  • Reaction Setup: In a high-pressure autoclave, charge this compound (1.0 eq), a palladium on carbon catalyst (e.g., 5% Pd/C), a base (e.g., triethylamine), and a solvent (e.g., water).

  • Reaction Execution: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 15 kg/cm ²). Heat the mixture to a specified temperature (e.g., 100 °C) and stir for a set duration (e.g., 4 hours).

  • Work-up and Purification: After cooling and venting the autoclave, filter off the catalyst. The product, 3,5-difluoroaniline, can be isolated by extraction with an organic solvent, followed by distillation.

ReactantCatalystBaseSolventConditionsProductYieldSource
This compound5% Pd/CTriethylamineWater15 kg/cm ² H₂, 100 °C, 4 h3,5-Difluoroaniline91.0%[13]
This compound5% Pd/CHydrazine monohydrateEthylene glycol monomethyl ether100 °C, 20 h3,5-Difluoroaniline89.6%[14]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Strategic Asset in Chemical Synthesis

This compound presents a rich and varied reactivity profile that makes it a valuable tool for synthetic chemists. The strategic positioning of its amino and halogen substituents allows for a range of selective transformations, including modifications at the amino group, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. By understanding the underlying electronic and steric factors that govern its reactivity, researchers can effectively harness the synthetic potential of this versatile building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

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A Comprehensive Technical Guide to the Thermochemical Properties of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Intermediate Development

In the landscape of modern drug discovery and development, intermediates like 2-Chloro-3,5-difluoroaniline are pivotal building blocks for complex active pharmaceutical ingredients (APIs). The fluorine and chlorine substituents on the aniline ring impart unique electronic properties that can enhance metabolic stability and binding affinity, making this compound a valuable precursor in medicinal chemistry.[1][2] However, the successful and safe transition of a synthetic route from laboratory scale to industrial production hinges on a thorough understanding of its thermodynamic and safety-related properties.

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°), are not mere academic values. They are fundamental parameters essential for robust process design, safety assessment, and reaction optimization. This data allows chemical engineers and safety professionals to:

  • Predict Reaction Energetics: Calculate the heat of reaction (ΔrH°) for synthesis steps involving this compound, which is crucial for designing adequate cooling systems and preventing thermal runaways.

  • Assess Thermal Stability: Determine the potential for exothermic decomposition and establish safe operating temperature limits.[3]

  • Model Chemical Equilibrium: Use Gibbs free energy data, derived from enthalpy and entropy, to predict reaction yields and optimize process conditions.

  • Ensure Regulatory Compliance: Provide essential data for process safety management (PSM) and hazard analysis reports required by regulatory bodies.

This technical guide provides a comprehensive overview of the methodologies for determining the key thermochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document emphasizes the established experimental and computational techniques that provide a reliable pathway to acquiring this critical information.

Molecular Properties of this compound

A foundational understanding begins with the molecule's basic physicochemical properties.

PropertyValue / InformationSource
Chemical Structure C₆H₄ClF₂N-
Molecular Weight 163.55 g/mol -
Appearance White to light yellow crystal or crystalline powder[3]
Melting Point ~98-100 °C-
Primary Use Intermediate in organic synthesis (pharmaceuticals, agrochemicals)[1]
Safety Hazards Harmful if swallowed, causes skin and serious eye irritation.[3]

Methodologies for Thermochemical Data Determination

A dual-pronged approach, combining rigorous experimental measurement with high-level computational chemistry, provides the most robust and cross-validated thermochemical dataset.

Workflow for Thermochemical Data Acquisition and Application

The following diagram illustrates a comprehensive workflow for determining and applying the thermochemical data of a pharmaceutical intermediate like this compound.

G cluster_0 Data Acquisition cluster_1 Experimental Methods cluster_2 Computational Chemistry cluster_3 Data Analysis & Application Experimental Experimental Combustion_Calorimetry Rotating Bomb Combustion Calorimetry (for ΔfH°) Experimental->Combustion_Calorimetry DSC_TGA DSC / TGA (for Cp, ΔfusH, Tdec) Experimental->DSC_TGA Adiabatic_Calorimetry Adiabatic Calorimetry (for S°) Experimental->Adiabatic_Calorimetry Computational Computational QM_Calculations Quantum Mechanics (e.g., G3MP2B3) Computational->QM_Calculations Freq_Analysis Frequency Analysis (for S°, Cp) Computational->Freq_Analysis Data_Validation Cross-Validation of Experimental & Computed Data Combustion_Calorimetry->Data_Validation DSC_TGA->Data_Validation Adiabatic_Calorimetry->Data_Validation QM_Calculations->Data_Validation Freq_Analysis->Data_Validation Process_Modeling Reaction & Process Simulation Data_Validation->Process_Modeling Safety_Assessment Thermal Hazard Analysis (e.g., CHETAH) Process_Modeling->Safety_Assessment API_Synthesis API Synthesis Optimization Safety_Assessment->API_Synthesis

Caption: Step-by-step DSC workflow for Cp and ΔfusH measurement.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the DSC for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured melting point and energy changes. The calibration should be performed under the same conditions (heating rate, purge gas) as the subsequent experiments.

    • Rationale: This step establishes the trustworthiness of the instrument's raw output by correcting for any systematic deviations in temperature and heat flow sensors.

  • Baseline Correction (Empty Pan Run):

    • Place an empty, hermetically sealed aluminum pan and lid in both the sample and reference positions.

    • Run the desired temperature program (e.g., heat from 25°C to 150°C at 10°C/min).

    • Rationale: This scan measures the inherent heat flow asymmetry of the DSC cell. Subtracting this baseline from subsequent scans corrects for instrumental artifacts, ensuring the measured heat flow is solely due to the sample.

  • Sapphire Standard Run (Cp Calibration):

    • Accurately weigh a sapphire standard disc and place it in a sample pan.

    • Run the identical temperature program as the baseline run.

    • Rationale: Sapphire has a precisely known and internationally accepted specific heat capacity. This run establishes the heat flow response of the instrument to a known thermal mass, allowing for the calculation of an accurate calibration factor (K_Cp) for heat capacity measurements. [4]

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into an aluminum pan.

    • Hermetically seal the pan using the crimping press.

    • Rationale: Using a small, accurately known mass minimizes thermal gradients within the sample. Hermetic sealing prevents any mass loss due to sublimation, which would invalidate the heat capacity calculation (as Cp is an intensive property, J/g·K).

  • Sample Measurement:

    • Place the sealed sample pan in the sample position and an empty sealed pan (of similar mass) as the reference.

    • Execute the same temperature program, heating at a controlled rate (e.g., 10°C/min) through the melt.

    • Rationale: The reference pan compensates for the thermal mass of the aluminum, isolating the heat flow signal originating from the sample itself.

  • Data Analysis - Specific Heat Capacity (Cp):

    • Using the analysis software, subtract the empty pan baseline from both the sapphire and the sample runs.

    • Calculate Cp of the sample at a given temperature using the following relation: Cp(sample) = [ (Heat Flow(sample) / Mass(sample)) / (Heat Flow(sapphire) / Mass(sapphire)) ] * Cp(sapphire)

    • Rationale: This ratiometric method (ASTM E1269) cancels out many instrumental variables, providing a robust and accurate Cp value that is directly traceable to the sapphire standard.

  • Data Analysis - Enthalpy of Fusion (ΔfusH):

    • In the sample's thermogram, identify the endothermic peak corresponding to melting.

    • Define a linear baseline across the start and end of the peak.

    • Integrate the area of the peak. The software will provide this value in Joules.

    • Normalize the result by the sample mass to obtain the specific enthalpy of fusion in J/g.

    • Rationale: The integrated area directly represents the total energy absorbed by the sample to undergo the solid-to-liquid phase transition.

Conclusion

A complete and accurate thermochemical dataset for this compound is indispensable for its safe and efficient use in pharmaceutical and chemical manufacturing. While direct experimental values are not yet widely published, this guide establishes a clear and reliable pathway for their determination. A synergistic approach, leveraging the precision of experimental techniques like rotating-bomb calorimetry and Differential Scanning Calorimetry, and the predictive power of modern computational chemistry, will yield a comprehensive dataset. This information is fundamental to enabling process chemists and engineers to design safer, more efficient, and scalable synthetic processes, ultimately accelerating the journey from chemical intermediate to life-saving therapeutics.

References

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Methodological & Application

Application Note: Catalytic Hydrodechlorination for the Synthesis of 3,5-Difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,5-Difluoroaniline is a pivotal building block in the synthesis of high-value pharmaceuticals and advanced agrochemicals.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 3,5-difluoroaniline via the catalytic hydrodechlorination of 2-chloro-3,5-difluoroaniline. The methodology leverages a standard palladium on carbon (Pd/C) catalyst, offering a robust and efficient pathway to the target compound with high yield and purity.[3][4] This document details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and analytical validation methods, tailored for researchers and professionals in chemical and drug development.

Principle of Synthesis: Catalytic Hydrodechlorination

The conversion of this compound to 3,5-difluoroaniline is achieved through a catalytic hydrodechlorination (HDC) reaction. This process is a subset of catalytic hydrogenation, where a chlorine atom on an aromatic ring is selectively replaced by a hydrogen atom.[5][6]

Mechanism & Rationale: The reaction is heterogeneously catalyzed using palladium metal supported on activated carbon (Pd/C).[7][8] The high surface area of the carbon support ensures maximum exposure of the palladium catalytic sites.[8] The core mechanism involves the following stages:

  • Adsorption: Both the hydrogen gas (H₂) and the substrate, this compound, adsorb onto the surface of the palladium catalyst.[9]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive palladium hydride species.[9]

  • Reductive Cleavage: The adsorbed chloroaniline reacts with the surface-bound hydrogen atoms. The carbon-chlorine bond is cleaved, and a new carbon-hydrogen bond is formed.

  • Byproduct Neutralization: The cleaved chlorine atom combines with a hydrogen atom to form hydrogen chloride (HCl). A base, such as triethylamine (Et₃N), is included in the reaction mixture to neutralize the HCl in situ, forming triethylammonium chloride. This prevents the accumulation of acid, which could otherwise lead to unwanted side reactions or catalyst deactivation.[3][4]

  • Desorption: The final product, 3,5-difluoroaniline, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

This method is highly effective for its selectivity, allowing for the removal of the chloro-substituent without affecting the amino or fluoro groups on the aromatic ring under controlled conditions.[10][11]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products A This compound D 5% Palladium on Carbon (Pd/C) A->D Adsorption on Catalyst E 3,5-Difluoroaniline A->E Catalytic Hydrodechlorination B Hydrogen (H₂) B->D Activation B->E Catalytic Hydrodechlorination C Triethylamine (Base) F Triethylammonium Chloride C->F HCl Neutralization D->E E->F

Caption: Reaction scheme for the synthesis of 3,5-difluoroaniline.

Experimental Protocol

This protocol is adapted from established industrial procedures and provides a reliable method for laboratory-scale synthesis.[3][4]

Materials and Reagents
ReagentCAS No.PuritySupplier ExampleNotes
This compound39339-01-2≥98%Sigma-AldrichStarting material[12]
5% Palladium on Carbon (Pd/C)7440-05-3N/ASigma-AldrichCatalyst, often supplied wet[7]
Triethylamine (Et₃N)121-44-8≥99%Fisher ScientificBase for HCl scavenging
Hydrogen (H₂) Gas1333-74-0≥99.9%AirgasHydrogen source
Water (H₂O)7732-18-5DI/DistilledN/AReaction solvent
25% Sodium Hydroxide (NaOH) aq.1310-73-2N/AVWRFor work-up
Equipment
  • High-pressure autoclave (e.g., 500 mL stainless steel) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask).

  • Separatory funnel.

  • Rotary evaporator.

  • Short-path distillation apparatus.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reactor Charging:

    • Into a 500 mL stainless steel autoclave, charge 45.4 g (0.272 mol) of this compound.[3]

    • Carefully add 1.84 g of 5% palladium on carbon catalyst.

    • Add 30.2 g (0.299 mol) of triethylamine.[3]

    • Add 45.4 g of deionized water.[3]

  • Reaction Execution:

    • Seal the autoclave securely according to the manufacturer's instructions.

    • Flush the system with nitrogen gas three times to remove air, then flush with hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to 15 kg/cm ² (approx. 213 psi).[3]

    • Begin stirring and heat the reaction mixture to 100°C.

    • Maintain the temperature and pressure for 4 hours, monitoring for hydrogen uptake.[3]

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to 50°C and carefully vent the excess hydrogen gas in a well-ventilated fume hood.[3]

    • Purge the system with nitrogen gas.

    • Open the autoclave and filter the reaction mixture through a pad of Celite to carefully remove the palladium-carbon catalyst. Caution: The Pd/C catalyst may be pyrophoric upon exposure to air when dry; keep it wet during filtration.

    • Transfer the filtrate to a separatory funnel.

    • Add 50 g of a 25% aqueous sodium hydroxide solution to the filtrate, mix, and allow the layers to separate.[3][4]

    • Separate the organic (oil) layer, which contains the crude product.[3]

  • Purification:

    • The separated organic layer can be purified by vacuum distillation.

    • First, distill off any residual triethylamine.

    • Collect the fraction corresponding to 3,5-difluoroaniline (boiling point ~82°C at 20 mmHg).[2]

    • The expected yield is approximately 90-91% with a purity of >99%.[4]

Data Summary

ParameterValueReference
Starting Material45.4 g (0.272 mol)[3]
Catalyst (5% Pd/C)1.84 g[3]
Base (Triethylamine)30.2 g (0.299 mol)[3]
Solvent (Water)45.4 g[3]
Hydrogen Pressure15 kg/cm ² (213 psi)[3]
Temperature100°C[3]
Reaction Time4 hours[3]
Expected Yield ~32.3 g (91%) [4]
Expected Purity (Post-distillation) >99% [4]

Safety Precautions and Hazard Management

All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • This compound (Starting Material): Harmful if swallowed and may cause skin and serious eye irritation.[13] Avoid inhalation of dust and contact with skin and eyes.

  • 3,5-Difluoroaniline (Product): Harmful if swallowed, in contact with skin, or if inhaled.[14][15] Causes skin and serious eye irritation.[16] Handle as a toxic solid.

  • Palladium on Carbon (Catalyst): Can be pyrophoric, especially after the reaction when it is dry and contains adsorbed hydrogen.[5] Always handle wet and avoid exposure to air.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Toxic if inhaled.

  • Hydrogen Gas: Extremely flammable gas. Operations involving high-pressure hydrogen must be conducted with appropriate safety measures and equipment (e.g., barricades, proper grounding).

Recommended PPE:

  • Safety goggles with side shields or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • Flame-retardant lab coat.

  • Ensure eyewash stations and safety showers are readily accessible.[16][17]

G A Reactor Setup (Charge Reagents & Catalyst) B Seal & Purge Autoclave (N₂ then H₂) A->B C Pressurize & Heat (15 kg/cm², 100°C) B->C D Reaction Monitoring (4 hours) C->D E Cool Down & Vent D->E F Catalyst Filtration (Caution: Keep Wet) E->F G Work-up (Base Wash & Phase Separation) F->G H Purification (Vacuum Distillation) G->H I Final Product (3,5-Difluoroaniline) H->I J Analytical QC (GC, NMR) I->J

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-3,5-difluoroaniline in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-3,5-difluoroaniline as a pivotal intermediate in pharmaceutical synthesis. We will explore its chemical properties, safety protocols, and its primary role in the synthesis of other key building blocks, most notably 3,5-difluoroaniline. Detailed, field-proven protocols are provided, along with mechanistic insights and quality control considerations to ensure reproducibility and compliance with pharmaceutical manufacturing standards.

Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry

This compound is a halogenated aromatic amine that serves as a highly valuable and versatile building block in organic synthesis. The strategic incorporation of chlorine and fluorine atoms onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in medicinal chemistry. Fluorine, in particular, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity and pKa of the final active pharmaceutical ingredient (API).[1][2] The chlorine atom provides an additional reactive site for further molecular elaboration or can be selectively removed through dehalogenation reactions.

This guide focuses on the primary and most well-documented application of this compound: its conversion to 3,5-difluoroaniline, an essential intermediate for a range of pharmaceuticals and agrochemicals.[1][3]

Physicochemical Properties & Safety Data

A thorough understanding of the starting material's properties and hazards is fundamental to safe and successful synthesis.

PropertyValue
CAS Number 203743-23-9
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol
Appearance Varies; typically a solid or liquid
Key Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[4]
Safety and Handling Protocol

Handling this compound requires strict adherence to safety protocols to mitigate risks.

  • Engineering Controls: All manipulations should be performed in a well-ventilated laboratory fume hood. Emergency eyewash stations and safety showers must be readily accessible.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[4]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[4]

    • Skin and Body Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Incompatible materials include strong oxidizing agents, acids, and bases.[5]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash skin immediately with soap and plenty of water.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[4][5]

Core Application: Synthesis of 3,5-Difluoroaniline via Catalytic Dechlorination

One of the most critical applications of this compound is its use as a precursor for 3,5-difluoroaniline through a catalytic hydrodechlorination reaction. This process selectively removes the chlorine atom while preserving the fluorine substituents and the amino group.

Rationale for Experimental Choices
  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenation and dehalogenation reactions. It provides a high surface area for the reaction to occur efficiently.

  • Hydrogen Source: Pressurized hydrogen gas is the reducing agent that replaces the chlorine atom. Alternatively, hydrogen donors like hydrazine can be used.[3]

  • Base: Triethylamine (TEA) is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the aniline starting material and product, which would otherwise deactivate the catalyst and inhibit the reaction.

  • Solvent: Water or other suitable solvents are used to facilitate the reaction and ensure proper mixing of the reactants.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Charge Autoclave: - this compound - 5% Pd/C Catalyst - Triethylamine (Base) - Water (Solvent) prep2 Seal Autoclave prep1->prep2 prep3 Pressurize with H₂ Gas prep2->prep3 react1 Heat to 100°C prep3->react1 react2 Maintain H₂ Pressure (e.g., 15 kg/cm²) react1->react2 react3 React for 4 hours react2->react3 workup1 Cool to 50°C react3->workup1 workup2 Filter to remove Pd/C workup1->workup2 workup3 Add NaOH(aq) workup2->workup3 workup4 Separate Organic (Oil) Layer workup3->workup4 purify1 Distill Oil Layer workup4->purify1 purify2 Recover Triethylamine purify1->purify2 purify3 Collect 3,5-Difluoroaniline (Purity >99%) purify2->purify3

Caption: Workflow for the synthesis of 3,5-difluoroaniline.

Step-by-Step Protocol for Dechlorination

This protocol is adapted from established industrial processes.[3][7]

  • Vessel Preparation: Into a suitable stainless steel autoclave (e.g., 500 mL), charge 45.4 g (0.272 mol) of this compound.

  • Catalyst and Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add 1.84 g of 5% palladium on carbon (Pd/C), 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.

    • Scientist's Note: The triethylamine is added in a slight molar excess to ensure complete neutralization of the HCl byproduct.

  • Reaction Initiation: Seal the autoclave securely. Pressurize the vessel with hydrogen gas to 15 kg/cm ².

  • Reaction Conditions: Begin stirring and heat the mixture to 100°C. Maintain this temperature and pressure for approximately 4 hours. Monitor the reaction progress by checking for the cessation of hydrogen uptake.

  • Cooling and Depressurization: Once the reaction is complete, cool the vessel to 50°C and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the palladium-carbon catalyst.

    • Safety Note: Pd/C can be pyrophoric, especially after use. Handle the wet catalyst carefully and do not allow it to dry out in the open air.

  • Workup: Transfer the filtrate to a separatory funnel. Add 50 g of a 25% aqueous sodium hydroxide solution. Shake the mixture, then allow the layers to separate.

  • Isolation: Separate and collect the upper organic (oil) layer.

  • Purification: Purify the oil layer by fractional distillation. The initial fraction will be the recovery of triethylamine, followed by the desired product, 3,5-difluoroaniline, which can be collected with a purity of >99%. The reported yield for this process is approximately 91%.[7]

Mechanistic Insight: Catalytic Hydrodechlorination

Understanding the reaction mechanism is crucial for process optimization and troubleshooting. The hydrodechlorination of aryl chlorides over a palladium catalyst generally follows a well-accepted cycle.

G A Pd(0) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl B->C E H-Pd(II)-Cl C->E H₂ D H₂ F Reductive Elimination E->F Ar-H F->A HCl G Ar-H + HCl

Sources

Harnessing the Reactivity of 2-Chloro-3,5-difluoroaniline: A Guide to Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

2-Chloro-3,5-difluoroaniline is a pivotal building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique electronic and steric profile, conferred by the strategic placement of halogen and amine substituents, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the reaction of this compound with various nucleophiles. We will dissect the underlying reaction mechanisms, present detailed, field-tested protocols for key transformations, and offer expert insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their work.

Introduction: The Strategic Value of this compound

The utility of this compound stems from the differentiated reactivity of its substituents. The aniline moiety provides a handle for further functionalization and often plays a crucial role in the pharmacophore of the final product. The two fluorine atoms are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.[1] Crucially, the carbon-chlorine bond is significantly weaker than the carbon-fluorine bond, making the chlorine atom the primary leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] This selective reactivity allows for precise chemical modifications at the C2 position.

This guide will focus on the primary modes of reaction with nucleophiles: direct nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern synthetic chemistry.

Mechanistic Underpinnings of Reactivity

Understanding the reaction mechanisms is paramount for troubleshooting and adapting protocols to new substrates. The reactions of this compound with nucleophiles are predominantly governed by two pathways.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The SNAr mechanism is a two-step process that is favored on electron-poor aromatic rings, such as this compound.[3]

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the aromatic ring and is further stabilized by the electron-withdrawing fluorine substituents.

  • Elimination: Aromaticity is restored by the expulsion of the chloride leaving group.

This pathway is particularly effective with strong nucleophiles like thiolates or alkoxides.

Caption: The SNAr Addition-Elimination Mechanism.

Transition-Metal Catalyzed Cross-Coupling

For less reactive nucleophiles, particularly amines, transition-metal catalysis is the method of choice. These reactions proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[5][6] It offers broad substrate scope and generally proceeds under milder conditions than traditional methods.

  • Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a classic method for forming C-N, C-O, and C-S bonds.[7] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, especially for certain substrate classes.[8][9]

Catalytic_Cycle Generalized Cross-Coupling Cycle cluster_inputs Generalized Cross-Coupling Cycle cluster_outputs Generalized Cross-Coupling Cycle A Active Catalyst (e.g., Pd(0) or Cu(I)) B Oxidative Addition (Aryl Halide adds to metal) A->B Ar-Cl C Ligand Exchange (Nucleophile coordinates) B->C Nucleophile D Reductive Elimination (Product is formed) C->D D->A Product Product Coupled Product D->Product ArCl This compound ArCl->B NuH Nucleophile (e.g., R-NH2) NuH->C

Caption: Generalized catalytic cycle for cross-coupling reactions.

Application Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale optimization experiments when applying these methods to new substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with an Aliphatic Amine

This protocol describes the coupling of this compound with a primary aliphatic amine, a common transformation in drug discovery. The use of a modern palladium precatalyst and a biarylphosphine ligand facilitates the reaction under relatively mild conditions.[6]

Workflow Overview

workflow_buchwald cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add reagents to a dry reaction vessel B 2. Seal, evacuate, and backfill with Argon/N2 A->B C 3. Add degassed solvent and amine B->C D 4. Heat to 80-100 °C with vigorous stirring C->D E 5. Monitor by TLC/LC-MS (Typically 4-24h) D->E F 6. Cool, dilute with EtOAc, filter E->F G 7. Aqueous wash (e.g., brine) F->G H 8. Dry, concentrate, and purify by chromatography G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Pd(dba)₂ (Palladium precatalyst, 0.5-2 mol%)[5]

  • Xantphos (Ligand, 1-4 mol%)

  • Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the base.

  • Atmosphere Exchange: Seal the flask, evacuate the headspace, and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Through a septum, add the anhydrous, degassed solvent, followed by the amine nucleophile.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality and Insights:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, making an inert atmosphere critical for catalytic activity.

  • Ligand Choice: Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and promote the reductive elimination step.[10]

  • Base Selection: The base is crucial for deprotonating the amine nucleophile (or the N-H bond in the intermediate complex) and must be strong enough for this purpose but not so strong as to cause side reactions. NaOtBu is a stronger base, while K₃PO₄ is often milder and can be advantageous for sensitive substrates.[5]

Protocol 2: Copper-Catalyzed Ullmann Condensation with a Phenol

This protocol details the formation of a diaryl ether, a structure prevalent in many bioactive molecules. The Ullmann reaction is a classic, robust method for this transformation.[7]

Materials:

  • This compound (1.0 eq)

  • Phenol (1.5 eq)

  • Copper(I) Iodide (CuI) (10-20 mol%)

  • L-Proline or 1,10-Phenanthroline (Ligand, 20-40 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vial with a screw cap

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound, the phenol, CuI, the ligand, and K₂CO₃.

  • Solvent Addition: Add the anhydrous solvent (DMF or NMP).

  • Sealing and Reaction: Seal the vial tightly with a screw cap and place it in a preheated oil bath at 120-160 °C. Stir vigorously. Note: Ensure the vial is rated for the temperature and potential pressure increase.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often slower than their palladium-catalyzed counterparts and may require 12-48 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel. The product will be in the organic layer. The copper salts can sometimes cause emulsions; filtering through celite after dilution can be beneficial. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Causality and Insights:

  • High Temperature: Traditional Ullmann reactions require high temperatures to promote the oxidative addition of the aryl halide to the copper center.[11]

  • Ligand Role: Ligands like L-proline or phenanthroline can solubilize the copper catalyst and accelerate the reaction, sometimes allowing for lower reaction temperatures.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are necessary to reach the required temperatures and to dissolve the reagents and intermediates.[7]

Summary of Reaction Conditions

The choice of reaction methodology depends on the specific nucleophile and the desired product. The table below provides a comparative summary.

Reaction TypeNucleophile ClassCatalyst SystemBaseSolventTemp (°C)Key Advantages & Considerations
Buchwald-Hartwig N-Nucleophiles (Amines)Pd(0) Precatalyst + Phosphine LigandNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110High yields, broad scope, mild conditions. Requires strict inert atmosphere.[5]
Ullmann (Goldberg) N-Nucleophiles (Amines)Cu(I) source + N-LigandK₂CO₃, K₃PO₄DMF, NMP, DMSO120-180Cost-effective catalyst, tolerant of some functional groups. Requires high temperatures.[7]
Ullmann (Ether) O-Nucleophiles (Alcohols, Phenols)Cu(I) source + Ligand (e.g., L-Proline)K₂CO₃, Cs₂CO₃DMF, Dioxane100-160Classic, reliable method for diaryl ethers. Can be slow.[7]
SNAr S-Nucleophiles (Thiols)Often catalyst-freeK₂CO₃, Et₃NDMF, DMSO, Acetonitrile25-100Simple, no metal catalyst needed. Generally limited to strong nucleophiles.[12]

Conclusion

This compound is a highly adaptable substrate for nucleophilic substitution reactions. By selecting the appropriate methodology—be it the mild and versatile Buchwald-Hartwig amination, the robust and classical Ullmann condensation, or a direct SNAr reaction—chemists can efficiently forge new C-N, C-O, and C-S bonds. The protocols and insights provided in this guide serve as a foundation for the successful application of this key intermediate in the synthesis of complex, high-value molecules. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

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  • ProQuest. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Available at: [Link]

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  • ResearchGate. Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Available at: [Link]

  • University of Calgary. Ch 8 : Nucleophilc Substitution answers. Available at: [Link]

  • Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

  • Chemguide. What is nucleophilic substitution?. Available at: [Link]

  • RSC Publishing. Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Available at: [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • HETEROCYCLES. PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • PubMed. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available at: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available at: [Link]

  • RSC Publishing. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Available at: [Link]

  • Google Patents. US5510533A - Process for producing 3,5-difluoroaniline and derivative thereof.
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • Semantic Scholar. palladium-catalyzed amination of 2-chloro-1- azaazulene with 2-aminopyridine (ms. Available at: [Link]

  • MDPI. Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. Available at: [Link]

  • PubMed Central. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Available at: [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3,5-difluoroaniline in Synthesis

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] The presence of multiple reactive sites—an aniline amine group, a synthetically tractable chlorine atom, and activating/directing fluorine atoms—provides a rich platform for molecular elaboration. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, making this scaffold particularly attractive for drug discovery programs.[1][2]

Palladium-catalyzed cross-coupling reactions are a cornerstone of contemporary synthetic chemistry, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] These transformations have revolutionized the synthesis of complex molecules, offering broad functional group tolerance and high yields under relatively mild conditions.[3] This guide provides detailed protocols and technical insights for three key palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures through the coupling of an organohalide with an organoboron compound.[4][5] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, paving the way for novel molecular architectures.

Reaction Principle & Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6] The palladium(0) catalyst first inserts into the carbon-chlorine bond of this compound. Following this, the boronic acid, activated by a base, transfers its organic group to the palladium center in a process called transmetalation.[5] Finally, the two organic partners on the palladium complex couple and are eliminated, regenerating the active palladium(0) catalyst and forming the desired product.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R) Catalyst Regeneration Catalyst Regeneration Ar-Cl (Substrate) Ar-Cl (Substrate) Ar-Cl (Substrate)->Oxidative Addition R-B(OH)2 (Boronic Acid) R-B(OH)2 (Boronic Acid) R-B(OH)2 (Boronic Acid)->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[7]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[7]

  • Anhydrous solvent (e.g., 1,4-dioxane/H₂O, toluene/H₂O)[8]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure anaerobic conditions.

  • Solvent Addition: Add the anhydrous solvent system via syringe. A common ratio is 4:1 to 10:1 organic solvent to water.[8]

  • Reaction Conditions: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-16 hours.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Suzuki-Miyaura Couplings
Coupling Partner (Arylboronic Acid)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)100880-92
3-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane1101675-88
Thiophene-2-boronic acidPd(OAc)₂ (3) / XPhos (6)K₃PO₄ (3)n-Butanol100688-96

Note: Yields are estimates based on reactions with similar substrates and may require optimization.[8]

PART 2: Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[9][10] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Reaction Principle & Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex.[9][11] The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions.[10]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative Addition->Ar-Pd(II)-Cl(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L)->Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product (Ar-NR2) Product (Ar-NR2) Reductive Elimination->Product (Ar-NR2) Ar-Cl (Substrate) Ar-Cl (Substrate) Ar-Cl (Substrate)->Oxidative Addition HNR2 (Amine) HNR2 (Amine) HNR2 (Amine)->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup Combine Ar-Cl, Alkyne, Pd Catalyst, Cu(I) salt, and Base in a flask Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Solvent Add Anhydrous Solvent (e.g., THF, DMF) Inert->Solvent Heat Heat to Reaction Temperature (rt to 80 °C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

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Analytical Methods for the Comprehensive Characterization of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework of analytical methodologies for the definitive characterization of 2-Chloro-3,5-difluoroaniline (CAS No. 203953-79-3), a key chemical intermediate in the synthesis of pharmaceuticals and specialty chemicals. Ensuring the identity, purity, and structural integrity of this compound is paramount for regulatory compliance, process optimization, and final product quality. We present a multi-technique approach, leveraging the strengths of chromatography for separation and quantification, and spectroscopy for structural elucidation. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both theoretical grounding and detailed, field-proven protocols.

Introduction and Significance

This compound is a substituted aniline that serves as a critical building block in organic synthesis.[1] The precise arrangement of its chloro and fluoro substituents on the aromatic ring dictates its reactivity and suitability for downstream applications. Impurities, such as isomers or residual starting materials, can have a significant impact on reaction yields, safety profiles, and the efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust analytical strategy is not merely a quality control checkpoint but a critical component of the development lifecycle.

This guide moves beyond a simple listing of techniques to explain the causality behind methodological choices, ensuring that the analyst can adapt and troubleshoot effectively. We will detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₆H₄ClF₂N[1]
Molecular Weight 163.55 g/mol [2]
Appearance White to light yellow crystal or crystalline powder[1]
Melting Point Approx. 98-100 °C[1]
Solubility Soluble in common organic solvents (alcohols, ethers, ketones)[1]

Integrated Analytical Workflow

A comprehensive characterization relies on the synergistic use of multiple analytical techniques. Identity is typically confirmed using spectroscopic methods, while purity is quantified using chromatographic methods. The following workflow illustrates a logical approach to the complete analysis of a new batch of this compound.

Analytical_Workflow cluster_0 Sample Receipt cluster_1 Structural Confirmation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Final Report Sample Batch of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC-UV/DAD (Purity Assay) Sample->HPLC GC GC-FID/MS (Residual Solvents, Volatile Impurities) Sample->GC Report Certificate of Analysis (Identity, Purity, Structure Confirmed) NMR->Report MS->Report FTIR->Report HPLC->Report GC->Report GCMS_Workflow Sample Sample Solution in Volatile Solvent Injector GC Inlet (Vaporization) Sample->Injector Column GC Column (Separation by Boiling Point & Polarity) Injector->Column IonSource MS Ion Source (Electron Ionization, 70eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) (Separation by m/z) IonSource->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector Data Mass Spectrum (Abundance vs. m/z) Detector->Data

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Application Note: 1H NMR Analysis of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3,5-difluoroaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The precise substitution pattern on the aniline ring, featuring a chloro group and two fluoro groups, imparts unique chemical properties that are critical for its function in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable analytical technique for the structural confirmation and purity assessment of such molecules.[2]

This guide provides a detailed protocol for the ¹H NMR analysis of this compound. It outlines the principles behind the spectral features, a step-by-step experimental protocol, and a comprehensive data processing workflow. The focus is on explaining the causality behind experimental choices to ensure accurate and reproducible results.

Principle of Analysis: Substituent Effects on ¹H NMR Spectra

The chemical shifts (δ) and coupling patterns of the aromatic protons in this compound are governed by the electronic effects of the three substituents: the amino (-NH₂), chloro (-Cl), and fluoro (-F) groups.

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and shift upfield (to a lower δ value).[3]

  • Halogens (-F, -Cl): These groups exhibit a dual electronic effect. They are electron-withdrawing via induction due to their high electronegativity, which deshields nearby protons and shifts them downfield. Concurrently, they are weakly electron-donating through resonance by sharing their lone pairs with the π-system.[4] For halogens, the inductive effect typically dominates.

In this compound, the two remaining aromatic protons at the C4 and C6 positions experience a combination of these competing effects, leading to a unique and predictable ¹H NMR spectrum. Furthermore, the spin-active ¹⁹F nuclei will couple with the adjacent protons, leading to characteristic splitting patterns (J-coupling).

Predicted ¹H NMR Spectral Analysis

The structure of this compound contains three distinct proton environments: the two amine protons (-NH₂) and two non-equivalent aromatic protons (H-4 and H-6).

this compound Structure
  • Amine Protons (NH₂): These protons typically appear as a single, broad peak. The chemical shift is highly dependent on solvent, concentration, and temperature, but generally falls within the δ 3.5 - 4.5 ppm range.[5] Due to chemical exchange and quadrupole broadening from the ¹⁴N nucleus, coupling to the aromatic protons is not usually observed.

  • Aromatic Proton H-4: This proton is expected to be the most complex signal.

    • Multiplicity: It will be split by the meta proton H-6 (meta-coupling, ⁴JHH ), the ortho fluorine F-3 (ortho-coupling, ³JHF ), and the meta fluorine F-5 (meta-coupling, ⁴JHF ). This will likely result in a triplet of doublets (td) or a similarly complex multiplet.

    • Coupling Constants: Expected J-values are: ⁴JH4-H6 ≈ 2-3 Hz, ³JH4-F3 ≈ 8-10 Hz, and ⁴JH4-F5 ≈ 5-7 Hz.[6][7]

    • Chemical Shift: The predicted chemical shift is around δ 6.5 - 6.7 ppm .

  • Aromatic Proton H-6:

    • Multiplicity: This proton will be split by the meta proton H-4 (⁴JHH ) and the ortho fluorine F-5 (³JHF ). A smaller long-range coupling to F-3 may also occur. The primary pattern will be a doublet of doublets (dd) .

    • Coupling Constants: Expected J-values are: ⁴JH6-H4 ≈ 2-3 Hz and ³JH6-F5 ≈ 8-10 Hz.[7][8]

    • Chemical Shift: The predicted chemical shift is around δ 6.7 - 6.9 ppm .

Experimental Protocol

This section provides a field-proven methodology for preparing and acquiring high-quality ¹H NMR data.

Materials and Equipment
  • Analyte: 5-10 mg of this compound.[9]

  • NMR Solvent: 0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is often pre-added to commercial deuterated solvents.

  • Equipment:

    • High-quality 5 mm NMR tube and cap.[10]

    • Volumetric pipette or gas-tight syringe.

    • Pasteur pipette with a glass wool plug.

    • Small vial for sample dissolution.

    • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Weighing: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. This amount is optimal for achieving a good signal-to-noise ratio in a short time without causing line broadening due to excessive concentration.[11]

  • Dissolution: Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. The use of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's field-frequency lock.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for sharp, symmetrical NMR peaks.

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube. This crucial step removes any particulate matter, which can severely degrade the magnetic field homogeneity and broaden the spectral lines.[9]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

Data Acquisition

Standard acquisition parameters may need to be optimized based on the specific instrument and sample concentration.

Typical ¹H NMR Acquisition Parameters (400 MHz Spectrometer)
ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse experiment is used to ensure full relaxation between scans.
Spectral Width (SW)12 - 15 ppmEncompasses the full range of expected proton chemical shifts.
Acquisition Time (AT)~3-4 secondsProvides adequate digital resolution to resolve fine couplings.[12]
Relaxation Delay (D1)2 secondsAllows for nearly complete T1 relaxation of protons, ensuring accurate integration.
Number of Scans (NS)8 - 16Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample.[13]
Receiver Gain (RG)Auto-adjustedThe instrument automatically sets the gain to maximize signal without overloading the detector.[12]

Data Processing and Analysis Workflow

The raw Free Induction Decay (FID) signal must be mathematically processed to generate the final frequency-domain spectrum. Software such as Mnova or TopSpin is commonly used for this workflow.[14][15]

  • Fourier Transform (FT): The time-domain FID is converted into a frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).[15]

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

  • Referencing: The spectrum is calibrated by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.[9]

  • Peak Picking & Integration: The chemical shift of each peak is identified. The area under each signal is integrated to determine the relative ratio of protons.

  • Multiplet Analysis: The coupling constants (J-values) for each multiplet are measured to confirm the coupling patterns and structural assignments.[16]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Shim Shimming Filter->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integrate Integration Reference->Integrate Multiplet Multiplet Analysis Integrate->Multiplet Assign Structure Assignment Multiplet->Assign

Fig. 1: ¹H NMR Experimental & Processing Workflow.

Data Presentation

The predicted spectral data for this compound is summarized below.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
-NH₂3.5 - 4.5br s-2H
H-46.5 - 6.7td⁴JHH ≈ 2-3, ³JHF ≈ 8-10, ⁴JHF ≈ 5-71H
H-66.7 - 6.9dd⁴JHH ≈ 2-3, ³JHF ≈ 8-101H

Abbreviations: br s = broad singlet, td = triplet of doublets, dd = doublet of doublets.

Fig. 2: Predicted H-H and H-F Coupling Interactions.

References

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech. [Link]

  • University of Notre Dame. (2025). Data Processing in MNova NMR. Notre Dame University. [Link]

  • Bruker. (n.d.). Mnova NMR | Automatic data processing. Bruker. [Link]

  • Vanderbilt University. (n.d.). Processing data with Mestrelab Mnova. Vanderbilt University. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. University of Ottawa. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Mestrelab Research. (n.d.). A Tutorial for Chemists: Using Mnova to Process, Analyze and Report 1D and 2D NMR on Your Desktop. Mestrelab Research. [Link]

  • Shared Instrumentation Facility. (n.d.). MestreNova User Guides. University of Alabama. [Link]

  • R-NMR. (n.d.). SOP data acquisition. R-NMR. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

  • Encyclopedia of Magnetic Resonance. (n.d.). NMR Data Processing. [Link]

  • University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Department of Chemistry. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Reddit. (2023). NMR. r/chemhelp. [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Squarespace. (n.d.). ortho meta para. [Link]

  • AIP Publishing. (2015). Effect of Hartree-Fock exact exchange on intramolecular magnetic coupling constants of organic diradicals. [Link]

  • Journal of the American Society for Mass Spectrometry. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • YouTube. (2019). H NMR coupling and coupling constants. [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • Duke University. (n.d.). The Duke NMR Center Coupling constants. [Link]

  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

  • Progress in Nuclear Magnetic Resonance Spectroscopy. (n.d.). FLOURINE COUPLING CONSTANTS. [Link]

  • ChemSynthesis. (2025). 4-chloro-3,5-difluoroaniline. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

Sources

Application Note: 13C NMR Spectral Analysis of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3,5-difluoroaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, characterized by a complex substitution pattern on the aniline ring, necessitates precise analytical techniques for unambiguous identification and quality control. Among these, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of the molecule. This application note provides a detailed protocol for the acquisition and a comprehensive analysis of the 13C NMR spectrum of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis.

The Significance of 13C NMR in Structural Elucidation

Unlike 1H NMR, which provides information about the protons in a molecule, 13C NMR spectroscopy directly probes the carbon backbone. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the nature of neighboring atoms and functional groups. In this compound, the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing chloro (-Cl) and fluoro (-F) substituents creates a unique electronic landscape, resulting in a distinct 13C NMR spectrum. Furthermore, the presence of fluorine atoms leads to through-bond scalar coupling (J-coupling) with neighboring carbon atoms, providing additional structural information through the observation of splitting patterns in the spectrum.

Part 1: Experimental Protocol

Sample Preparation

A robust and well-defined sample preparation protocol is paramount for acquiring a high-quality 13C NMR spectrum. The following steps outline a field-proven methodology:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound due to its excellent solubilizing properties for anilines and its single carbon signal that does not interfere with the aromatic region of the spectrum.

  • Sample Weighing: Accurately weigh approximately 50 mg of this compound into a clean, dry vial. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the lower natural abundance of the 13C isotope.

  • Dissolution: Add approximately 0.7 mL of CDCl3 to the vial. Gently swirl the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh 50 mg of This compound dissolve 2. Dissolve in 0.7 mL CDCl3 weigh->dissolve Complete Dissolution filter 3. Filter into NMR tube dissolve->filter Remove Particulates cap 4. Cap and Label filter->cap Prevent Evaporation

Caption: C-F Coupling Relationships in this compound.

Conclusion

The 13C NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of the chemical shifts and C-F coupling patterns allows for the unambiguous assignment of all carbon signals. This application note serves as a comprehensive guide for researchers and analysts working with this important chemical intermediate, demonstrating the power of 13C NMR spectroscopy in detailed molecular structure elucidation. The provided protocol and spectral interpretation can be readily adapted for the analysis of other polysubstituted aromatic compounds.

References

  • SpectraBase. This compound. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Application Note: FTIR Spectroscopy of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Anilines

2-Chloro-3,5-difluoroaniline is a key intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The precise substitution pattern of halogen atoms on the aniline ring significantly influences the reactivity and ultimate properties of the final products. Therefore, robust and reliable analytical methods for the structural confirmation and quality control of this starting material are paramount in research and development as well as in industrial manufacturing.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a unique molecular fingerprint of a compound.[2] By probing the vibrational modes of the constituent chemical bonds, FTIR spectroscopy allows for the unambiguous identification of functional groups and provides insights into the overall molecular structure. This application note provides a detailed protocol for the acquisition and interpretation of the FTIR spectrum of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Vibrational Synopsis

The FTIR spectrum of this compound is governed by the vibrational modes of its distinct functional groups: the primary amine (-NH₂), the aromatic ring, and the carbon-halogen bonds (C-Cl and C-F). The positions of the absorption bands are influenced by the electronic effects of the electron-withdrawing chloro and fluoro substituents on the aniline moiety.[3]

Caption: Molecular structure of this compound.

Experimental Protocols

The choice of sampling technique is critical for obtaining a high-quality FTIR spectrum. For solid samples like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[4]

Protocol 1: KBr Pellet Method

This traditional transmission method provides a high-quality spectrum when executed correctly.[5]

Materials:

  • This compound (analytical grade)

  • FTIR-grade Potassium Bromide (KBr), oven-dried at 110°C for at least 4 hours to remove moisture.

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In a dry environment, weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

  • Grinding and Mixing: Transfer the KBr to the agate mortar and grind it to a fine, consistent powder. Add the this compound to the mortar and continue to grind the mixture until it is homogenous. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.[6]

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans for a good signal-to-noise ratio.

  • Background Collection: A background spectrum should be collected using a pure KBr pellet or with an empty sample compartment prior to running the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and often preferred method that requires minimal sample preparation.[7]

Materials:

  • This compound (analytical grade)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Record the spectrum under the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.

Caption: General workflow for FTIR analysis.

Interpretation of the FTIR Spectrum

The vibrational spectrum of this compound can be divided into several key regions. The expected absorption frequencies are based on theoretical calculations and experimental data from similar substituted anilines.[3][8]

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3500 - 3300N-H Asymmetric & Symmetric StretchingMediumPrimary amines typically show two distinct bands in this region.[9] The electron-withdrawing substituents may slightly shift these bands to higher wavenumbers compared to aniline.
3100 - 3000Aromatic C-H StretchingMedium to WeakCharacteristic of the C-H bonds on the benzene ring.[10]
1650 - 1580N-H Bending (Scissoring)Medium to StrongA characteristic band for primary amines.[9]
1600 - 1450Aromatic C=C Ring StretchingMedium to StrongTypically appears as a set of sharp bands.[10]
1335 - 1250Aromatic C-N StretchingStrongThe position of this band is characteristic of aromatic amines.[9]
1300 - 1100C-F StretchingStrongAromatic C-F bonds give rise to strong absorptions in this region. The presence of two fluorine atoms may result in multiple or broad bands.[8]
900 - 675Aromatic C-H Out-of-Plane BendingStrongThe pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[10]
850 - 550C-Cl StretchingMedium to StrongThe C-Cl stretching vibration is expected in this lower frequency region.[11]

Trustworthiness and Self-Validation

To ensure the reliability of the obtained spectrum, the following cross-validation steps are recommended:

  • Instrument Performance Qualification (IPQ): Regularly verify the performance of the FTIR spectrometer using a polystyrene standard to check for wavenumber accuracy and resolution.

  • Comparison of Methods: If possible, acquire the spectrum using both the KBr and ATR methods. While minor differences in relative peak intensities may be observed, the peak positions should be consistent.

  • Reference Spectra: Compare the obtained spectrum with available library spectra of this compound or closely related compounds.

  • Purity Assessment: The presence of unexpected peaks may indicate impurities. For instance, a broad band around 3600-3200 cm⁻¹ could suggest the presence of water or an alcohol impurity.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers and drug development professionals can obtain high-quality, reproducible spectra. The provided interpretation table serves as a guide for assigning the characteristic vibrational bands, enabling confident identification and quality assessment of this important chemical intermediate. The combination of meticulous sample preparation, proper instrument operation, and a systematic approach to spectral interpretation ensures the scientific integrity of the analysis.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Shiran, J., et al. (2008). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry, 20(6), 4245-4256.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Faghih, Z., et al. (2013). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry, 25(1), 1-8.
  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • ResearchGate. (2021). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Ali, A., et al. (2014). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Journal of Applicable Chemistry, 3(4), 1599-1608.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

  • Royal Society Publishing. (1956). Vibrational band intensities in substituted anilines. Retrieved from [Link]

  • MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Fragmentation Analysis of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the mass spectrometric analysis of 2-Chloro-3,5-difluoroaniline, a halogenated aromatic amine of interest in pharmaceutical and chemical synthesis. Understanding its fragmentation behavior is critical for accurate identification, structural elucidation, and quantification in complex matrices. This application note outlines optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), targeting researchers, analytical scientists, and drug development professionals. We delve into the characteristic fragmentation pathways, providing predicted spectra and the underlying chemical principles governing ion formation.

Introduction

This compound is a key building block in organic synthesis, often utilized in the development of agrochemicals and pharmaceuticals.[1] Its trifunctionalized aromatic ring offers versatile reaction sites. Due to its potential presence as a synthetic intermediate or impurity, robust and specific analytical methods are required for its detection and characterization. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and selectivity for this purpose.[2]

Electron Ionization (EI) is a "hard" ionization technique that induces extensive and reproducible fragmentation, providing a structural "fingerprint" of the molecule.[3] This makes it ideal for library matching and unambiguous identification. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺, which can then be subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) for targeted structural analysis and quantification.[4][5] This note provides the scientific rationale and step-by-step protocols for both approaches.

Analyte Properties

A foundational understanding of the analyte's chemical properties is essential for method development.

PropertyValueSource
Chemical Formula C₆H₄ClF₂NPubChem[6]
Molecular Weight 163.55 g/mol PubChem[6]
Monoisotopic Mass 163.000033 DaPubChem[6]
Structure this compound StructurePubChem[6]

Note: The presence of chlorine results in a characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with approximately one-third the abundance of the ³⁵Cl peak.

Protocol 1: GC-MS with Electron Ionization (EI)

Gas chromatography is the preferred separation technique for volatile and thermally stable compounds like this compound.[2] EI is the standard ionization method for GC-MS, providing detailed structural information through extensive fragmentation.[7]

Rationale for Experimental Choices
  • Splitless Injection: Used to maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level analysis.[8]

  • Helium Carrier Gas: An inert gas that provides good chromatographic efficiency and is safe for use with mass spectrometers.[2]

  • Temperature Program: The oven temperature gradient is designed to ensure the analyte is well-retained and separated from solvent fronts and potential impurities, yielding a sharp, symmetrical peak. The program starts at a low temperature to focus the analyte at the head of the column and ramps up to elute it effectively.[2]

  • 70 eV Electron Energy: This is the industry standard for EI-MS.[3] It provides sufficient energy to ionize and fragment most organic molecules reproducibly, allowing for the creation of stable, shareable mass spectral libraries like those from NIST.[9][10]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve sample in Ethyl Acetate (1 mg/mL) Prep2 Dilute to working concentration (e.g., 1-10 µg/mL) Prep1->Prep2 Inj Inject 1 µL (Splitless Mode) Prep2->Inj GC GC Separation (e.g., DB-5ms column) Inj->GC MS MS Detection (EI, 70 eV, Full Scan) GC->MS DP Extract Mass Spectrum MS->DP ID Identify Fragments & Compare to Library DP->ID EI_Fragmentation M [C₆H₄ClF₂N]⁺• m/z 163/165 (Molecular Ion) F1 [C₆H₄F₂N]⁺ m/z 128 M->F1 - Cl• F2 [C₆H₃FN]⁺• m/z 108 M->F2 - HCl, - F• F3 [C₅H₃FN]⁺• m/z 100 F1->F3 - HCN F4 [C₅H₃F]⁺• m/z 81 F3->F4 - F• LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Dissolve sample in 50:50 ACN:H₂O Prep2 Filter through 0.22 µm syringe filter Prep1->Prep2 Inj Inject 5 µL Prep2->Inj LC LC Separation (C18 Column) Inj->LC MS1 ESI+ Source (Precursor Ion Selection) LC->MS1 CID CID Cell (Fragmentation) MS1->CID MS2 MS Detection (Product Ion Scan/SRM) CID->MS2 DP Extract Ion Chromatogram MS2->DP Quant Quantify using SRM transitions DP->Quant ESI_Fragmentation M [C₆H₅ClF₂N]⁺ m/z 164/166 (Precursor Ion) F1 [C₆H₄ClF₂]⁺ m/z 147/149 M->F1 - NH₃ F2 [C₆H₄F₂Cl]⁺ m/z 145/147 M->F2 - HF F3 [C₆H₃FCl]⁺ m/z 129/131 F2->F3 - HF

Sources

High-Performance Liquid Chromatography (HPLC) Purification Protocol for 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,5-difluoroaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, where high purity is a prerequisite for subsequent reactions and final product efficacy.[1] This application note provides a comprehensive and robust protocol for the purification of this compound using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The narrative delves into the causality behind experimental choices, from mobile phase selection to gradient optimization, grounding the protocol in established chromatographic theory to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Characterization

This compound is a halogenated aromatic amine whose utility as a synthetic intermediate is well-documented.[1] Impurities arising from its synthesis, such as isomers or unreacted starting materials, can interfere with downstream applications, making their removal essential. HPLC is a highly effective and scalable technique for achieving the stringent purity levels (>99%) required in research and development.[2][3]

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Rationale
Molecular Formula C₆H₄ClF₂N[1]
Molecular Weight 163.55 g/mol [4]
Appearance White to light yellow crystal or crystalline powder[1]
Melting Point 98-100 °C[1]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, ethers, ketones)[1]
pKa (Predicted) ~2.5 - 3.5Based on data for substituted anilines. Halogen substituents are electron-withdrawing, reducing the basicity of the amine group compared to aniline (pKa 4.6).[5]
UV Absorbance (λmax) ~250 nm, ~295 nmInferred from UV spectra of structurally similar dichloroanilines.[6] A wavelength of 254 nm is a robust choice for detection.

The Chromatographic Principle: A Self-Validating System

The purification strategy detailed here employs Reversed-Phase HPLC (RP-HPLC), the most common and versatile mode of liquid chromatography.[7]

  • The Stationary Phase: A nonpolar stationary phase (typically C18-bonded silica) is used.

  • The Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile or methanol), carries the sample through the column.[8]

  • Mechanism of Separation: this compound is a moderately non-polar molecule. It will partition between the polar mobile phase and the non-polar stationary phase. Its retention is primarily governed by hydrophobic interactions. By gradually increasing the concentration of the organic solvent in the mobile phase (a "gradient"), the mobile phase becomes more non-polar, weakening the analyte's interaction with the C18 stationary phase and causing it to elute from the column. Impurities with different polarities will elute at different times, enabling separation.

Preparative HPLC Purification Protocol

This protocol is designed for preparative scale purification. For analytical purity assessment, a smaller-bore column (e.g., 4.6 mm ID) and a lower flow rate (e.g., 1.0 mL/min) should be used.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system with a binary gradient pump, a high-volume injector (manual or automated), a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 bonded silica, 5-10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm).

  • Chemicals: HPLC-grade acetonitrile (ACN), HPLC-grade water, and Trifluoroacetic Acid (TFA).

  • Sample: Crude this compound.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Scientist's Note (Causality): The aniline functional group is basic. Without an acidic modifier, it can interact with acidic residual silanol groups on the silica backbone of the stationary phase. This secondary interaction leads to significant peak tailing and poor resolution. Adding a small amount of an acid like TFA (0.1%) serves a dual purpose: it protonates the aniline, ensuring it behaves as a single ionic species, and it suppresses the ionization of the silanol groups, masking their effect and resulting in sharp, symmetrical peaks.[9][10]

cluster_problem Problem: Peak Tailing cluster_solution Solution: Acidic Modifier (TFA) Aniline Basic Aniline (R-NH2) Silanol Acidic Silanol (Si-OH) Aniline->Silanol Ionic Interaction ProtonatedAniline Protonated Aniline (R-NH3+) Result Result: - Symmetrical Peak - Improved Resolution ProtonatedAniline->Result SuppressedSilanol Suppressed Silanol (Si-OH) SuppressedSilanol->Result TFA H+ from TFA TFA->Aniline Protonates TFA->Silanol Suppresses

Caption: Logic for using an acidic mobile phase modifier.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a strong solvent like methanol or acetonitrile to create a highly concentrated stock solution (e.g., 50-100 mg/mL).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Chromatographic Conditions

Table 2: Recommended HPLC Purification Parameters

ParameterRecommended Setting
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Gradient 40% to 80% B over 25 minutes
Detection UV at 254 nm
Column Temp. 30 °C
Injection Volume 1-5 mL (dependent on concentration and loading study)
Purification Workflow

G prep 1. Sample & Mobile Phase Preparation equilibrate 2. Column Equilibration (Initial Conditions) prep->equilibrate inject 3. Sample Injection equilibrate->inject run 4. Run Gradient & Monitor UV Signal inject->run collect 5. Collect Fractions of Target Peak run->collect analyze 6. Purity Analysis of Fractions (Analytical HPLC) collect->analyze pool 7. Pool Pure Fractions analyze->pool evap 8. Solvent Evaporation (Rotovap) pool->evap final Pure Compound evap->final

Caption: Step-by-step HPLC purification workflow.

  • Equilibration: Equilibrate the column with the starting mobile phase composition (40% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution & Collection: Initiate the gradient run. Monitor the UV chromatogram in real-time. Begin collecting the eluent just before the main peak begins to rise and stop collecting just after it returns to the baseline.

  • Fraction Analysis: Analyze a small aliquot of the collected fraction(s) using a rapid analytical HPLC method to confirm purity.

  • Pooling and Recovery: Pool all fractions that meet the required purity specification. Remove the solvents (acetonitrile, water, and TFA) using a rotary evaporator. The resulting product can be further dried under high vacuum.

Method Optimization: From Art to Science

The protocol provided is a robust starting point. Further optimization may be required depending on the specific impurity profile of the crude material.

  • Gradient Optimization: If impurities are co-eluting or are very close to the main peak, the gradient slope should be made shallower around the elution point of the target compound. For example, modifying the gradient to 50-65% B over 30 minutes would increase the separation (resolution) between closely eluting species.[11]

  • Loading Capacity: Preparative chromatography is a balance between throughput and resolution. Overloading the column will cause peak distortion and a loss of resolution. It is crucial to perform a loading study by injecting increasing amounts of the sample until a noticeable degradation in peak shape and purity is observed. This determines the maximum sample load for the specific column and conditions.

  • Solvent Choice: Acetonitrile is generally preferred over methanol as it has a lower viscosity (resulting in lower backpressure) and often provides sharper peaks for aromatic compounds.[12]

Conclusion

This application note details a systematic and scientifically-grounded protocol for the preparative HPLC purification of this compound. By understanding the physicochemical properties of the analyte and the principles of reversed-phase chromatography, researchers can effectively implement and optimize this method to achieve high-purity material suitable for the demanding applications in the pharmaceutical and chemical industries.

References

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • Lores, E. M., & Meckins, F. C. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358-362.
  • ChemBK. (2024). This compound.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Sae-Khow, O., & Johns, C. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.
  • ChemSynthesis. (2025). 4-chloro-3,5-difluoroaniline.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Singh, R., & Saraf, S. (1994). Substitution and Solvent Effects on The UV Spectra of Chloro and Dichloro anilines. Asian Journal of Chemistry, 6(1), 115-119.

Sources

Application Notes: Synthesis of 2-Chloro-3,5-difluoroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3,5-difluoroaniline is a critical halogenated building block in the synthesis of high-value organic molecules, particularly for the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring both chloro and fluoro groups—imparts specific steric and electronic properties that are leveraged to enhance the efficacy and metabolic stability of target compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent derivatization through common and robust synthetic transformations. The protocols herein are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles and ensuring experimental safety.

Introduction: The Strategic Importance of this compound

Halogenated anilines are indispensable precursors in modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability, while the chlorine atom provides a versatile handle for further functionalization via cross-coupling reactions. This compound, in particular, serves as a key starting material for a range of complex molecules. Its derivatives are found in compounds targeting various therapeutic areas.

The synthesis of this aniline and its subsequent derivatization require carefully controlled conditions to manage regioselectivity and reactivity. This guide presents validated protocols for the preparation of the core aniline structure and its derivatization via N-acylation and palladium-catalyzed cross-coupling, representing two of the most fundamental transformations in drug discovery.

Synthesis of the Core Moiety: this compound

The most direct industrial route to this compound involves the nucleophilic aromatic substitution (SNAr) of a more heavily halogenated precursor, 2-chloro-1,3,5-trifluorobenzene. The rationale behind this approach is the high activation of the aromatic ring towards nucleophilic attack by the three electron-withdrawing fluorine atoms. Ammonia acts as the nucleophile, displacing one of the fluorine atoms. The fluorine at the C1 position is the most activated for displacement due to the cumulative electron-withdrawing effects of the adjacent chloro and fluoro substituents.

Protocol 1: Synthesis of this compound via Amination

This protocol is adapted from established industrial processes for the amination of polyhalogenated benzene rings.

Reaction Scheme: 2-Chloro-1,3,5-trifluorobenzene + NH₃ (aq) → this compound

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Chloro-1,3,5-trifluorobenzene168.5133.7 g0.20Starting material. Handle in fume hood.
Methanol (MeOH)32.04200 mL-Solvent.
Ammonia (aqueous, 28-30%)17.03 (as NH₃)~150 mL~2.4Reagent, used in excess. Corrosive.
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-Drying agent.

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with stirring and temperature control

  • Round-bottom flask (500 mL)

  • Liebig condenser for distillation

  • Separatory funnel (500 mL)

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, charge the high-pressure autoclave with 2-chloro-1,3,5-trifluorobenzene (33.7 g, 0.20 mol) and methanol (200 mL).

  • Ammonia Addition: Cool the mixture in an ice bath and slowly add the aqueous ammonia solution (~150 mL).

  • Reaction: Seal the autoclave securely. Heat the reactor to 120-130°C. The internal pressure will rise; monitor according to the equipment specifications. Maintain stirring at this temperature for 12-16 hours.

  • Cooling & Depressurization: After the reaction period, cool the reactor to room temperature. CAUTION: The reactor is under pressure. Vent the excess ammonia gas safely into a suitable acid trap in the fume hood.

  • Work-up: Transfer the reaction mixture to a round-bottom flask. Remove the methanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 150 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 100 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear oil or low-melting solid.

Derivatization Protocols

Once synthesized, this compound can be functionalized in numerous ways. Below are protocols for two common and highly useful transformations: N-acylation and the Buchwald-Hartwig amination.

Protocol 2: N-Acylation to Form an Amide Derivative

N-acylation is a fundamental reaction to protect the amine, introduce a new functional group, or build out a molecular scaffold. This protocol uses acetic anhydride for a simple, high-yielding N-acetylation.[1]

Reaction Scheme: this compound + Acetic Anhydride → N-(2-Chloro-3,5-difluorophenyl)acetamide

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
This compound163.551.64 g0.01Starting material.
Acetic Anhydride102.091.22 g (1.1 mL)0.012Acylating agent. Corrosive.
Ethyl Acetate (EtOAc)88.11~50 mL-Solvent for work-up.
Saturated NaHCO₃ solution-~50 mL-For quenching.
Brine-~30 mL-For washing.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.64 g, 0.01 mol) in a minimal amount of ethyl acetate (if needed, though the reaction can often be run neat).

  • Reagent Addition: Add acetic anhydride (1.1 mL, 0.012 mol) dropwise to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quenching: Carefully pour the reaction mixture into 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess acetic anhydride. Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The product, N-(2-Chloro-3,5-difluorophenyl)acetamide, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2][3][4] It allows for the coupling of an aryl halide with an amine. In this example, we use the chloro-substituent of our synthesized aniline derivative to couple with a secondary amine, showcasing a more advanced application.

Reaction Scheme: N-(2-Chloro-3,5-difluorophenyl)acetamide + Morpholine → N-(2-(Morpholino)-3,5-difluorophenyl)acetamide

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
N-(2-Chloro-3,5-difluorophenyl)acetamide205.58206 mg1.0Substrate.
Morpholine87.12105 mg (0.12 mL)1.2Coupling partner.
Pd₂(dba)₃915.729.2 mg0.01 (1 mol%)Palladium precatalyst.
XPhos476.6319 mg0.04 (4 mol%)Ligand.
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4Base. Handle in glovebox.
Toluene, anhydrous-5 mL-Solvent.

Procedure:

  • Inert Atmosphere: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

  • Reagent Preparation: To an oven-dried Schlenk tube, add N-(2-Chloro-3,5-difluorophenyl)acetamide (206 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add anhydrous toluene (5 mL) followed by morpholine (0.12 mL, 1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate.

  • Extraction and Purification: Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and the catalytic cycle for the Buchwald-Hartwig amination.

G cluster_0 Synthesis of Core Moiety cluster_1 Derivatization Pathways A 2-Chloro-1,3,5-trifluorobenzene B This compound A->B NH₃ / MeOH Autoclave, 130°C C N-(2-Chloro-3,5-difluorophenyl)acetamide B->C Ac₂O RT D N-(2-(Morpholino)-3,5- difluorophenyl)acetamide C->D Morpholine Pd₂(dba)₃ / XPhos NaOtBu, 100°C

Caption: Overall synthetic workflow from precursor to derivatives.

BuchwaldHartwig Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)(Cl) Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_Coord [L₂Pd(II)(Ar)(AmineH)]⁺Cl⁻ OA_complex->Amine_Coord + AmineH Amido_complex L₂Pd(II)(Ar)(Amine) Amine_Coord->Amido_complex + Base - BaseH⁺Cl⁻ Product Ar-Amine Amido_complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Safety and Handling

Working with halogenated anilines and the reagents for their synthesis requires strict adherence to safety protocols.

  • General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, and safety goggles. Use chemically resistant gloves (e.g., nitrile gloves for short-term use, but check manufacturer compatibility for prolonged contact).[5]

  • Specific Chemical Hazards:

    • Halogenated Anilines: These compounds are toxic if inhaled, ingested, or absorbed through the skin. They can cause skin and eye irritation.

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

    • Sodium tert-butoxide: Highly reactive and moisture-sensitive base. Must be handled under an inert atmosphere.

    • Palladium Catalysts: Can be pyrophoric and are toxic. Avoid inhalation of dust.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency personnel.[5]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The protocols detailed in this application note provide robust and scalable methods for the synthesis of this compound and its conversion into valuable derivatives. By understanding the principles behind each transformation—from nucleophilic aromatic substitution to modern cross-coupling reactions—researchers can effectively utilize this key building block in the development of novel chemical entities. Adherence to the outlined procedures and safety precautions is paramount to achieving successful and safe experimental outcomes.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Source not further specified].
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for producing 3,5-difluoroaniline and derivative thereof. (1996). Google Patents.
  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. (n.d.). European Patent Office. Retrieved from [Link]

  • Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline. (n.d.). Benchchem.
  • Aniline. (n.d.). [Source not further specified].
  • Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene. (2000). Google Patents.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). [Source not further specified].
  • Safety Data Sheet - Fisher Scientific. (2015). Fisher Scientific.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (n.d.). Benchchem.

Sources

Application Notes & Protocols: A Framework for High-Throughput Biological Activity Screening of 2-Chloro-3,5-difluoroaniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Aniline Derivatives

The aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have been explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a compound's physicochemical properties—including lipophilicity, metabolic stability, and target binding affinity—often enhancing its therapeutic potential.[3][4] 2-Chloro-3,5-difluoroaniline represents a starting point for a library of compounds whose biological effects are largely uncharacterized.

This guide provides a comprehensive framework for the initial biological screening of novel this compound derivatives. The protocols herein are designed for researchers in drug discovery and chemical biology to systematically assess the cytotoxic and apoptotic potential of these compounds, with further steps to elucidate a possible mechanism of action through kinase inhibition profiling. The workflow is structured as a tiered screening cascade, beginning with broad cytotoxicity assays to identify active "hits" and progressing to more specific, mechanism-based assays to understand their mode of action.[5]

Core Principles of the Screening Cascade

A tiered approach is employed to efficiently manage resources and focus on the most promising compounds. This strategy progresses from broad, high-throughput assays to more complex, lower-throughput mechanistic studies.

  • Primary Screening (Hit Identification): The initial goal is to identify compounds that exhibit cytotoxic effects against a cancer cell line. We utilize robust, colorimetric cell viability assays (MTT and XTT) that measure metabolic activity.[6] A significant reduction in metabolic activity is a strong indicator of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

  • Secondary Screening (Hit Validation & Characterization): Compounds identified as "hits" in the primary screen are further investigated to confirm their activity and begin to understand their mechanism. A key mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death).[7] We will assess the activation of Caspase-3, a critical executioner enzyme in the apoptotic pathway.[8]

  • Tertiary Screening (Mechanism of Action): For validated hits that induce apoptosis, a tertiary screen can provide insight into the specific signaling pathways being targeted. Since a vast number of signaling pathways are regulated by protein kinases, and their dysregulation is a hallmark of cancer, a kinase inhibition assay is a logical next step.[9][10] This can reveal if the compound acts as a kinase inhibitor, a common mechanism for modern targeted therapies.[9]

Experimental Workflow Visualization

The overall screening strategy follows a logical progression from broad phenotypic assays to more specific mechanistic assays.

G Figure 1: Tiered Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening A Prepare Compound Library (this compound Derivatives) B Cell Viability Assays (MTT & XTT) A->B Treat Cancer Cell Line C Apoptosis Assay (Caspase-3 Activity) B->C Validate 'Hits' (IC50 < Threshold) E Archive B->E Inactive Compounds D Mechanism of Action Assay (Kinase Inhibition Panel) C->D Characterize Apoptotic Hits

Caption: A tiered approach for screening this compound compounds.

Detailed Protocols

Compound Preparation and Handling

Proper handling of test compounds is critical for reproducible results.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each this compound derivative in sterile dimethyl sulfoxide (DMSO).[11]

  • Aliquoting and Storage: Aliquot the stock solutions into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in a complete cell culture medium. It is crucial to ensure the final DMSO concentration in the culture wells does not exceed a non-toxic level, typically <0.5%.[6] A vehicle control (medium with the same final DMSO concentration) must be included in all assays.

Primary Screening: Cell Viability Assays (MTT & XTT)

These assays are foundational for assessing the cytotoxic or cytostatic effects of the test compounds by measuring the metabolic activity of the cell population.[12][13]

Principle of the Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[6] The formazan must be solubilized before measuring its absorbance.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, which simplifies the protocol by eliminating the solubilization step.

Protocol: MTT Assay

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa, MCF-7, or A549) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][11]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

Protocol: XTT Assay

  • Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and an electron-coupling reagent).[12]

  • XTT Addition: Add 50 µL of the freshly prepared XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[12] The incubation time should be optimized based on the cell type and density.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance between 450 and 500 nm. A reference wavelength around 660 nm can be used for background correction.[14]

Secondary Screening: Apoptosis Assessment (Caspase-3 Activity)

This assay quantifies the activity of Caspase-3, a key effector caspase that is activated during the execution phase of apoptosis.[8]

Principle of the Assay: The assay utilizes a synthetic peptide substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). In apoptotic cells, activated Caspase-3 cleaves this substrate, releasing the fluorescent AMC molecule.[7] The fluorescence intensity is directly proportional to the level of Caspase-3 activity.[15]

Protocol: Fluorometric Caspase-3 Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (black, clear-bottom for fluorescence reading) and treat with the "hit" compounds at their approximate IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: After incubation, centrifuge the plate and remove the supernatant. Add a chilled cell lysis buffer to each well and incubate on ice for 10-20 minutes.[15]

  • Reaction Setup: Transfer the cell lysates to a new black 96-well plate. Prepare a master reaction mix containing a 2x reaction buffer and the Caspase-3 substrate (Ac-DEVD-AMC).[15]

  • Initiate Reaction: Add the reaction mix to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[7]

Tertiary Screening: Mechanistic Insight (Kinase Inhibition Assay)

This assay determines if the compound directly inhibits the activity of one or more protein kinases. A luminescence-based assay that quantifies ADP, the product of a kinase reaction, is a common high-throughput method.[16]

Principle of the Assay: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate by ATP. In a coupled enzymatic reaction, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and therefore to the kinase activity.[16] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.[17]

Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.[16]

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control for background.

  • Kinase/Inhibitor Pre-incubation: Add the kinase of interest to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.[17]

  • Initiate Kinase Reaction: Add a mixture of the kinase-specific substrate and ATP to all wells to start the reaction. Incubate for 60 minutes at 30°C.[16]

  • Stop Reaction and Deplete ATP: Add an ADP-Glo™ Reagent (or similar) to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.[16]

  • Generate Luminescent Signal: Add a Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and generate light. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

Data Analysis and Presentation

Data Analysis
  • Cell Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100 Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50).

  • Caspase-3 Activity: Calculate the fold increase in caspase activity relative to the vehicle control after subtracting background fluorescence. Fold Increase = (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_VehicleControl - Fluorescence_Blank)

  • Kinase Inhibition: Calculate the percent inhibition for each concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Determine the IC50 value as described for cell viability.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound Derivatives against HeLa Cells

Compound ID Structure IC50 (µM) after 48h (MTT Assay)
C-001 [Parent] > 100
C-002 [Derivative A] 15.2 ± 1.8
C-003 [Derivative B] 8.7 ± 0.9

| Doxorubicin | [Control] | 0.8 ± 0.1 |

Table 2: Kinase Inhibitory Activity of Compound C-003

Kinase Target C-003 IC50 (nM) Staurosporine IC50 (nM) [Control]
Kinase A 85 5
Kinase B > 10,000 10

| Kinase C | 120 | 20 |

Hypothetical Signaling Pathway Visualization

Many small molecule inhibitors target Receptor Tyrosine Kinase (RTK) signaling pathways, which are often overactive in cancer.[9] A compound could potentially inhibit the kinase domain of the receptor or a downstream kinase like MEK or ERK.

G Figure 2: Hypothetical RTK Signaling Pathway cluster_inhibitors Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation I1 Compound C-003? I1->MEK I2 Compound C-003? I2->Receptor

Caption: Potential inhibition points for a test compound in a generic RTK pathway.

References

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • MDPI. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

  • PubMed. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]

  • Cusabio. Caspase-3 activity assay. [Link]

  • ProQuest. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

  • JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

  • National Institutes of Health (NIH). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay? [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. Drug screening approaches for small-molecule compounds in cancer-targeted therapy. [Link]

  • IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • PubChem. 2-Chloro-3,4-difluoroaniline. [Link]

  • National Institutes of Health (NIH). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [Link]

  • MDPI. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

  • PubMed. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]

  • ResearchGate. Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. [Link]

  • PubMed Central. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. [Link]

  • OAE Publishing Inc. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. [Link]

  • ResearchGate. Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. [Link]

  • ResearchGate. Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy. [Link]

  • MDPI. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 2-Chloro-3,5-difluoroaniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Substituted Anilines in Modern Kinase Inhibitor Design

In the landscape of contemporary drug discovery, protein kinases have emerged as one of the most significant classes of therapeutic targets, particularly in oncology. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases. The efficacy of these inhibitors is profoundly influenced by their molecular architecture, where specific structural motifs are responsible for binding to the ATP pocket of the kinase, achieving high potency and selectivity. Among the vast array of synthetic building blocks, halogenated anilines are of paramount importance. This guide focuses on the application of 2-chloro-3,5-difluoroaniline , a key intermediate whose unique substitution pattern offers a compelling combination of electronic properties and metabolic stability, making it an invaluable synthon in the synthesis of advanced kinase inhibitors. The strategic placement of a chlorine atom and two fluorine atoms on the aniline ring provides a nuanced tool for medicinal chemists to modulate key pharmacological properties such as binding affinity, selectivity, and metabolic fate. This document provides a comprehensive overview of its properties, detailed synthetic protocols for its incorporation into a representative kinase inhibitor scaffold, and an exploration of the biological pathways targeted by the resulting therapeutic agents.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step organic synthesis. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 22660-33-9
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 45-49 °C
Boiling Point 85-87 °C at 10 mmHg
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, THF, Dichloromethane)

Table 2: Spectroscopic Data

SpectroscopyKey Features
¹H NMR (CDCl₃) δ ~6.6-6.8 (m, 2H, Ar-H), ~3.9 (br s, 2H, NH₂)
¹³C NMR (CDCl₃) Signals consistent with a 2-chloro-3,5-difluorosubstituted aromatic ring
¹⁹F NMR (CDCl₃) Two distinct signals for the two fluorine atoms
Mass Spectrometry [M]+ at m/z ≈ 163 and 165 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)

The Rationale for Employing this compound in Kinase Inhibitor Synthesis: A Structure-Activity Relationship (SAR) Perspective

The choice of this compound as a building block is not arbitrary; it is a calculated decision rooted in established structure-activity relationship (SAR) principles for kinase inhibitors. The pyrimidine scaffold is a common core structure in many kinase inhibitors.[1] The aniline moiety often serves as a key pharmacophore that occupies the ATP-binding site, forming critical hydrogen bonds with the hinge region of the kinase. The substituents on the aniline ring play a crucial role in modulating the inhibitor's potency, selectivity, and pharmacokinetic properties.

The 2-chloro-3,5-difluorophenyl moiety, derived from this compound, offers several advantages:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine and chlorine atoms can modulate the pKa of the aniline nitrogen, influencing its hydrogen-bonding capabilities with the kinase hinge region. Furthermore, the halogen atoms can participate in favorable halogen bonding interactions with the protein backbone, thereby increasing the binding affinity of the inhibitor.

  • Improved Selectivity: The specific substitution pattern of the aniline ring can impart selectivity for the target kinase over other kinases. The steric and electronic properties of the 2-chloro and 3,5-difluoro groups can create a unique interaction profile that is complementary to the active site of the target kinase while being unfavorable for off-target kinases.

  • Metabolic Stability: The presence of fluorine atoms can block sites of potential metabolism by cytochrome P450 enzymes, leading to improved metabolic stability and a longer in vivo half-life of the drug candidate.

  • Modulation of Physicochemical Properties: The lipophilicity and solubility of the final compound can be fine-tuned by the presence of the halogen atoms, which can impact cell permeability and oral bioavailability.

Synthetic Workflow for a Representative Pyrimidine-Based Kinase Inhibitor

The following section details a representative synthetic protocol for a pyrimidine-based kinase inhibitor using this compound as a key starting material. The synthesis involves a nucleophilic aromatic substitution (SNA) reaction, a common and robust method for constructing the core of many kinase inhibitors.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Second Nucleophilic Aromatic Substitution (SNAr) A 2,4-Dichloropyrimidine C N-(2-Chloro-3,5-difluorophenyl)-2-chloropyrimidin-4-amine A->C Base (e.g., DIPEA) Solvent (e.g., n-Butanol) Heat B This compound B->C C_clone N-(2-Chloro-3,5-difluorophenyl)-2-chloropyrimidin-4-amine D Side Chain Amine (R-NH2) E Final Kinase Inhibitor D->E C_clone->E Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.

Experimental Protocol: Synthesis of a Representative N-(2-Chloro-3,5-difluorophenyl)-pyrimidine-based Kinase Inhibitor

Step 1: Synthesis of N-(2-Chloro-3,5-difluorophenyl)-2-chloropyrimidin-4-amine

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (10 volumes), add this compound (1.05 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(2-chloro-3,5-difluorophenyl)-2-chloropyrimidin-4-amine as a solid.

Step 2: Synthesis of the Final Kinase Inhibitor

  • To a solution of N-(2-chloro-3,5-difluorophenyl)-2-chloropyrimidin-4-amine (1.0 eq) in dimethylformamide (DMF) (10 volumes), add the desired side chain amine (R-NH₂) (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • If necessary, further purify the final product by recrystallization or column chromatography.

Table 3: Representative Reaction Parameters and Yields

StepReactantsSolventBaseTemperature (°C)Time (h)Typical Yield (%)
12,4-Dichloropyrimidine, this compoundn-ButanolDIPEA10012-1670-85
2Intermediate from Step 1, Side Chain Amine (R-NH₂)DMFK₂CO₃80-1006-1265-80

Targeted Biological Pathway: Inhibition of p38 MAP Kinase

Many kinase inhibitors synthesized using substituted anilines target key signaling pathways involved in cell proliferation and inflammation. One such important target is the p38 mitogen-activated protein (MAP) kinase.[2][3] The p38 MAPK pathway is a critical regulator of inflammatory responses and is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.

G Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->p38 MAPK Inhibition

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3,5-difluoroaniline. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during its preparation. Our focus is on providing practical, experience-driven insights to help you optimize your synthetic protocols, improve yield, and ensure the purity of your final product.

Section 1: Understanding the Synthesis and Potential Pitfalls

The most prevalent laboratory and industrial scale synthesis of this compound involves the reduction of its nitro precursor, 2-Chloro-3,5-difluoronitrobenzene. Catalytic hydrogenation is a commonly employed method for this transformation. While seemingly straightforward, this process can be accompanied by the formation of several side products that can complicate purification and compromise the quality of the final compound.

Core Reaction Pathway

start 2-Chloro-3,5-difluoronitrobenzene reagents H₂ Catalyst (e.g., Pd/C) Solvent start->reagents end This compound reagents->end caption Fig. 1: Primary synthetic route to this compound.

Fig. 1: Primary synthetic route to this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities and side products in the synthesis of this compound.

Q1: What are the most common types of impurities I should expect in my crude this compound?

A1: Impurities in this compound synthesis can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that originate from the manufacturing process itself. They include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These can form during the synthesis or upon storage if the compound is exposed to heat, light, or reactive substances.

  • Residual Solvents and Reagents: Solvents and other reagents used in the synthesis and purification steps can sometimes be carried over into the final product.

Q2: I've noticed a byproduct with a similar retention time to my product in HPLC analysis. What could it be?

A2: A common side product is 3,5-difluoroaniline. This arises from a side reaction known as hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom during the catalytic hydrogenation process. The polarity of 3,5-difluoroaniline is very similar to the target compound, which can make chromatographic separation challenging.

Q3: My reaction seems to be incomplete, and I'm isolating a mixture of compounds. What are the likely intermediates?

A3: Incomplete reduction of the nitro group can lead to the presence of several intermediates. The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamino intermediates. Therefore, you may find residual 2-Chloro-3,5-difluoronitrobenzene, as well as 1-Chloro-2,4-difluoro-5-nitrosobenzene and N-(2-Chloro-3,5-difluorophenyl)hydroxylamine in your crude product.

Q4: Can isomeric impurities be an issue?

A4: Yes, isomeric impurities can be a significant problem. The purity of your starting material, 2-Chloro-3,5-difluoronitrobenzene, is crucial. If the nitration step to produce this starting material is not well-controlled, other isomers such as 2-Chloro-1,3-difluoro-4-nitrobenzene could be present. These will then be reduced to the corresponding isomeric anilines, which can be very difficult to separate from the desired product.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating the formation of common side products during the synthesis of this compound.

Problem 1: Presence of 3,5-Difluoroaniline (Dechlorination)
Symptom Potential Cause Recommended Action
A significant peak corresponding to the mass of 3,5-difluoroaniline is observed in GC-MS or LC-MS.Over-reduction/Aggressive Hydrogenation Conditions: High hydrogen pressure, high temperature, prolonged reaction time, or a highly active catalyst can promote hydrodechlorination.Optimize Reaction Conditions: - Catalyst: Use a less active catalyst or a catalyst with a selective inhibitor. For example, a poisoned palladium catalyst can sometimes suppress dehalogenation. - Temperature and Pressure: Perform the reaction at a lower temperature and hydrogen pressure. - Reaction Time: Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.
Difficulty in separating the impurity from the final product by column chromatography.Similar Polarity: The polarity of 3,5-difluoroaniline is very close to that of this compound.Advanced Purification Techniques: - Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. - Preparative HPLC: Utilize a high-resolution preparative HPLC column and an optimized solvent system for separation.
Problem 2: Incomplete Reaction and Presence of Intermediates
Symptom Potential Cause Recommended Action
Presence of the starting nitro compound and/or nitroso and hydroxylamino intermediates in the crude product.Insufficient Catalyst Activity or Loading: The catalyst may be deactivated or used in an insufficient amount.Catalyst Management: - Fresh Catalyst: Use fresh, high-quality catalyst. - Increase Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Inadequate Hydrogen Supply: Insufficient hydrogen pressure or poor mixing can lead to incomplete reduction.Improve Hydrogen Delivery: - Increase Pressure: Gradually increase the hydrogen pressure within safe limits. - Vigorous Stirring: Ensure efficient stirring to maximize the gas-liquid-solid interface.
Presence of Catalyst Poisons: Trace impurities in the starting material or solvent can poison the catalyst.Purify Starting Materials: - Recrystallize or distill the 2-Chloro-3,5-difluoronitrobenzene before the reduction step. Use high-purity solvents.
Problem 3: Formation of Isomeric Impurities
Symptom Potential Cause Recommended Action
Presence of other chloro-difluoroaniline isomers in the final product, confirmed by NMR or a co-injection with an authentic standard in GC/HPLC.Impure Starting Material: The starting 2-Chloro-3,5-difluoronitrobenzene contains isomeric impurities.Purity Analysis of Starting Material: - Thoroughly analyze the purity of the starting nitro compound using GC-MS and NMR before proceeding with the reduction. - If necessary, purify the starting material by recrystallization or chromatography.
Visualizing Side Product Formation

cluster_main Main Reaction Pathway cluster_side Side Reactions start 2-Chloro-3,5-difluoronitrobenzene intermediate1 Nitroso Intermediate start->intermediate1 Reduction intermediate2 Hydroxylamino Intermediate intermediate1->intermediate2 Reduction end This compound intermediate2->end Reduction dechlorination_product 3,5-Difluoroaniline end->dechlorination_product Hydrodechlorination isomeric_impurity Isomeric Chloro-difluoroaniline isomeric_start Isomeric Nitro Compound isomeric_start->isomeric_impurity Reduction caption Fig. 2: Potential side product formation pathways.

Fig. 2: Potential side product formation pathways.

Section 4: Experimental Protocols for Impurity Analysis

To effectively troubleshoot and ensure the quality of your this compound, robust analytical methods are essential.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This method is excellent for identifying and quantifying volatile impurities, including residual starting materials and the dechlorinated side product.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the crude or purified product in a suitable solvent like dichloromethane or ethyl acetate.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is well-suited for analyzing less volatile impurities, such as the hydroxylamino intermediate and for overall purity determination.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the initial mobile phase composition.

Workflow for Impurity Identification and Resolution

start Crude Product Analysis gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr identify Identify Impurities gcms->identify hplc->identify nmr->identify quantify Quantify Impurities identify->quantify optimize Optimize Reaction Conditions quantify->optimize purify Select Purification Method quantify->purify final_product Pure this compound optimize->final_product purify->final_product caption Fig. 3: Analytical workflow for troubleshooting.

Fig. 3: Analytical workflow for troubleshooting.

Section 5: References

  • General Synthesis of Anilines by Nitro Reduction:

    • Title: Reductions of Aliphatic and Aromatic Nitro Compounds

    • Source: Organic Reactions

    • URL: [Link]

  • Catalytic Hydrogenation and Dehalogenation:

    • Title: Catalytic Hydrogenation

    • Source: ScienceDirect

    • URL: [Link]

  • Analysis of Pharmaceutical Impurities:

    • Title: Impurities in Pharmaceuticals: A Review

    • Source: Journal of Current Pharma Research

    • URL: [Link]

  • Synthesis of Halogenated Anilines (Patent Literature):

    • Title: Process for producing 3,5-difluoroaniline

    • Source: European Patent Office, EP 0497213 A2

    • URL: [Link]

  • Analytical Methods for Halogenated Compounds:

    • Title: Analytical validation of 3-Chloro-4-fluoroaniline synthesis

    • Source: BenchChem

Technical Support Center: Optimizing Reactions of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Chloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) related to the synthesis and subsequent reactions of this important chemical intermediate. Our focus is on providing practical, field-proven insights to help you optimize reaction yields, minimize impurities, and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and use of this compound.

Q1: My synthesis of this compound from the corresponding nitro compound is resulting in low yield. What are the primary causes?

A1: Low yield in the reduction of 2-chloro-3,5-difluoronitrobenzene is a frequent challenge. The root cause often lies in one of three areas: the catalyst system, reaction conditions, or the purity of the starting material.

  • Catalyst Inactivity: The most common issue is an inactive or poisoned catalyst.[1][2] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be pyrophoric and must be handled carefully under an inert atmosphere or solvent.[3] If the catalyst has been exposed to air or impurities (e.g., sulfur compounds) in the reagents or solvents, its activity will be severely compromised.

    • Solution: Always use a fresh batch of high-quality catalyst. Ensure all solvents and the nitro-aromatic starting material are of high purity to prevent poisoning.[1]

  • Suboptimal Reaction Conditions: Catalytic hydrogenation is sensitive to temperature, pressure, and reaction time.[1]

    • Solution: Systematically optimize these parameters. For instance, if the reaction is incomplete, consider incrementally increasing the hydrogen pressure or reaction temperature while monitoring for the formation of dehalogenated byproducts.[1][3]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.[1][3]

Q2: I am observing significant dehalogenation (loss of the chloro group) when using this compound in a catalytic hydrogenation reaction. How can this be prevented?

A2: The C-Cl bond in this compound is susceptible to hydrogenolysis, especially under vigorous hydrogenation conditions, leading to the formation of 3,5-difluoroaniline. This is a classic side reaction.

  • Causality: The palladium catalyst, while excellent for nitro group reduction, is also highly effective at reducing aryl chlorides. This competing reaction becomes more prominent at higher temperatures, higher hydrogen pressures, and with extended reaction times.

  • Mitigation Strategies:

    • Catalyst Choice: While Pd/C is common, other catalysts like platinum-based catalysts (e.g., PtO₂) may sometimes offer different selectivity. However, for selective dechlorination to obtain 3,5-difluoroaniline, Pd/C is intentionally used.[4][5]

    • Addition of a Base: The hydrogen chloride (HCl) generated during dehalogenation can poison the catalyst and create an acidic environment. Adding a mild base, such as triethylamine or magnesium oxide, can neutralize the acid and sometimes suppress the rate of dehalogenation relative to other reductions.[5][6]

    • Reaction Condition Control: This is the most critical factor. Use the lowest effective hydrogen pressure and temperature that allow for the desired primary reaction to proceed to completion. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

ParameterStandard ConditionCondition to Minimize Dechlorination
Catalyst 5% Pd/C5% Pd/C (use cautiously)
Temperature 80-100 °CRoom Temperature to 50°C
H₂ Pressure 10-15 kg/cm ²1-5 atm (or as low as feasible)
Additives NoneTriethylamine or MgO (1.1-1.5 eq.)
Q3: When using this compound to generate a diazonium salt for a Sandmeyer reaction, the solution turns dark, and the yield of the desired product is poor. What is happening?

A3: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures.[7]

  • Mechanism of Decomposition: The primary reason for performing diazotization at 0–5 °C is to prevent the diazonium salt from decomposing.[8] At higher temperatures, the C-N bond cleaves, leading to the loss of nitrogen gas (N₂) and the formation of a highly reactive aryl cation.[9] This cation will react with any available nucleophile, most commonly water, to form the corresponding phenol (2-Chloro-3,5-difluorophenol), which can lead to dark, tarry byproducts.[9][10]

  • Troubleshooting and Optimization:

    • Strict Temperature Control: Maintain the reaction temperature rigorously between 0 °C and 5 °C using an ice-salt bath. The addition of sodium nitrite solution should be done slowly and dropwise to prevent localized heating.[8]

    • Use of Copper(I) Catalyst: The Sandmeyer reaction requires a copper(I) salt (e.g., CuCl, CuBr) as a catalyst.[11][12] This catalyst facilitates a radical-nucleophilic aromatic substitution mechanism, which is more efficient than the uncatalyzed decomposition pathway.[13][14] Ensure the copper salt is fresh and of high quality.

    • Acidic Conditions: The reaction must be kept sufficiently acidic to prevent premature coupling reactions between the diazonium salt and the unreacted aniline.

Q4: How can I effectively purify crude this compound that contains starting materials or side products?

A4: Purification of fluorinated anilines can be challenging due to their physical properties. A multi-step approach is often the most effective.[15][16]

  • Initial Workup: After the reaction, perform a standard aqueous workup. If the product is basic (as an aniline is), you can wash the organic layer with a dilute acid (like 1M HCl) to remove more basic impurities, then neutralize, and re-extract the desired product.

  • Bulk Purification:

    • Recrystallization: This is an excellent method if a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature.[16] Test various solvents (e.g., hexane/ethyl acetate mixtures, ethanol/water) to find the optimal system.

    • Vacuum Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be effective for separating it from non-volatile impurities.[5]

  • Fine Purification:

    • Flash Column Chromatography: This is the most common method for separating closely related isomers or impurities.[1] Due to the fluorine atoms, these compounds can have similar polarities. A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) is often required to achieve good separation.

Section 2: Diagnostic and Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is crucial. The following diagram outlines a decision-making workflow to diagnose and resolve common issues.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Reactions Start Problem: Low or No Product Yield CheckReagents Step 1: Verify Reagents & Solvents Start->CheckReagents Purity Issues? CheckConditions Step 2: Analyze Reaction Conditions Start->CheckConditions Parameter Drift? CheckCatalyst Step 3: Assess Catalyst System (if applicable) Start->CheckCatalyst Catalytic Cycle Failure? CheckProgress Step 4: Review Reaction Monitoring Start->CheckProgress Incomplete Conversion? Sol_Reagents Solution: - Use high-purity, anhydrous solvents. - Verify starting material identity/purity via NMR/GC-MS. - Use fresh reagents. CheckReagents->Sol_Reagents Sol_Conditions Solution: - Calibrate thermometer. - Systematically optimize temperature, time, and concentration. - Ensure inert atmosphere (N2/Ar). CheckConditions->Sol_Conditions Sol_Catalyst Solution: - Use fresh catalyst. - Handle air-sensitive catalysts in a glovebox. - Optimize catalyst loading and ligand choice. CheckCatalyst->Sol_Catalyst Sol_Progress Solution: - Increase monitoring frequency (TLC/GC). - Confirm consumption of starting material. - Check for stable intermediates. CheckProgress->Sol_Progress

Caption: A troubleshooting workflow for diagnosing low product yield.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: Catalytic Dechlorination of this compound to 3,5-Difluoroaniline

This protocol is adapted from procedures described for the synthesis of 3,5-difluoroaniline.[4][5]

Materials:

  • This compound (1.0 eq)

  • 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%)

  • Triethylamine (1.1 eq)

  • Solvent (e.g., Ethanol or Water)

  • Hydrogen gas source

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure vessel, add this compound and the solvent (e.g., ethanol).

  • Inerting: Add the triethylamine. Carefully add the Pd/C catalyst under a stream of nitrogen or argon to prevent ignition.

  • Reaction Setup: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurization: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 15 kg/cm ²).

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 100°C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air. Quench it immediately with water.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by distillation or chromatography.[4]

Protocol 2: General Procedure for Reaction Monitoring by TLC

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining agent (e.g., potassium permanganate) if compounds are not UV-active

Procedure:

  • Sample Preparation: At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a glass capillary. Dilute the aliquot in a small amount of a suitable solvent like ethyl acetate.

  • Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the starting material, the reaction mixture aliquot, and a co-spot (both starting material and reaction mixture in the same spot) on the line.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If necessary, stain the plate.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted anilines.
  • PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline.
  • Chemistry Stack Exchange. (2014).
  • RSC Publishing. (n.d.). Diazo coupling reactions in acetonitrile: an apparent increase in kinetic isotope effect with temperature.
  • BenchChem. (2025). Troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
  • Chemistry Stack Exchange. (2017).
  • Quora. (2020).
  • Brainly.in. (2018).
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 4-(Trifluoromethyl)
  • European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline. EP 0497213 A2.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BenchChem. (2025). Improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.

Sources

Technical Support Center: Purification of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound typically contains impurities stemming from its synthesis, which is commonly the reduction of 2-chloro-3,5-difluoronitrobenzene. The most common impurities include:

  • Unreacted Starting Material: Residual 2-chloro-3,5-difluoronitrobenzene.

  • Intermediates from Incomplete Reduction: Such as nitroso and hydroxylamino analogs.

  • Isomeric Impurities: Depending on the synthetic route of the precursor, positional isomers may be present.

  • Colored Byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities, often appearing as a yellow, red, or brown discoloration[1][2].

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup that are not completely removed.

Q2: My sample of this compound is a dark oil/solid. How can I decolorize it?

A2: The discoloration of anilines is a common issue caused by the oxidation of the amino group[1]. The most effective method for decolorization is through treatment with activated carbon during recrystallization. The crude, colored compound is dissolved in a suitable hot solvent, and a small amount of activated carbon is added to the solution. The mixture is then briefly heated and filtered while hot to remove the activated carbon, which adsorbs the colored impurities. The resulting filtrate should be significantly lighter in color and, upon cooling, yield purer, less colored crystals[3].

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To minimize degradation and maintain purity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation[1][4]. It is also advisable to store the compound in a cool, dark place to prevent light-induced degradation.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques for assessing the purity of halogenated anilines.

  • HPLC is excellent for quantifying known impurities and for the separation of non-volatile impurities and isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a good starting point for method development[5].

  • GC-MS is ideal for identifying and quantifying volatile impurities and provides structural information from the mass spectrum, which is invaluable for identifying unknown impurities[6].

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Issue Probable Cause Solution
Low or No Crystal Formation The solution is not saturated; too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[1]
The compound is highly soluble in the chosen solvent, even at low temperatures.Select a different solvent or a co-solvent system. A good solvent for recrystallization will dissolve the compound when hot but not when cold.[7][8]
Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound (Melting point of this compound is 26-28 °C).Use a lower-boiling point solvent. Alternatively, lower the saturation temperature by using a larger volume of solvent and cooling the solution more slowly.[3]
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Product is Still Colored After Recrystallization Colored impurities are co-crystallizing with the product.Perform a second recrystallization, this time adding a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[1][3]
Column Chromatography Troubleshooting
Issue Probable Cause Solution
Poor Separation of Isomers The polarity of the isomers is very similar, leading to co-elution.Optimize the mobile phase by using a solvent gradient with a shallow change in polarity. Consider using a different stationary phase. For HPLC, a phenyl or pentafluorophenyl (PFP) column can offer different selectivity based on π-π interactions.[1][9]
Product Tailing on the Column The basic aniline is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a less acidic stationary phase like alumina.[10]
Low Recovery from the Column The compound is irreversibly adsorbed onto the stationary phase.This can also be due to strong interactions with silica gel. Pre-treating the column with a triethylamine-containing eluent can help. If the compound is unstable on silica, a different purification method should be considered.[1]
Distillation Troubleshooting
Issue Probable Cause Solution
Bumping or Unstable Boiling Uneven heating or lack of nucleation sites.Ensure uniform heating with a heating mantle and sand bath. Use fresh boiling chips or a magnetic stir bar to promote smooth boiling. For vacuum distillation, ensure a slow and steady stream of bubbles from an ebulliator or a fine capillary bleed.[5]
Product Decomposition (Darkening in Distilling Flask) The distillation temperature is too high, causing thermal degradation.Use vacuum distillation to lower the boiling point of the aniline (Boiling point of this compound is ~208 °C at atmospheric pressure). A lower pressure will allow for distillation at a lower, less destructive temperature.[2][5]
Poor Vacuum During Distillation Leaks in the glassware joints.Ensure all joints are properly sealed. Use a high-quality vacuum grease on all ground glass joints. Check the vacuum pump for proper function.[5]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a good starting point for the purification of solid, crude this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove insoluble impurities and activated carbon.

  • Induce Crystallization: While the filtrate is still hot, add hot water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Column Chromatography for Isomer Separation

This protocol is designed for the fine purification of this compound to remove closely related isomers.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. For anilines, adding 0.1-1% triethylamine to the eluent can improve peak shape and recovery[10].

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound AssessPurity Assess Initial Purity (TLC, GC-MS, HPLC) Crude->AssessPurity IsColored Is the sample colored? AssessPurity->IsColored Decolorize Recrystallization with Activated Carbon IsColored->Decolorize Yes BulkPurification Bulk Purification IsColored->BulkPurification No Decolorize->BulkPurification Recrystallization Recrystallization BulkPurification->Recrystallization Distillation Vacuum Distillation BulkPurification->Distillation AssessPurity2 Assess Purity Recrystallization->AssessPurity2 Distillation->AssessPurity2 HighPurity High Purity Achieved? AssessPurity2->HighPurity FinePurification Fine Purification (Column Chromatography) HighPurity->FinePurification No (Isomers Present) FinalProduct Pure this compound HighPurity->FinalProduct Yes (>99%) FinePurification->AssessPurity2

Caption: A decision-making workflow for the purification of this compound.

References

  • ChemBK. (2024). This compound - Physico-chemical Properties. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • University of Calgary. (n.d.). Column chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Recrystallization - Part 2. Available at: [Link]

  • ACD/Labs. (2009). Distinguishing Impurities … Part 1. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • SpectraBase. (n.d.). This compound [13C NMR]. Available at: [Link]

  • Google Patents. (n.d.). US5510533A - Process for producing 3,5-difluoroaniline and derivative thereof.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Texium. (2020). Vacuum Distillation of Aniline. Available at: [Link]

  • Google Patents. (n.d.). EP0497213A2 - Process for producing 3,5-difluoroaniline.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical chemical intermediate. Our goal is to equip you with the knowledge to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:

  • Isomeric Impurities: Positional isomers such as other chloro-difluoroaniline isomers can be present.

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Byproducts of Synthesis: These can arise from side reactions during synthesis. For instance, processes for producing similar compounds like 3,5-difluoroaniline sometimes start from chlorinated precursors, which could lead to related impurities if the reaction is incomplete.[1][2][3]

  • Residual Solvents: Solvents used in the synthesis and initial work-up can be retained in the crude product.

  • Water: Moisture can be present in the crude product.

Q2: What is the recommended method for achieving high purity (>99%) of this compound?

A2: A multi-step purification approach is often the most effective strategy for achieving high purity. This typically involves an initial bulk purification method to remove major impurities, followed by a high-resolution technique for fine purification. A recommended sequence is:

  • Vacuum Distillation: To remove non-volatile impurities and some isomeric impurities with different boiling points.

  • Recrystallization: To remove soluble impurities and further enhance purity.

  • Column Chromatography: As a final polishing step to remove trace impurities and closely related isomers.[4]

Q3: How can I effectively monitor the purity of my this compound sample during purification?

A3: Several analytical techniques can be employed to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of halogenated anilines and detecting trace impurities.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.[5][6]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low recovery after recrystallization.

  • Possible Cause: The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.[4]

  • Solution:

    • Solvent Screening: Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system can also be used to fine-tune solubility.[8][9]

    • Minimize Solvent: Use the minimum amount of hot solvent required to completely dissolve the crude product.[4]

Issue 2: The compound "oils out" instead of forming crystals during recrystallization.

  • Possible Cause: This occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[9]

  • Solution:

    • Solvent Choice: Select a solvent with a boiling point lower than the melting point of this compound.

    • Slow Cooling: Ensure the solution cools slowly to encourage crystal growth over oil formation. Insulating the flask can help.[9]

    • Adjust Saturation: Reheat the solution and add a small amount of additional solvent to reduce supersaturation.[9]

Issue 3: Poor separation of isomers during column chromatography.

  • Possible Cause: The chosen mobile phase may not have the optimal polarity to resolve the isomers.

  • Solution:

    • Solvent System Optimization: Systematically vary the polarity of the mobile phase. A common approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[4][10]

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to quickly screen different solvent systems to find the one that provides the best separation of your compound from its impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To remove soluble impurities from crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol, ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently heat the solution for a few minutes.[9]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the apparatus hot to prevent premature crystallization.[9]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from closely related impurities.

Materials:

  • Partially purified this compound

  • Silica gel

  • Chromatography column

  • Elution solvents (e.g., hexane, ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into the chromatography column, ensuring there are no air bubbles.[4][11][12]

  • Sample Loading: Dissolve the this compound in a minimal amount of the mobile phase or a volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.[4]

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and collect fractions. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.[4][10]

  • Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization of Halogenated Anilines

This table provides a general guide for selecting a suitable solvent for the recrystallization of halogenated anilines, including this compound. Experimental verification is crucial.[9]

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
WaterHigh100Very low solubility at all temperatures. Can be used as an anti-solvent.[9]
EthanolHigh78Good solubility, especially when hot. Often used in a mixed system with water.[9]
IsopropanolMedium82Likely to have good solubility when hot and moderate to low solubility when cold.[9]
TolueneLow111Good potential due to the aromatic nature of both solvent and solute.[9]
HexaneLow69Likely to have low solubility at all temperatures. Can be used as an anti-solvent.[9]
Ethyl AcetateMedium77May be a good single solvent or part of a mixed solvent system.[9]

Visualizations

Purification Workflow

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Analysis1 Purity Check (HPLC/GC-MS) Distillation->Analysis1 Assess Purity Recrystallization Recrystallization Analysis2 Purity Check (HPLC/GC-MS) Recrystallization->Analysis2 Assess Purity Chromatography Column Chromatography Analysis3 Final Purity Analysis Chromatography->Analysis3 Pure Pure Product (>99%) Analysis1->Recrystallization Proceed if needed Analysis2->Chromatography Proceed for high purity Analysis3->Pure Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield Low Recovery OilingOut Compound Oiled Out Problem->OilingOut Liquid Separation NoCrystals No Crystals Formed Problem->NoCrystals No Precipitation Solution1 Use Less Solvent / Change Solvent LowYield->Solution1 Solution2 Slower Cooling / Change Solvent OilingOut->Solution2 Solution3 Scratch Flask / Add Seed Crystal NoCrystals->Solution3 Success Successful Crystallization Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting guide for common issues during recrystallization.

Safety Precautions

This compound and its related compounds are hazardous. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [13][14][15][16]Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2.
  • Safety Data Sheet: 2-Chloroaniline - Carl ROTH.
  • US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-3,4-difluoroaniline - ChemicalBook. (2025-07-19).
  • Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods - Benchchem.
  • III Analytical Methods.
  • Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • method 8131 aniline and selected derivatives by gas chromatography - EPA.
  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023-08-16).
  • Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide - Benchchem.
  • 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET. (2023-08-16).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents.
  • US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents.
  • US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents.
  • Sample Preparation for Chromatographic Purification - Merck Millipore.
  • Column Chromatography (Purification) - YouTube. (2013-10-21).
  • 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem.
  • Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization - Benchchem.
  • Column Chromatography - YouTube. (2022-02-12).
  • 2,3-Difluoroaniline synthesis - ChemicalBook.
  • 2 - Organic Syntheses Procedure.
  • EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents.
  • 2,6-Difluoroaniline = 97 5509-65-9 - Sigma-Aldrich.

Sources

Navigating the Nuances of 2-Chloro-3,5-difluoroaniline: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: Understanding the Molecule

2-Chloro-3,5-difluoroaniline is a white to light yellow crystalline solid that serves as a key building block in the synthesis of various pharmaceuticals and other organic compounds. Its reactivity, dictated by the electron-withdrawing nature of the halogen substituents and the activating amino group, also governs its stability. Understanding the factors that can lead to its degradation is paramount for ensuring experimental reproducibility and the integrity of research outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically at room temperature.[2] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent potential oxidative degradation.

Q2: I've noticed the color of my this compound has changed from off-white to a brownish hue. What does this indicate?

A2: A change in color, particularly darkening or the development of a brownish tint, is a common indicator of degradation. This is often due to oxidation of the aniline compound.[3] If you observe a color change, it is advisable to verify the purity of the material before use, for example, by measuring its melting point or using chromatographic techniques like HPLC.

Q3: Can I store solutions of this compound?

A3: While possible for short-term use, it is generally recommended to prepare solutions of this compound fresh. Halogenated anilines can be susceptible to degradation in solution, especially under acidic conditions.[4] If you must store a solution, use a tightly sealed vial, protect it from light, and store it at a low temperature (e.g., 2-8 °C) to minimize degradation.

Q4: What are the primary signs of degradation to look for?

A4: Besides a visible color change, other signs of degradation include a decrease in the melting point range, the appearance of new peaks in an HPLC chromatogram, or a decrease in the assay value. If you suspect degradation, it is crucial to re-analyze the material to confirm its purity and suitability for your experiment.

Troubleshooting Guide: Addressing Common Experimental Challenges

This guide provides a structured approach to troubleshooting common issues encountered when working with this compound.

Issue 1: Unexpected Side Products in a Reaction

Symptom: Your reaction yields a mixture of products, with unexpected peaks appearing in your analytical data (e.g., LC-MS, GC-MS).

Potential Cause: Degradation of the this compound starting material under the reaction conditions. Halogenated anilines can be sensitive to acidic or basic environments, as well as heat and light.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected reaction side products.

Issue 2: Low Reaction Yield

Symptom: The yield of your desired product is significantly lower than expected.

Potential Cause: In addition to incomplete reaction, the degradation of your this compound starting material or product can contribute to low yields.

Troubleshooting Steps:

  • Verify Starting Material Integrity: Before starting your reaction, confirm the purity of your this compound, especially if it has been stored for an extended period or has changed in appearance.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is run at an elevated temperature, consider if a lower temperature could be used to minimize thermal degradation.

    • pH: If your reaction is conducted under strongly acidic or basic conditions, assess if the pH can be moderated without compromising the reaction. For instance, in some cases, protecting the aniline's amino group can mitigate degradation in acidic media.[3]

  • Inert Atmosphere: For reactions sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the aniline.[3]

Stability Profile and Storage Recommendations

The stability of this compound is influenced by several factors. Understanding these will help in maintaining its quality over time.

Parameter Condition Recommendation Potential Degradation Pathway
Temperature Long-termStore at room temperature in a cool, dry place.Accelerated degradation at elevated temperatures.
Short-term ExcursionsAvoid prolonged exposure to high temperatures.Increased rate of decomposition.
Light All conditionsStore in a dark place or use amber-colored containers.Photodegradation, leading to the formation of colored impurities.
pH Acidic (e.g., pH < 4)Use with caution; prepare acidic solutions fresh.Acid-catalyzed hydrolysis, hydroxylation, dehalogenation.[4]
Basic (e.g., pH > 10)Generally more stable than in acidic conditions, but caution is still advised.Potential for nucleophilic substitution reactions at high pH and temperature.
Atmosphere Long-term StorageStore in a tightly sealed container. Consider storing under an inert gas.Oxidation of the amino group, leading to discoloration.

Table 1: Summary of Stability and Storage Recommendations for this compound.

Experimental Protocol: Stability Assessment of this compound

This protocol provides a general framework for assessing the stability of this compound under specific conditions.

Objective: To determine the stability of this compound under accelerated thermal stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Calibrated oven

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL.

  • Initial Analysis (T=0):

    • Immediately analyze the freshly prepared working solution by HPLC to determine the initial peak area and purity.

  • Accelerated Stability Study:

    • Transfer a portion of the solid this compound into a loosely capped amber vial.

    • Place the vial in an oven set to a constant elevated temperature (e.g., 60 °C).

    • At predetermined time points (e.g., 24, 48, 72, and 168 hours), remove a small aliquot of the solid, prepare a working solution as described in step 1, and analyze by HPLC.

  • Data Analysis:

    • For each time point, calculate the percentage of this compound remaining relative to the initial (T=0) sample.

    • Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.

Expected Outcome: This study will provide data on the thermal stability of this compound and the rate of degradation at the tested temperature.

Sources

Handling precautions for 2-Chloro-3,5-difluoroaniline in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 2-Chloro-3,5-difluoroaniline Laboratory Safety & Handling

This guide provides comprehensive safety protocols, emergency procedures, and troubleshooting for the laboratory use of this compound. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the necessary information to handle this compound safely and effectively.

Section 1: Frequently Asked Questions (FAQs) on Core Safety

This section addresses fundamental questions regarding the hazards, properties, and storage of this compound.

Question: What are the primary hazards associated with this compound?

Answer: this compound is a hazardous substance that requires careful handling. Based on data for structurally similar compounds like 2-Chloro-4,5-difluoroaniline, it is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] It may also cause respiratory irritation.[1] Short-term exposure could lead to serious temporary or residual injury even with prompt medical attention.[1]

To provide a clear overview, the hazard classifications for a closely related isomer are summarized below. It is crucial to handle this compound with the assumption of similar or identical hazards.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2DangerH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage[1]
Specific target organ toxicity (single exposure)Category 3DangerH335: May cause respiratory irritation[1]

Question: What are the recommended storage conditions for this compound?

Answer: Proper storage is critical to maintain the stability of this compound and prevent hazardous situations. The compound should be stored in a dry, cool, and well-ventilated area.[1][2] The container must be kept tightly closed when not in use to prevent exposure to moisture and air.[1][2][3] It is also advisable to store the compound locked up or in an area accessible only to qualified personnel.[4]

Question: What materials are incompatible with this compound?

Answer: To prevent dangerous reactions, this compound should be kept away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][4][5] Contact with these substances could lead to vigorous reactions and the release of hazardous decomposition products. Under fire conditions, expect the formation of toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2][4][5]

Section 2: Personal Protective Equipment (PPE) Protocol

Adherence to proper PPE protocols is the most effective way to prevent exposure. The choice of PPE depends on the specific experimental procedure and the potential for exposure.

Question: What is the minimum required PPE for handling this compound?

Answer: At a minimum, personnel must wear chemical-resistant gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.[1][6] However, for any task with a risk of splashing or aerosol generation, enhanced protection is mandatory.

Question: When is respiratory protection necessary?

Answer: Respiratory protection is required when working outside of a certified chemical fume hood, when handling large quantities, or if there is a potential for dust or aerosol generation.[1][7] A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[5][7] All personnel requiring respiratory protection must be fit-tested and trained in accordance with OSHA standards (29 CFR 1910.134).[5][8]

Question: How do I select the appropriate PPE for my specific experiment?

Answer: The following workflow diagram outlines the decision-making process for selecting adequate PPE. The core principle is to assess the risk of exposure for each specific task.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Start: Plan Experiment Involving this compound B Assess Task: Weighing solid? Dissolving? Running reaction? Transferring solution? A->B C Low Exposure Risk (e.g., handling closed container) B->C Low D Moderate Exposure Risk (e.g., weighing solid in fume hood, small-scale solution transfer) B->D Moderate E High Exposure Risk (e.g., large scale use, potential for splashing, heating, spill cleanup) B->E High F Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves C->F G Standard PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves - Work in Fume Hood D->G H Enhanced PPE: - Chemical Resistant Apron/Suit - Chemical Goggles & Face Shield - Double Gloves (Nitrile) - Respiratory Protection (if needed) - Chemical Resistant Boots E->H

Caption: PPE Selection Workflow for Handling this compound.
Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on inner gloves.

    • Put on lab coat or chemical-resistant suit.

    • If required, put on an N-95 respirator or a half-mask/full-face respirator. Ensure a proper seal.

    • Put on safety goggles or a face shield.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.[9]

  • Doffing (Taking Off):

    • Remove outer gloves first, peeling them off without touching the outside surface.

    • Remove lab coat or suit, rolling it outwards and away from the body.

    • Perform hand hygiene.

    • Remove face shield or goggles from the back.

    • Remove respirator from the back.

    • Remove inner gloves.

    • Perform thorough hand hygiene with soap and water.

Section 3: Troubleshooting and Emergency Response

This section provides clear, actionable steps for addressing common issues and emergencies.

Question: I have spilled a small amount of solid this compound on the lab bench inside a fume hood. What should I do?

Answer: For a minor spill contained within a chemical fume hood, trained laboratory personnel can perform the cleanup.

Protocol: Minor Spill Cleanup (Solid)
  • Alert & Secure: Alert personnel in the immediate area. Keep the fume hood sash as low as possible.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, chemical goggles, and double nitrile gloves.[10]

  • Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter to prevent it from becoming airborne.[11][12] Do NOT use combustible materials like paper towels for the initial cleanup.[13]

  • Collect: Carefully sweep up the absorbed material using a plastic scoop or dustpan and place it into a clearly labeled, sealable waste container.[14][15] Avoid generating dust.[16]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water.[11] Place all contaminated cleaning materials into the same hazardous waste container.

  • Dispose: Seal and label the container for hazardous waste disposal according to your institution's guidelines.[2][15]

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) office.[10]

Question: What is the correct first aid response for skin or eye contact?

Answer: Immediate and thorough action is required to minimize harm. Emergency eyewash stations and safety showers must be readily available in any area where this chemical is handled.[1][7]

Emergency Response Workflow

Emergency_Response_Workflow A Exposure Incident Occurs B Assess Exposure Type A->B C Skin Contact B->C Skin D Eye Contact B->D Eye E Inhalation B->E Inhalation F Ingestion B->F Ingestion G Immediately flush skin with soap and water for at least 15 minutes. Remove contaminated clothing. C->G H Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present. D->H I Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. E->I J Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. F->J K Seek Immediate Medical Attention. Bring SDS with victim. G->K H->K I->K J->K

Caption: First Aid and Emergency Response Workflow for Exposure Incidents.

Question: How should I dispose of waste containing this compound?

Answer: Chemical waste generators must follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][15] Never dispose of this chemical down the drain. All waste, including empty containers, contaminated absorbents, and PPE, must be collected in a designated, properly labeled hazardous waste container.[11] Contact your institution's EHS department for specific disposal procedures.[11]

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Chemical Spill Clean-up Procedure. University of British Columbia. [Link]

  • General Chemical Spill Procedures. University of British Columbia Okanagan. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Personal Protective Equipment. University of Hawaii. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • 3,5-Difluoroaniline Safety Data Sheet (Canada). Fisher Scientific. [Link]

  • 2,5-Difluoroaniline PubChem Entry. National Institutes of Health. [Link]

Sources

Dehalogenation side reactions in 2-Chloro-3,5-difluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-3,5-difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on mitigating the prevalent issue of dehalogenation side reactions. Our goal is to provide you with the expertise and practical guidance to optimize your reaction outcomes, ensuring high purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise during the synthesis of this compound, particularly when employing catalytic hydrogenation methods.

Q1: What is the primary cause of the formation of 3,5-difluoroaniline as a byproduct in my reaction?

The formation of 3,5-difluoroaniline is a result of a dehalogenation side reaction, specifically, the hydrogenolysis of the carbon-chlorine (C-Cl) bond in the starting material or the desired product, this compound. This is a common issue in catalytic hydrogenation of halogenated aromatic compounds, especially when using palladium-based catalysts.[1]

Q2: Why is palladium on carbon (Pd/C) a common catalyst for this reaction, and why does it also promote dehalogenation?

Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups and other functional groups.[2] However, palladium also has a strong affinity for activating C-X (halogen) bonds, leading to their cleavage and replacement with a C-H bond in the presence of a hydrogen source.[3][4]

Q3: Can I use a different catalyst to avoid dehalogenation?

Yes, the choice of catalyst is a critical factor. While Pd/C is common, other catalysts may offer better selectivity. For instance, certain platinum-based catalysts, such as sulfided platinum on carbon, have been shown to suppress dehalogenation.[5] Nickel-based catalysts, like Raney Nickel, can also be more selective for nitro group reduction over dehalogenation under specific conditions.[6]

Q4: How does the reaction solvent affect the level of dehalogenation?

The solvent can influence the reaction in several ways. Polar protic solvents, such as alcohols, can act as hydrogen donors and may promote dehalogenation. Aprotic solvents are often preferred to minimize this side reaction. The choice of solvent can also affect the solubility of the reactants and the activity of the catalyst.

Q5: Is it possible to completely eliminate the dehalogenation side reaction?

While complete elimination can be challenging, it is possible to significantly minimize the formation of the dehalogenated byproduct to acceptable levels (e.g., <1%) through careful optimization of the reaction conditions. This includes the selection of the catalyst, solvent, additives, temperature, and hydrogen pressure.

Troubleshooting Guide: Minimizing Dehalogenation Side Reactions

This section provides a structured approach to troubleshooting and mitigating the formation of 3,5-difluoroaniline during your synthesis.

Problem: High Levels of 3,5-Difluoroaniline Impurity Detected

If you are observing significant amounts of the dehalogenated byproduct, consider the following potential causes and recommended actions.

Potential Cause 1: Inappropriate Catalyst Selection or Activity

  • Explanation: Standard, highly active Pd/C catalysts are often too aggressive and promote C-Cl bond cleavage.

  • Troubleshooting Steps:

    • Switch to a More Selective Catalyst: Consider using a sulfided platinum on carbon catalyst or a Raney Nickel catalyst.[5][6]

    • Use a Modified Palladium Catalyst: Explore catalysts with modified electronic properties, such as electron-enriched palladium nanoparticles, which have been shown to suppress electrophilic attack on the C-Cl bond.

    • Decrease Catalyst Loading: A lower catalyst loading may reduce the rate of dehalogenation relative to the desired reaction.

Potential Cause 2: Unfavorable Reaction Conditions

  • Explanation: High temperature, high hydrogen pressure, and prolonged reaction times can all favor the thermodynamically driven dehalogenation reaction.

  • Troubleshooting Steps:

    • Optimize Temperature: Lower the reaction temperature. Dehalogenation often has a higher activation energy than the desired reduction.

    • Control Hydrogen Pressure: Reduce the hydrogen pressure. This can decrease the surface concentration of activated hydrogen species that lead to dehalogenation.

    • Monitor Reaction Progress: Closely monitor the reaction by techniques like HPLC or GC-MS to stop the reaction as soon as the starting material is consumed, preventing over-reduction of the product.

Potential Cause 3: Influence of Solvent and Additives

  • Explanation: The reaction environment plays a crucial role. Protic solvents can act as hydrogen donors, and the absence of a base can lead to the accumulation of HCl, which can affect catalyst activity and selectivity.

  • Troubleshooting Steps:

    • Change the Solvent: Switch from a protic solvent (e.g., methanol, ethanol) to an aprotic solvent (e.g., toluene, THF).

    • Introduce a Base: The addition of a base, such as triethylamine or sodium carbonate, can neutralize the HCl formed during the reaction and has been shown to accelerate hydrodechlorination under certain conditions, so careful optimization is needed.[3]

    • Use a Catalyst Poison/Modifier: In some cases, the addition of a small amount of a catalyst poison, like thiophene, can selectively inhibit the sites responsible for dehalogenation without significantly affecting the desired reaction.[5]

Workflow for Troubleshooting Dehalogenation

Troubleshooting_Workflow start High Dehalogenation Observed catalyst Evaluate Catalyst start->catalyst conditions Optimize Reaction Conditions start->conditions solvent Assess Solvent & Additives start->solvent sub_catalyst1 Switch to Pt/C (sulfided) or Raney Ni catalyst->sub_catalyst1 sub_catalyst2 Lower Catalyst Loading catalyst->sub_catalyst2 sub_conditions1 Lower Temperature conditions->sub_conditions1 sub_conditions2 Reduce H2 Pressure conditions->sub_conditions2 sub_conditions3 Monitor Reaction Closely conditions->sub_conditions3 sub_solvent1 Use Aprotic Solvent solvent->sub_solvent1 sub_solvent2 Add a Base (e.g., Et3N) solvent->sub_solvent2 sub_solvent3 Introduce Additive (e.g., Thiophene) solvent->sub_solvent3 end Dehalogenation Minimized sub_catalyst1->end sub_catalyst2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_solvent1->end sub_solvent2->end sub_solvent3->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Mechanistic Insights into Dehalogenation

Understanding the mechanism of dehalogenation on a palladium surface can aid in devising effective strategies to suppress it. The generally accepted mechanism involves the following steps:

  • Adsorption: The chloroaromatic compound adsorbs onto the palladium surface.

  • Oxidative Addition: The C-Cl bond undergoes oxidative addition to a palladium atom, forming an organopalladium intermediate.

  • Hydrogenolysis: The organopalladium intermediate reacts with activated hydrogen species (hydrides) on the catalyst surface, leading to the cleavage of the Pd-C bond and the formation of a C-H bond.

  • Reductive Elimination: The palladium is regenerated to its active state, and the dehalogenated product is released.

Dehalogenation_Mechanism A This compound (Ar-Cl) B Adsorption on Pd Surface A->B C Oxidative Addition (Ar-Pd-Cl) B->C D Hydrogenolysis (+ 2[H]) C->D E 3,5-Difluoroaniline (Ar-H) + HCl D->E

Caption: Simplified mechanism of catalytic hydrodechlorination.

Data-Driven Recommendations

The following table summarizes the impact of various reaction parameters on the selectivity of the synthesis, with a focus on minimizing the formation of 3,5-difluoroaniline.

ParameterCondition Favoring DehalogenationRecommended Condition for SelectivityRationale
Catalyst High-activity Pd/CSulfided Pt/C, Raney Ni, or modified Pd catalystsModified catalysts can have altered electronic properties or active site geometries that disfavor C-Cl bond activation.[5][6]
Temperature High (>100 °C)Low to moderate (e.g., 40-60 °C)Dehalogenation often has a higher activation energy.
H₂ Pressure High (>5 bar)Low (e.g., 1-3 bar) or atmosphericReduces the concentration of surface hydrides that drive hydrogenolysis.
Solvent Protic (e.g., Methanol, Ethanol)Aprotic (e.g., Toluene, THF)Protic solvents can act as hydrogen donors.
Additives NoneBase (e.g., Et₃N, Na₂CO₃), Thiophene (in small amounts)A base neutralizes HCl, while a modifier can selectively poison dehalogenation sites.[3][5]

Experimental Protocol: Selective Synthesis of this compound

This protocol provides a starting point for the selective synthesis of this compound, with an emphasis on minimizing the dehalogenation side reaction. Note: This is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 2-Chloro-3,5-difluoronitrobenzene

  • Catalyst (e.g., 5% Sulfided Pt/C or Raney Ni)

  • Solvent (e.g., Toluene or Tetrahydrofuran)

  • Base (e.g., Triethylamine)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup:

    • To a clean and dry hydrogenation reactor, add 2-Chloro-3,5-difluoronitrobenzene (1.0 eq).

    • Add the chosen solvent (e.g., Toluene, 10-20 volumes).

    • Add the base (e.g., Triethylamine, 1.1 eq).

  • Inerting:

    • Seal the reactor and purge with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, carefully add the catalyst (e.g., 5% Sulfided Pt/C, 1-5 mol%).

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (start with 1-3 bar).

    • Begin stirring and heat the reaction mixture to the desired temperature (start with 40-50 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by withdrawing small aliquots at regular intervals and analyzing them by HPLC or GC-MS.

    • Look for the disappearance of the starting material and the formation of the product, while keeping an eye on the level of the 3,5-difluoroaniline byproduct.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • The filtrate can then be concentrated and the product purified by standard methods (e.g., crystallization, chromatography).

Analytical Methods for Quality Control

Accurate quantification of the desired product and the dehalogenated impurity is crucial for process optimization.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating and quantifying this compound and 3,5-difluoroaniline. A C18 column with a mobile phase gradient of acetonitrile and water or a phosphate buffer is a good starting point.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification of the components in the reaction mixture. It is particularly useful for detecting and quantifying volatile impurities.[10][11][12]

References

  • - Journal of Chromatographic Science

  • - Journal of Chromatographic Science

  • - American Chemical Society

  • - Thieme Connect

  • - HPLC.com

  • - Organic Chemistry Portal

  • - MDPI

  • - PubMed

  • - Royal Society of Chemistry

  • - OUCI

  • - ACS Publications

  • - Semantic Scholar

  • - Royal Society of Chemistry

  • - ResearchGate

  • - Princeton University

  • - Semantic Scholar

  • - ACS Publications

  • - NCBI

  • - ResearchGate

  • - Taylor & Francis Online

  • - HELIX Chromatography

  • - NCBI

  • - Organic Chemistry Portal

  • - Google Patents

  • - MDPI

  • - Government of Canada Publications

  • - CORE

  • - ACS Publications

  • - Benchchem

  • - MDPI

  • - United States Environmental Protection Agency

  • - PubChem

  • - Google Patents

  • - SpectraBase

  • - Regulations.gov

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Chloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on delivering practical, field-tested insights grounded in established chemical principles.

Two primary synthetic routes are commonly employed for the preparation of this compound: the direct chlorination of 3,5-difluoroaniline and the reduction of 2-chloro-3,5-difluoronitrobenzene. This guide is structured to address specific issues that may arise in each of these pathways.

Part 1: Troubleshooting the Chlorination of 3,5-Difluoroaniline

The direct chlorination of 3,5-difluoroaniline is an attractive route due to its atom economy. However, controlling the regioselectivity and preventing over-chlorination can be challenging. The fluorine atoms are meta-directing, while the amino group is a powerful ortho-, para-director, leading to potential complexities in predicting and controlling the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: My chlorination of 3,5-difluoroaniline is resulting in a low yield of the desired 2-chloro isomer and a significant amount of the 4-chloro and 2,4-dichloro byproducts. How can I improve the ortho-selectivity?

A1: This is a classic challenge in electrophilic aromatic substitution on aniline derivatives, where the para position is often favored.[1] To enhance ortho-selectivity for the synthesis of this compound, several strategies can be employed:

  • Steric Hindrance: While the fluorine atoms at the 3 and 5 positions provide some steric hindrance around the 4 and 6 positions, it may not be sufficient to exclusively direct chlorination to the 2-position.

  • Directed Ortho Metalation (DoM): A more advanced and highly selective method involves the use of a directed metalation group. The amino group can be protected (e.g., as a carbamate) and then a strong base (like an organolithium reagent) can be used to deprotonate the ortho position, followed by quenching with a chlorine source.

  • Organocatalysis: Recent advancements have shown that secondary amine organocatalysts with sulfuryl chloride can be highly effective in directing chlorination to the ortho position of anilines.[1][2] Mechanistic studies suggest the formation of an anionic trichloride species that favors the ortho position.[1][2] Another effective method utilizes a secondary ammonium salt as a catalyst.[3]

Q2: I am observing significant amounts of dichlorinated and even trichlorinated byproducts. How can I minimize over-chlorination?

A2: The strong activating nature of the amino group makes the aromatic ring highly susceptible to multiple chlorinations.[4] To control this, consider the following adjustments:

  • Stoichiometry of the Chlorinating Agent: Carefully control the stoichiometry of your chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride). Use of a slight excess is common, but a large excess will inevitably lead to polychlorination.

  • Reaction Temperature: Lowering the reaction temperature can help to increase selectivity for mono-chlorination by reducing the overall reactivity of the system.

  • Protecting Group Strategy: Acetylation of the amino group to form an amide moderates its activating effect and introduces steric bulk, which can favor mono-substitution at the para position.[5] While this may not favor the desired ortho-product, it is a viable strategy to prevent over-chlorination if subsequent separation is feasible.

  • Choice of Chlorinating Agent: Milder chlorinating agents can provide better control. N-chlorosuccinimide (NCS) is often a good choice for controlled chlorination of anilines.[6]

Experimental Protocol: Ortho-Selective Chlorination using a Secondary Amine Organocatalyst

This protocol is adapted from established methods for ortho-selective chlorination of anilines.[1]

  • To a solution of 3,5-difluoroaniline (1.0 mmol) in a suitable solvent (e.g., toluene) at room temperature, add a secondary amine organocatalyst (e.g., diisopropylamine, 10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

ParameterRecommended Condition
Substrate 3,5-Difluoroaniline
Chlorinating Agent Sulfuryl Chloride
Catalyst Diisopropylamine
Solvent Toluene
Temperature 0 °C
Monitoring TLC, GC-MS

Part 2: Troubleshooting the Reduction of 2-Chloro-3,5-difluoronitrobenzene

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[7] While generally robust, this step can present challenges such as incomplete conversion and the formation of undesired side products.

Frequently Asked Questions (FAQs)

Q1: My reduction of 2-chloro-3,5-difluoronitrobenzene is sluggish or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or slow reductions are a frequent issue. A systematic approach to troubleshooting is necessary:

  • Catalyst Activity (for Catalytic Hydrogenation): The activity of your catalyst (e.g., Pd/C) is paramount. Ensure the catalyst is fresh and not poisoned. Catalyst loading may also be insufficient; consider increasing the weight percentage. For challenging reductions, increasing the hydrogen pressure may be necessary.[8]

  • Metal Purity and Activation (for Metal/Acid Reductions): When using metal/acid systems like Fe/HCl or SnCl₂/HCl, the purity and surface area of the metal are critical. Ensure the metal is finely powdered. The concentration of the acid is also crucial for the reaction rate.[8]

  • Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate. The starting material must be soluble in the reaction solvent. Consider using solvents like ethanol, ethyl acetate, or THF. Protic co-solvents can often aid in hydrogenation reactions.[8]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[8] However, be cautious, as higher temperatures can sometimes lead to an increase in side products.

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

A2: The formation of these side products stems from the stepwise nature of nitro group reduction.[8] The key is to ensure the reaction goes to completion.

  • Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates.

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of condensation products like azoxy and azo compounds.[8] Ensure adequate cooling and stirring.

  • Choice of Reducing Agent: For substrates with sensitive functional groups, a milder reducing agent might be necessary. For example, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be a milder alternative to high-pressure hydrogenation.

Experimental Protocol: Reduction using Catalytic Hydrogenation (Pd/C)
  • In a suitable pressure vessel, dissolve 2-chloro-3,5-difluoronitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Carefully add 5-10 wt% of 10% Pd/C catalyst.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization.

ParameterRecommended Condition
Substrate 2-Chloro-3,5-difluoronitrobenzene
Reducing Agent H₂ gas
Catalyst 10% Pd/C
Solvent Ethanol or Ethyl Acetate
Pressure 1-5 atm
Monitoring TLC, HPLC
Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Chlorination Route cluster_1 Reduction Route A 3,5-Difluoroaniline B This compound A->B Ortho-selective Chlorination C Chlorinating Agent (e.g., SO₂Cl₂/Catalyst) C->B D 2-Chloro-3,5-difluoronitrobenzene E This compound D->E Nitro Group Reduction F Reducing Agent (e.g., H₂/Pd-C) F->E

Sources

Technical Support Center: Improving Regioselectivity in 2-Chloro-3,5-difluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-chloro-3,5-difluoroaniline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges related to achieving high regioselectivity in reactions involving this versatile synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to empower you to overcome common experimental hurdles and optimize your synthetic outcomes.

Understanding the Reactivity of this compound

The regiochemical outcome of reactions with this compound is a delicate interplay of electronic and steric effects exerted by its four substituents. A foundational understanding of these competing influences is paramount for predicting and controlling reaction pathways.

The amino (-NH₂) group is a powerful activating, ortho-, para-directing group due to its strong electron-donating mesomeric (+M) effect.[1][2] Conversely, the chloro (-Cl) and fluoro (-F) substituents are deactivating, ortho-, para-directing groups, a consequence of their strong electron-withdrawing inductive (-I) effect outweighing their weaker electron-donating mesomeric (+M) effect.[3] The interplay of these directing effects is further complicated by the steric hindrance imposed by the substituents.[4][5]

The available positions for substitution on the this compound ring are C4 and C6. The directing effects of the substituents are summarized below:

SubstituentPositionElectronic EffectDirecting Effect
-NH₂C1Activating (+M > -I)ortho, para
-ClC2Deactivating (-I > +M)ortho, para
-FC3Deactivating (-I > +M)ortho, para
-FC5Deactivating (-I > +M)ortho, para

Based on the powerful activating nature of the amino group, electrophilic attack is strongly directed to the positions ortho and para to it, namely C6 and C4, respectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity with this compound?

A: The main challenge arises from the competing directing effects of the amino, chloro, and fluoro substituents. The strongly activating amino group directs incoming electrophiles to the C4 and C6 positions. However, the C2-chloro and C3-fluoro groups can sterically hinder the approach to the C6 position, while the C5-fluoro group can electronically disfavor substitution at the C4 and C6 positions. This often leads to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.

Q2: For electrophilic aromatic substitution, which position is generally favored, C4 or C6?

A: In many electrophilic aromatic substitution reactions, the C4 position is favored. This is primarily due to the significant steric hindrance at the C6 position, which is flanked by the amino group and the C5-fluoro substituent.[5] The C2-chloro and C3-fluoro groups also contribute to a sterically crowded environment around the C6 position. However, the electronic activation by the amino group at the ortho C6 position is strong, so a mixture of products is common. The precise ratio will depend on the specific electrophile and reaction conditions.

Q3: Can I perform Friedel-Crafts reactions on this compound?

A: Direct Friedel-Crafts alkylation or acylation of this compound is generally not recommended.[2] The basic amino group will form a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the aromatic ring towards electrophilic attack.[6] This deactivation is often so pronounced that the reaction fails to proceed. To perform a Friedel-Crafts reaction, the amino group must first be protected, for example, by acetylation to form an amide. The amide is still an activating, ortho-, para-director, but it is less reactive and does not complex with the Lewis acid in the same manner.[2]

Q4: How can I remove unreacted this compound from my reaction mixture?

A: Due to its basic amino group, this compound can be effectively removed by an acidic wash during a liquid-liquid extraction.[7][8] By washing the organic phase with a dilute aqueous acid solution (e.g., 1M HCl), the aniline will be protonated to form a water-soluble anilinium salt, which will partition into the aqueous phase.[8] Your desired product, if it is not basic, will remain in the organic layer.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Problem: My electrophilic substitution reaction is yielding a difficult-to-separate mixture of C4 and C6 substituted products. How can I favor one regioisomer over the other?

Root Cause Analysis & Solutions:

The formation of a product mixture is a direct consequence of the competing directing effects and steric environment of the substituted aniline. To enhance selectivity, you must strategically manipulate these factors.

Strategies to Favor C4 Substitution:

  • Utilize Bulky Reagents: Employing a sterically demanding electrophile will exacerbate the steric hindrance at the C6 position, thereby favoring attack at the more accessible C4 position.

  • Low Reaction Temperatures: Lowering the reaction temperature can increase the kinetic selectivity of the reaction, often favoring the sterically less hindered product.

Strategies to Favor C6 Substitution:

  • Protect the Amino Group: Converting the amino group to a less activating and more sterically demanding group, such as an amide (e.g., by reacting with acetic anhydride), can alter the regiochemical outcome.[2][6] The bulkier protecting group can influence the orientation of incoming electrophiles.

  • Choice of Solvent: The polarity of the solvent can influence the transition state energies for the formation of the different regioisomers. Experimenting with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) is recommended.

Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAAr)

Problem: I am attempting to substitute the chlorine or fluorine atoms via SNAr, but the reaction is sluggish and gives low yields.

Root Cause Analysis & Solutions:

For a successful SNAr reaction, the aromatic ring must be electron-deficient, and there must be a good leaving group.[9][10] While the chloro and fluoro substituents are potential leaving groups, the overall electron-donating character of the amino group can disfavor nucleophilic attack.

  • Leaving Group Ability: In SNAr, fluoride is often a better leaving group than chloride.[11] This is because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[11] Therefore, substitution of one of the fluorine atoms might be more facile than substitution of the chlorine atom.

  • Activating the Ring: To enhance the rate of SNAr, the electron density of the ring must be reduced. This is typically achieved by having strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group. Since this compound lacks such strong activating groups for SNAr, harsh reaction conditions (high temperatures, strong nucleophiles) may be necessary.

  • Protecting the Amino Group: If the nucleophile is also a strong base, it may deprotonate the amino group, which would further decrease the reactivity of the ring towards nucleophilic attack. Protecting the amino group as an amide can prevent this side reaction.

Issue 3: Challenges in Metal-Catalyzed Cross-Coupling Reactions

Problem: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not proceeding as expected, or I am observing significant side products.

Root Cause Analysis & Solutions:

Metal-catalyzed cross-coupling reactions are powerful tools, but their success with this compound can be influenced by catalyst inhibition and competing side reactions.[12]

  • Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.

    • Solution: Protect the amino group. Converting the -NH₂ group to an amide or carbamate can mitigate this issue.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in many cross-coupling reactions. Aryl fluorides are typically the least reactive.

    • Solution: For reactions at the C2-chloro position, more active catalyst systems may be required. This can include the use of specialized phosphine ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃). For reactions involving the C-F bonds, specialized catalytic systems are necessary, as C-F bond activation is challenging.[13][14]

  • Reductive Dehalogenation: A common side reaction is the replacement of the halogen with a hydrogen atom.

    • Solution: This can sometimes be minimized by carefully selecting the solvent, base, and ligand, and by ensuring the reaction is performed under an inert atmosphere to exclude moisture and oxygen.

Experimental Protocols

Protocol 1: Regioselective Monobromination Favoring the C4 Position

This protocol is designed to favor the formation of 4-bromo-2-chloro-3,5-difluoroaniline by utilizing a less reactive brominating agent and controlling the reaction temperature.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of this compound in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Electrophilic Aromatic Substitution Workflow

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediates Sigma Complexes cluster_products Products start This compound conditions Electrophile (E+) Solvent, Temperature start->conditions Reacts with sigma_c4 C4-Sigma Complex (para-attack) conditions->sigma_c4 Forms sigma_c6 C6-Sigma Complex (ortho-attack) conditions->sigma_c6 Forms product_c4 4-E-2-chloro-3,5-difluoroaniline (Major Product - Sterically Favored) sigma_c4->product_c4 Deprotonation product_c6 6-E-2-chloro-3,5-difluoroaniline (Minor Product - Sterically Hindered) sigma_c6->product_c6 Deprotonation

Caption: Workflow for electrophilic aromatic substitution on this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • Bohm, S., Decouzon, M., Exner, O., Gal, J.-F., & Maria, P.-C. (1994). Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. The Journal of Organic Chemistry, 59(26), 8127–8131.
  • Benchchem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
  • Physics Forums. (2018). Steric inhibition of protonation in o-substituted anilines.
  • Brainly.com. (2024). What is the directing effect of the amino group in aromatic electrophilic substitution reactions, and what.
  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline.
  • Benchchem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
  • Benchchem. (n.d.). Troubleshooting common issues in aniline phosphate synthesis.
  • Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
  • RSC Publishing. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges of catalyst deactivation in chemical reactions involving 2-Chloro-3,5-difluoroaniline. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate and resolve common issues encountered during your synthetic work. As your Senior Application Scientist, my goal is to provide you with the technical expertise and practical insights needed to ensure the success of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

Catalyst deactivation is a common hurdle in palladium-catalyzed cross-coupling reactions, leading to diminished yields and reaction failure. This section provides a structured approach to identifying the root cause of deactivation and implementing effective solutions.

Issue 1: Reaction Stalls or Fails to Reach Completion

Symptoms:

  • Reaction progress plateaus before full consumption of starting material.

  • Low to no product formation is observed.

  • The reaction mixture may change color, often turning black, indicating the formation of palladium black.[1]

Possible Causes & Solutions:

CauseExplanationRecommended Action
Catalyst Poisoning Impurities in reagents or the substrate itself can bind to the palladium center, inhibiting its catalytic activity.[2] The aniline substrate, with its Lewis basic nitrogen, can sometimes act as an inhibitor.[3]Purify Reagents: Ensure this compound and other reagents are of high purity. Aniline and its derivatives can oxidize over time, forming colored impurities.[4][5] Consider purification by distillation or chromatography if necessary. Use Robust Catalysts: Employ modern palladium precatalysts that are more resistant to poisoning and offer better stability.[6]
Ligand Degradation Phosphine ligands are often sensitive to air and moisture, leading to their degradation and subsequent catalyst deactivation.[2]Employ Air-Free Techniques: Use Schlenk techniques or a glovebox to handle ligands and set up reactions under an inert atmosphere (e.g., argon or nitrogen).[2] Choose Stable Ligands: Consider using sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) which are known for their stability and effectiveness in challenging coupling reactions.[3]
Formation of Inactive Palladium Species The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at higher temperatures or concentrations.[1][2]Optimize Reaction Temperature: While some reactions require heat, excessive temperatures can accelerate catalyst decomposition.[2] If palladium black is observed, try lowering the reaction temperature. Adjust Catalyst Loading: Higher catalyst concentrations can sometimes promote aggregation.[2] Consider reducing the catalyst loading.
Inefficient Catalyst Generation When using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species may be inefficient.[6]Use Pre-formed Pd(0) Catalysts: Employ pre-formed Pd(0) sources like Pd₂(dba)₃ or, more reliably, palladium precatalysts to ensure efficient generation of the active catalyst.[6]
Issue 2: Formation of Palladium Black

Symptom:

  • The reaction mixture turns from a homogeneous solution to a black suspension.

Possible Causes & Solutions:

CauseExplanationRecommended Action
High Reaction Temperature Elevated temperatures can accelerate the decomposition of the active catalyst into palladium black.[1]Lower the Reaction Temperature: If the reaction allows, reducing the temperature can help maintain the catalyst's active form.
Oxygen Contamination The presence of oxygen can lead to the oxidation of the Pd(0) catalyst, promoting its aggregation.[2]Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[2]
Inappropriate Ligand Some ligands may not be sufficient to stabilize the palladium catalyst, leading to its agglomeration.[2]Use Stabilizing Ligands: Employ bulky phosphine ligands or N-heterocyclic carbenes (NHCs) which can effectively prevent palladium aggregation.[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding reactions with this compound and associated catalyst deactivation.

Q1: What are the most common palladium-catalyzed reactions involving this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical and materials science for forming carbon-carbon and carbon-heteroatom bonds.[7][8] The most prevalent of these reactions is the Buchwald-Hartwig amination , where it is coupled with various amines to form more complex arylamines.[9][10]

Q2: Why is catalyst deactivation a particular concern with substrates like this compound?

A2: The aniline functional group itself can contribute to catalyst deactivation. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially displacing the phosphine ligand and forming catalytically inactive complexes.[3][6] This "self-poisoning" effect can be a significant challenge.

Q3: How does the choice of base impact catalyst stability and reaction efficiency?

A3: The base is a critical component of the catalytic cycle, but its choice can also influence catalyst stability.[6] Strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations.[6] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended to avoid side reactions and potential catalyst degradation.[6] The physical properties of the base, such as solubility, can also affect the reaction rate.[11]

Q4: Can a deactivated catalyst be regenerated?

A4: In some cases, particularly with heterogeneous catalysts like palladium on carbon (Pd/C), regeneration is possible. This typically involves washing the catalyst to remove adsorbed impurities and organic residues, followed by a chemical reduction step to restore the active metallic palladium.[12] However, for homogeneous catalysts used in cross-coupling reactions, regeneration is often not practical in a standard laboratory setting.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments and workflows to diagnose and mitigate catalyst deactivation.

Protocol 1: General Procedure for a Buchwald-Hartwig Amination with this compound

This protocol incorporates best practices to minimize catalyst deactivation.

Reaction Setup:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), a suitable bulky phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

Protocol 2: Small-Scale Reaction Screening to Troubleshoot a Failed Reaction

If a reaction fails, a systematic screening of key parameters can help identify the issue.

Setup:

  • Use an array of small reaction vials (e.g., 2 mL vials) with stir bars.

  • Prepare a stock solution of this compound and the coupling partner in the reaction solvent.

  • Prepare separate stock solutions of different palladium precatalysts, ligands, and bases.

Procedure:

  • To each vial, add the appropriate amounts of the precatalyst, ligand, and base stock solutions.

  • Add the substrate stock solution to each vial.

  • Seal the vials and place them in a heating block.

  • After the designated reaction time, quench the reactions and analyze the crude mixtures by LC-MS or GC-MS to determine the conversion and identify any side products.

This approach allows for the rapid evaluation of multiple reaction conditions to find an optimal set of parameters.

IV. Visualization of Key Concepts

Catalytic Cycle of Buchwald-Hartwig Amination and Deactivation Pathways

The following diagram illustrates the key steps in the Buchwald-Hartwig amination cycle and highlights potential points of catalyst deactivation.

Buchwald_Hartwig_Deactivation Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Deactivated Inactive Pd Species (e.g., Pd Black) Pd0->Deactivated Aggregation Poisoned Poisoned Catalyst [L-Pd(0)-Inhibitor] Pd0->Poisoned + Inhibitor AmineComplex Amine Complex OxAdd->AmineComplex + HNR'R'' - X⁻ OxAdd->Deactivated Decomposition AmidoComplex Amido Complex AmineComplex->AmidoComplex + Base - [Base-H]⁺ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) AmidoComplex->Product Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckReagents Verify Purity and Integrity of All Reagents and Solvents Start->CheckReagents CheckReagents->Start Impure Reagents CheckAtmosphere Ensure Rigorously Inert Atmosphere CheckReagents->CheckAtmosphere Reagents OK CheckAtmosphere->Start Oxygen Contamination ScreenCatalyst Screen Different Catalyst/Ligand Systems CheckAtmosphere->ScreenCatalyst Atmosphere OK OptimizeConditions Optimize Reaction Temperature and Base ScreenCatalyst->OptimizeConditions Initial System Fails Success Successful Reaction ScreenCatalyst->Success New System Works OptimizeConditions->Success Optimization Successful

Caption: A systematic workflow for troubleshooting catalyst deactivation.

V. References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of Haloanilines. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Bromo-o-xylene Cross-Coupling Reactions. Retrieved from

  • CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method. (n.d.). Google Patents. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Thiophenes. Retrieved from

  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from

  • European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline - EP 0497213 A2. Retrieved from

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 3-Bromopyridine. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from

  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Retrieved from

  • Wikipedia. (n.d.). Aniline. Retrieved from

  • Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from

Sources

Technical Support Center: Synthesis of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3,5-difluoroaniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your synthetic strategies.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound is a common issue that can often be traced back to several key factors, primarily related to reaction conditions and solvent choice. The synthesis often involves a nucleophilic aromatic substitution (SNAr) pathway, which is highly sensitive to the reaction environment.[1]

Potential Causes & Solutions:

  • Inadequate Solvent Polarity: The SNAr mechanism involves the formation of a charged intermediate (Meisenheimer complex).[1] Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[2]

    • Troubleshooting Steps:

      • Solvent Screening: If you are using a nonpolar or weakly polar solvent, consider switching to a polar aprotic solvent. See the table below for a comparison of commonly used solvents.

      • Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of polarity and solubility for all reactants. Experiment with varying ratios of a polar aprotic solvent with a co-solvent.

  • Suboptimal Reaction Temperature: The activation energy for SNAr reactions can be significant.

    • Troubleshooting Steps:

      • Temperature Optimization: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid decomposition.[3]

      • Reflux Conditions: For many syntheses of halogenated anilines, refluxing the reaction mixture can provide the necessary energy to drive the reaction to completion.[4]

  • Moisture Contamination: Water can compete with the desired nucleophile and can also deactivate certain reagents.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

Question 2: I am observing significant amounts of side products and impurities. How can I improve the reaction's selectivity?

Answer:

The formation of isomers and other impurities is a frequent challenge in the synthesis of substituted anilines. Selectivity is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions.

Potential Causes & Solutions:

  • Incorrect Solvent Choice Leading to Poor Regioselectivity: The solvent can influence the regioselectivity of the reaction by differentially stabilizing transition states leading to different isomers.

    • Troubleshooting Steps:

      • Evaluate Solvent-Substrate Interactions: Consider the specific electronic nature of your starting materials and how different solvents might interact with them. For instance, protic solvents can form hydrogen bonds, which may alter the reactivity of certain functional groups.[5][6]

      • Literature Precedent: Review the literature for similar transformations to identify solvent systems that have been shown to favor the desired regioselectivity.

  • Reaction Temperature Too High: While higher temperatures can increase the reaction rate, they can also provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Troubleshooting Steps:

      • Controlled Temperature Reduction: If you are running the reaction at a high temperature, try reducing it in small increments.

      • Low-Temperature Start: Begin the reaction at a lower temperature (e.g., 0°C or room temperature) and slowly warm it to the optimal temperature.

Question 3: My reaction seems to stall and does not go to completion. What could be the reason?

Answer:

A stalled reaction, where the starting material is not fully consumed, can be frustrating. This often points to issues with reagent stability, catalyst activity, or insufficient driving force for the reaction.

Potential Causes & Solutions:

  • Solvent-Induced Reagent Decomposition: Some reagents may not be stable in certain solvents, leading to their gradual decomposition over the course of the reaction.

    • Troubleshooting Steps:

      • Reagent-Solvent Compatibility Check: Consult the literature or supplier information for the stability of your reagents in the chosen solvent.

      • Solvent Change: If you suspect solvent-induced decomposition, switch to a more inert solvent for your specific reagents.

  • Poor Solubility of Reactants: If one of the reactants has poor solubility in the chosen solvent, the reaction will be diffusion-limited and may appear to stall once the dissolved portion has reacted.

    • Troubleshooting Steps:

      • Solubility Tests: Perform small-scale solubility tests of your starting materials in a few different solvents before running the full-scale reaction.

      • Use of a Co-Solvent: Adding a co-solvent in which the poorly soluble reactant is more soluble can often resolve this issue.

II. Frequently Asked Questions (FAQs)

This section covers more fundamental questions about the role of solvents in the synthesis of this compound.

Question 4: Why is the choice of solvent so critical in the synthesis of this compound?

Answer:

The solvent plays a multifaceted role in chemical reactions, and its impact is particularly pronounced in nucleophilic aromatic substitutions.[7] The solvent can influence:

  • Reaction Rate: By stabilizing or destabilizing the transition state relative to the ground state, the solvent can significantly alter the activation energy and thus the rate of the reaction.[2]

  • Reaction Mechanism: The solvent can favor one reaction pathway over another. For example, polar protic solvents might favor an SN1-like mechanism in some cases, while polar aprotic solvents generally favor the SNAr pathway.

  • Selectivity: As discussed in the troubleshooting section, the solvent can influence which isomer is preferentially formed.

  • Solubility: The solvent must be able to dissolve all reactants to a sufficient extent for the reaction to proceed efficiently.

Question 5: What are the key properties to consider when selecting a solvent?

Answer:

When selecting a solvent for the synthesis of this compound, consider the following properties:

Solvent Property Importance in Synthesis Examples of Favorable Solvents
Polarity High polarity is generally desirable to stabilize the charged Meisenheimer intermediate in SNAr reactions.[1]Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)[8]
Protic vs. Aprotic Nature Aprotic solvents are usually preferred as they do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.[2]DMSO, DMF, Tetrahydrofuran (THF)[4]
Boiling Point A higher boiling point allows the reaction to be conducted at elevated temperatures, which can be necessary to overcome the activation energy.DMSO, DMF, N-Methyl-2-pyrrolidone (NMP)
Inertness The solvent should not react with any of the starting materials, intermediates, or products.Toluene, Dichloromethane (DCM) (depending on the specific reaction)
Question 6: Can you provide a general workflow for solvent selection?

Answer:

A systematic approach to solvent selection can save significant time and resources. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Start: Define Reaction Type (e.g., SNAr) lit_review Literature Review for Analogous Reactions start->lit_review sol_prop Consider Solvent Properties: - Polarity - Protic/Aprotic - Boiling Point lit_review->sol_prop sol_screen Perform Small-Scale Solvent Screening sol_prop->sol_screen optimization Optimize Reaction Conditions in Best Solvent(s) sol_screen->optimization scale_up Scale-Up Synthesis optimization->scale_up

Caption: A workflow for systematic solvent selection in synthesis.

III. Experimental Protocols

General Protocol for Solvent Screening

This protocol provides a framework for efficiently screening multiple solvents to identify the optimal one for your reaction.

  • Preparation:

    • In a series of identical small reaction vessels (e.g., 5 mL microwave vials), add the starting material (e.g., 1,2-dichloro-4,6-difluorobenzene) and a magnetic stir bar.

    • To each vessel, add the other reactants (e.g., the amine nucleophile and any base or catalyst).

  • Solvent Addition:

    • To each vessel, add a different candidate solvent (e.g., DMSO, DMF, NMP, acetonitrile, THF, toluene). Ensure the concentration of the limiting reagent is consistent across all reactions.

  • Reaction:

    • Seal the vessels and place them in a temperature-controlled reaction block or oil bath.

    • Heat all reactions to the desired temperature and stir for a set period (e.g., 4, 8, 12, or 24 hours).

  • Analysis:

    • After the allotted time, cool the reactions to room temperature.

    • Take a small aliquot from each reaction mixture for analysis by TLC, GC, or LC-MS to determine the extent of conversion and the formation of any side products.

  • Evaluation:

    • Compare the results from each solvent to identify the one that gives the highest conversion to the desired product with the fewest impurities.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dispense Starting Material into Vials prep2 Add Reactants prep1->prep2 react1 Add Candidate Solvents prep2->react1 react2 Heat and Stir react1->react2 analysis1 Cool and Sample react2->analysis1 analysis2 Analyze by TLC/GC/LC-MS analysis1->analysis2 evaluation Evaluate and Select Optimal Solvent analysis2->evaluation

Caption: A streamlined workflow for parallel solvent screening experiments.

IV. References

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC - NIH. (2023-09-01). Retrieved from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025-08-09). Retrieved from [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC - NIH. (2019-09-15). Retrieved from [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. Retrieved from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. Retrieved from [Link]

  • US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents. Retrieved from

  • Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2. Retrieved from [Link]

  • Synthesis of 3,5-difluoroaniline - PrepChem.com. Retrieved from [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015-07-09). Retrieved from [Link]

  • CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents. Retrieved from

  • EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents. Retrieved from

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding | ACS Omega - ACS Publications. (2023-09-01). Retrieved from [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Effect of structural factors and solvent nature in bromination of anilines - ResearchGate. (2025-08-10). Retrieved from [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023-08-16). Retrieved from [Link]

  • US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents. Retrieved from

  • Nucleophilic aromatic substitution - Wikipedia. Retrieved from [Link]

  • CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents. Retrieved from

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents. Retrieved from

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis - ResearchGate. (2006-08-14). Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Chloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for managing the inherent exothermic risks associated with this valuable chemical intermediate. Our focus is on proactive safety design and effective troubleshooting to prevent and control thermal events.

Frequently Asked Questions (FAQs)

Q: What is this compound and what are its primary hazards?

A: this compound is a halogenated aniline commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] While stable under normal storage conditions, its primary hazards stem from two areas:

  • Reactivity of the Aniline Group: The amino group makes the molecule susceptible to highly exothermic reactions, most notably diazotization, which can lead to thermal runaway if not strictly controlled.[2][3]

  • Thermal Decomposition: At elevated temperatures, the compound can decompose, releasing toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[4]

Q: What is a thermal runaway and why is it so dangerous in this context?

A: A thermal runaway is a hazardous situation where the heat generated by a chemical reaction exceeds the rate at which heat is removed by the cooling system.[5] This creates a positive feedback loop: the reaction temperature increases, which in turn accelerates the reaction rate, generating even more heat.[6] For a compound like this compound, this can lead to a violent increase in temperature and pressure inside the reactor, potentially causing vessel rupture, explosion, and the release of toxic materials.[7]

Q: Which specific reactions involving this compound require the most caution?

A: Diazotization reactions are of paramount concern. The formation of diazonium salts from anilines is notoriously exothermic and the resulting salts can be explosively unstable if they precipitate out of solution or are isolated in a dry state.[3][8] Other reactions that warrant significant caution include nitrations and reactions with strong organometallic reagents (e.g., Grignard reagents), which are also known for their high exothermic potential.[5][9]

Q: What are the immediate first steps if I observe an unexpected temperature rise?

A: If you suspect a thermal runaway is beginning, act immediately:

  • Stop All Reagent Addition: Immediately cease feeding any reagents to the reactor.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.

  • Ensure Agitation: Proper stirring is critical for heat transfer to the vessel walls. Check that the agitator is functioning correctly.

  • Prepare for Emergency Quench: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quench or dilution protocol.

  • Alert Personnel and Prepare for Evacuation: Inform colleagues of the situation and be ready to evacuate the area if control cannot be re-established.

Troubleshooting Guide: In-Depth Scenarios

This section provides detailed guidance on specific issues you may encounter during your experiments.

Q1: My reaction temperature is rising faster than expected and exceeding my setpoint. What is happening and what is the systematic procedure to regain control?

A: This is a classic sign of a potential thermal runaway, where heat generation is outpacing heat removal. The cause could be an unexpectedly fast reaction, insufficient cooling, poor mixing, or incorrect reagent concentration. Follow the workflow below immediately.

G start Temperature Excursion Detected (T_actual > T_setpoint) stop_reagent IMMEDIATELY: Stop All Reagent Addition start->stop_reagent max_cooling Maximize Cooling System (Full Chiller Flow) stop_reagent->max_cooling check_stirring Verify Agitation (Is stirrer rotating properly?) max_cooling->check_stirring is_stable Is Temperature Stabilizing or Decreasing? check_stirring->is_stable monitor Continue to Monitor Closely Resume procedure with caution once stable is_stable->monitor  Yes prepare_quench Prepare Emergency Quench (Anticipate next step) is_stable->prepare_quench No   is_runaway Is Temperature Still Rising Uncontrollably? prepare_quench->is_runaway is_runaway->monitor No, it stabilized   quench EXECUTE EMERGENCY QUENCH & Dilution Protocol is_runaway->quench  Yes evacuate Alert Personnel & EVACUATE AREA quench->evacuate

Caption: Workflow for Managing a Temperature Excursion.

Causality: The priority is to stop adding fuel (reagents) to the fire and maximize heat removal. Uncontrolled addition is a common cause of runaways.[7] If these primary controls fail, a chemical stop (quenching) is the final safety barrier.

Q2: How can I proactively design my experiment to prevent thermal runaway?

A: Proactive safety design is the most effective strategy. This involves understanding the thermal properties of your reaction before you run it on scale.

  • Thermal Hazard Assessment: Before any scale-up, perform a calorimetric analysis, such as Differential Scanning Calorimetry (DSC), on your reaction mixture.[10] This will help determine critical safety parameters. The goal is to ensure the Maximum Temperature of the Synthesis Reaction (MTSR) is significantly lower than the onset temperature of decomposition.[11]

  • Controlled Addition: Never add reagents all at once. Use a syringe pump or an addition funnel for controlled, semi-batch addition. The rate of addition should be slow enough that your cooling system can easily handle the heat generated.[5][9]

  • Reverse Addition: In some cases, adding the aniline solution to the reagent (reverse addition) can prevent the accumulation of a more reactive species. This must be evaluated on a case-by-case basis.

  • Solvent Choice & Concentration: Perform reactions in a sufficient volume of an appropriate solvent. The solvent acts as a heat sink, and lower concentrations will slow the reaction rate and reduce the overall volumetric heat output.[12]

  • Ensure Adequate Cooling: Be realistic about your reactor's cooling capacity. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[9] What works in a 100 mL flask may be dangerous in a 5 L reactor.

Q3: I am performing a diazotization. What are the absolute critical precautions?

A: Diazotization of anilines is a well-documented high-hazard procedure. The following rules, adapted from authoritative safety literature, are critical.[3][8]

  • Maintain Low Temperature: Keep the reaction temperature strictly below 5°C at all times using an ice-salt bath or a cryostat. Diazonium salts are highly unstable at higher temperatures.[3]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to side reactions and rapid gas generation.[3]

  • Check for Excess Nitrite: After the addition is complete, use starch-iodide paper to test for excess nitrous acid. If present, quench it carefully with a small amount of sulfamic acid or urea.[8]

  • Order of Addition: Always add the sodium nitrite solution slowly to the acidic solution of the aniline. This prevents a buildup of nitrous acid.[8]

  • Never Isolate the Salt: Do not allow the diazonium salt to precipitate or be isolated as a solid unless you have specialized expertise and equipment. Solid diazonium salts are shock-sensitive and can be violently explosive.[3][8]

  • Ensure Venting: The reaction generates nitrogen gas. Ensure the reactor is not a closed system and is adequately vented to prevent pressure buildup.[8]

  • Quench Residual Diazonium: Once your subsequent reaction is complete, quench any remaining diazonium salt before workup (e.g., with hypophosphorous acid).

Q4: My reaction seems to have a long induction period and isn't starting. Is it safe to keep adding reagent?

A: No. This is an extremely dangerous situation known as reactant accumulation .[9] If the reaction has an induction period, adding a large quantity of reagent before initiation creates a scenario where a massive amount of potential energy is stored in the vessel. When the reaction finally starts, it can proceed with explosive speed, overwhelming any cooling system.

Mitigation:

  • Always ensure the reaction has initiated (e.g., via a slight, controllable temperature rise or by analytical check like TLC/HPLC) after adding a small portion (~5-10%) of the reagent.

  • Only after confirming initiation should you proceed with the slow, controlled addition of the remaining reagent.

  • If initiation does not occur, stop, cool the reactor to a safe temperature, and investigate the cause (e.g., catalyst issue, raw material quality) before proceeding.

Experimental Protocols

Protocol 1: Thermal Hazard Screening via Differential Scanning Calorimetry (DSC)

This protocol provides a basic framework for assessing the thermal hazards of your intended reaction mixture.

  • Sample Preparation: In a fume hood, carefully prepare a small, representative sample of the complete reaction mixture in the exact concentration you plan to use. This includes this compound, reagents, catalyst, and solvent.

  • Encapsulation: Crimp the sample into a high-pressure DSC pan (e.g., gold-plated stainless steel) to contain any pressure generated. Prepare an identical empty pan to use as a reference.

  • DSC Program: Place both pans in the DSC instrument. Run a temperature ramp program, typically from ambient temperature to ~350-400°C at a heating rate of 2-5°C/min.[10]

  • Data Analysis:

    • Identify the onset temperature of any exothermic event. This is the temperature at which the reaction begins to self-heat.

    • Integrate the peak area to determine the heat of reaction (ΔH) in J/g.[13]

    • The onset temperature of the second, more vigorous exotherm often corresponds to the decomposition of the product or starting material.

  • Safety Assessment: Your planned reaction operating temperature must be significantly lower (ideally by at least 50-100°C) than the lowest observed exothermic onset temperature.

Parameter Description Significance for Safety
Onset Temperature (Ton) Temperature at which self-heating begins.A low Ton indicates a high risk. Your process temperature must be well below this.
Heat of Reaction (ΔH) Total energy released by the reaction (J/g).High values (> -100 J/g) indicate a highly energetic reaction requiring robust cooling.
Decomposition Onset Temperature at which the material itself begins to decompose exothermically.The absolute upper limit your reaction should ever approach, even in a failure scenario.

Protocol 2: Recommended Safe Laboratory Reactor Setup

This protocol describes a minimum-safety setup for running potentially exothermic reactions at the lab scale (250 mL - 5 L).

  • Vessel: Use a jacketed glass reactor connected to a temperature-controlled circulating bath (chiller/heater).

  • Agitation: Employ an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine or anchor) to ensure efficient mixing and heat transfer. A magnetic stir bar is insufficient for reliable heat control on this scale.

  • Monitoring:

    • Insert a thermocouple probe through a dedicated port to measure the internal reaction temperature. Do not rely on the chiller's jacket temperature reading.

    • A secondary probe to monitor jacket temperature is recommended.

  • Addition: Use a precision liquid pump (e.g., syringe or peristaltic) for reagent addition via a subsurface dip tube. This prevents accumulation of unreacted reagent on the surface.

  • Atmosphere & Venting: Equip the reactor head with a condenser (if refluxing) and an inert gas inlet (e.g., Nitrogen). Ensure the system is vented to a bubbler or scrubbed exhaust line to prevent pressure buildup.

  • Emergency Quench: Have a pre-weighed, appropriate quenching agent (e.g., a cold solvent for dilution or a chemical neutralizer) in an addition funnel or flask ready to be added quickly to the reactor if needed.

Caption: Recommended Safe Laboratory Reactor Setup.

References

  • Detection Techniques for Exothermic Reaction-Based Energetic Materials: A Comprehensive Review. (n.d.). GRADIVA REVIEW JOURNAL.
  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. (n.d.). ioKinetic.
  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ. [Link]

  • Exothermic reaction. (n.d.). In Wikipedia. [Link]

  • Pharmaceuticals Incidents. (n.d.). IChemE. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry. [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015, November 26). ACS Publications. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]

  • Thermo‐kinetic analysis of reactions involved in the manufacture of o‐nitroaniline. (n.d.). ResearchGate. [Link]

  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. (n.d.).
  • Aniline - Standard Operating Procedure. (n.d.). University of California, Santa Cruz. [Link]

  • Aniline - Safety Operating Procedure. (n.d.). Washington State University. [Link]

  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA - French Ministry of Environment. [Link]

  • Case Studies of Incidents in Runaway Reactions and Emergency Relief. (n.d.). ResearchGate. [Link]

  • What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge - Bloomtechz. [Link]

  • Monitoring reactions. (n.d.). RSC Education. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). ACS Publications. [Link]

  • This compound - Introduction. (2024, April 9). ChemBK. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2025, August 6). ResearchGate. [Link]

  • Processes for the diazotization of 2,5-dichloroanilines. (n.d.).

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Technical Support Center: Safe Disposal of 2-Chloro-3,5-difluoroaniline Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of 2-Chloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. The following information provides a comprehensive overview of the necessary precautions and procedures to ensure the safe management of this compound waste, grounded in scientific principles and regulatory compliance.

I. Understanding the Compound: Hazard Profile

This compound is a halogenated aromatic amine. Its chemical structure, containing chlorine and fluorine atoms on an aniline ring, dictates its reactivity and hazardous properties. A thorough understanding of these properties is the foundation for safe handling and disposal.

Key Hazard Information:
Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][4][5][6][7]

Hazardous Decomposition Products: Thermal decomposition can release toxic and irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[1][4][5][8]

II. Frequently Asked Questions (FAQs)

Waste Characterization & Segregation

Q1: How do I classify waste containing this compound?

A1: Waste containing this compound should be classified as hazardous waste. Due to its halogenated organic nature, it falls under specific regulatory categories. The U.S. Environmental Protection Agency (EPA) designates certain spent halogenated solvents as hazardous waste under codes like F001 and F002.[9][10] While this compound itself is not explicitly listed as a sole component, its presence in a waste stream, particularly with solvents, necessitates its management as a hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes.

Q2: What is the first and most critical step in managing this waste?

A2: The most critical first step is waste segregation at the source . Never mix this compound waste with non-hazardous waste. Use designated, clearly labeled, and chemically compatible waste containers. This prevents accidental reactions and ensures proper disposal.

Spill Management & Personal Protective Equipment (PPE)

Q3: What should I do in case of a small spill in the lab?

A3: For a small spill, first ensure the area is well-ventilated and restrict access.[1] Wearing appropriate PPE (see below), contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels. Carefully collect the absorbed material into a designated hazardous waste container.[7] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Q4: What is the mandatory PPE when handling this compound and its waste?

A4: The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield.[1][4][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.[1][4]

  • Skin and Body Protection: A lab coat or chemically resistant apron. In cases of significant exposure risk, a chemically protective suit may be necessary.[1][4][5]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][2][4] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[2][4][5]

Disposal Methodologies

Q5: What are the approved disposal methods for this compound waste?

A5: The primary and most recommended method for the disposal of halogenated organic compounds is high-temperature incineration .[1] This process must be carried out in a licensed hazardous waste incineration facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HCl and HF).[1][11] For waste with a halogen content greater than 1%, a temperature of at least 1100°C is required to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[12]

Q6: Can I dispose of small quantities down the drain?

A6: Absolutely not. this compound is very toxic to aquatic life with long-lasting effects. Disposing of it down the drain can lead to significant environmental contamination and is a violation of environmental regulations.

Q7: Are there any alternative treatment methods?

A7: While incineration is the standard, research is ongoing into alternative degradation methods for halogenated aromatic amines. These include:

  • Chemical Oxidation: Processes like Fenton's reagent (Fe(II) + H2O2) can be used to degrade aromatic amines in aqueous waste streams.[13]

  • Biodegradation: Certain microorganisms have been shown to degrade chlorinated anilines, although the process can be slow and is highly dependent on specific strains and conditions.[14][15][16][17] These methods are typically employed in large-scale industrial wastewater treatment and are not suitable for direct application in a laboratory setting.[18]

III. Troubleshooting Guide

Issue Potential Cause Recommended Action
Foul odor detected near the waste container. Improperly sealed container or chemical reaction within the waste.Immediately ensure the container is tightly sealed. If the odor persists, it may indicate an incompatibility issue. Move the container to a well-ventilated area (e.g., fume hood) and consult your EHS department.
Discoloration or precipitation in the liquid waste. Mixing of incompatible chemicals.Do not add any more waste to the container. Segregate the container and label it as "Potential Incompatible Mixture." Contact your EHS department for guidance on disposal.
Spill occurs outside of a containment area. Procedural error or equipment failure.Evacuate the immediate area. If the spill is large, activate the emergency alarm and notify emergency personnel and your EHS department.

IV. Experimental Workflow for Waste Management

The following diagram illustrates the logical flow for the safe management of this compound waste from generation to disposal.

WasteManagementWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Facility A Waste Generation (this compound) B Segregate at Source (Designated, Labeled Container) A->B Immediate Action D Temporary Storage (Well-ventilated, Secondary Containment) B->D C Proper PPE Usage C->A Constant Requirement E Scheduled Waste Pickup by EHS D->E Regular Schedule F Transportation to Licensed Facility E->F G High-Temperature Incineration (>1100°C) F->G H Scrubbing of Acid Gases (HCl, HF) G->H I Final Disposal of Ash H->I

Workflow for this compound Waste.

V. References

  • Incineration - Zero Waste Europe. [Link]

  • Treatment of amine wastes generated in industrial processes. - ResearchGate. [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer - Zeeco. [Link]

  • Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. [Link]

  • Chemical degradation of aromatic amines by Fenton's reagent - ResearchGate. [Link]

  • Method of treating aromatic amines-containing wastewater - Google Patents.

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product - WIT Press. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]

  • The problem with halogenated compounds emissions and its solution - Tecam Group. [Link]

  • Degradation of chlorinated anilines by certain representatives of the genera Aquaspirillum and Paracoccus - ResearchGate. [Link]

  • Biodegradability of chlorinated anilines in waters - PubMed. [Link]

  • Biodegradability of Chlorinated Anilines in Waters1 - Biomedical and Environmental Sciences. [Link]

  • 3-Chloro-2,6-difluoroaniline - SAFETY DATA SHEET. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • 3,5-dichloro-2,4-difluoroaniline - AERU. [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. [Link]

  • (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K - ResearchGate. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) - ChemRxiv. [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PubMed Central. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]

  • (PDF) Biodegradation of Chlorinated Compounds—A Review - ResearchGate. [Link]

  • E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites: A Poorly Recognized Source for Another Two Classes of Synthetic Antioxidants - Regulations.gov. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. [Link]

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Technical Support Center: Troubleshooting Incomplete Conversion in 2-Chloro-3,5-difluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2-Chloro-3,5-difluoroaniline is a critical step. Incomplete conversion during this synthesis can lead to significant delays and resource expenditure. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis of this compound. The information herein is based on established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete conversion in the synthesis of this compound?

A1: Incomplete conversion can stem from several factors. The primary reasons often include suboptimal reaction conditions (temperature, time), insufficient or deactivated reagents, the presence of impurities in the starting materials or solvents, and improper reaction work-up.

Q2: How can I monitor the progress of my reaction to determine if conversion is complete?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][2] These techniques allow for the accurate determination of the ratio of starting material to product.

Q3: What are the typical synthesis routes for this compound?

A3: Common synthetic pathways include the chlorination of 3,5-difluoroaniline or the reduction of 2-chloro-3,5-difluoronitrobenzene.[3] Each route has its own set of potential challenges that can lead to incomplete conversion.

Q4: Are there any known side reactions that compete with the formation of this compound?

A4: Yes, particularly during the chlorination of 3,5-difluoroaniline. Over-chlorination can lead to the formation of dichlorinated byproducts.[4] The regioselectivity of the chlorination is also a critical factor, with the potential for the formation of other chloro-isomers.[4][5][6]

II. Troubleshooting Guide: Incomplete Conversion

This section delves into specific issues that can arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Significant Amount of Starting Material (3,5-difluoroaniline) Remains

This is a common observation when the chlorination reaction has not gone to completion.

Root Cause Analysis:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride) to the aniline is crucial. An insufficient amount will naturally lead to unreacted starting material.

  • Reaction Temperature Too Low: Electrophilic aromatic substitution reactions, including chlorination, are temperature-dependent.[7] A temperature that is too low will result in a sluggish reaction rate.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.

  • Catalyst Inactivity (if applicable): In some protocols, a catalyst is used to enhance the rate and selectivity of the chlorination.[8][9][10] Catalyst deactivation can stall the reaction.

  • Poor Solvent Choice: The solvent can significantly influence the solubility of reagents and the reaction kinetics.

Troubleshooting Protocol:

  • Verify Stoichiometry: Double-check the calculations for all reagents. It is sometimes beneficial to use a slight excess (1.05-1.1 equivalents) of the chlorinating agent.

  • Optimize Temperature: Incrementally increase the reaction temperature in small steps (e.g., 5-10 °C) and monitor the conversion by TLC or HPLC.

  • Extend Reaction Time: Allow the reaction to run for a longer period, taking aliquots at regular intervals to monitor progress.

  • Evaluate Catalyst: If a catalyst is used, ensure it is fresh and from a reliable source. Consider catalyst loading and activation procedures.

  • Solvent Screening: If other parameters are optimized, consider screening alternative solvents. For chlorination of anilines, solvents like acetonitrile or chloroform are often employed.[11]

Issue 2: Presence of Unreacted 2-chloro-3,5-difluoronitrobenzene (in the reduction route)

When synthesizing this compound via the reduction of the corresponding nitro compound, the presence of starting material indicates an incomplete reduction.

Root Cause Analysis:

  • Catalyst Poisoning or Deactivation: Catalytic hydrogenation (e.g., using Pd/C) is a common reduction method.[12] The catalyst can be poisoned by impurities such as sulfur or halide compounds.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter in catalytic hydrogenation.

  • Inadequate Mixing: Poor agitation can lead to inefficient contact between the substrate, catalyst, and hydrogen.

  • Incorrect pH: The pH of the reaction medium can influence the rate and efficiency of the reduction.

Troubleshooting Protocol:

  • Catalyst Evaluation: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric. Consider increasing the catalyst loading.

  • Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the reaction vessel.

  • Improve Agitation: Increase the stirring speed to ensure a homogenous reaction mixture.

  • pH Adjustment: If applicable to the specific protocol, adjust the pH of the reaction mixture. For example, the addition of a base like triethylamine is sometimes used in catalytic reductions.[13]

III. Analytical Protocols for Reaction Monitoring

Consistent and accurate monitoring is key to troubleshooting and optimizing your synthesis.

Table 1: Recommended Analytical Methods

Analytical MethodPurposeKey Parameters to Monitor
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction monitoring.Disappearance of starting material spot, appearance of product spot.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and purity.Retention times and peak areas of starting material, product, and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile byproducts and confirmation of product identity.Mass-to-charge ratio (m/z) of eluted compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and major impurities.Chemical shifts, integration, and coupling constants.

Step-by-Step HPLC Method for Reaction Monitoring:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a reducing agent for an oxidation reaction).

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1 mg/mL.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]

  • HPLC Conditions (General Starting Point):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (determined by running standards).

    • Calculate the percentage conversion by comparing the peak area of the product to the total peak area of the starting material and product.

IV. Visualizing the Process

Diagram 1: General Troubleshooting Workflow for Incomplete Conversion

G cluster_chlorination Chlorination Troubleshooting cluster_reduction Reduction Troubleshooting start Incomplete Conversion Observed check_sm Identify Unreacted Starting Material start->check_sm sm_aniline Starting Material: 3,5-Difluoroaniline check_sm->sm_aniline sm_nitro Starting Material: 2-Chloro-3,5-difluoronitrobenzene check_sm->sm_nitro check_reagents Verify Reagent Stoichiometry sm_aniline->check_reagents check_catalyst_red Check Catalyst Activity/Poisoning sm_nitro->check_catalyst_red check_temp_time Optimize Temperature & Time check_reagents->check_temp_time check_catalyst Evaluate Catalyst (if any) check_temp_time->check_catalyst check_solvent Consider Solvent Effects check_catalyst->check_solvent analyze Re-analyze by HPLC/GC-MS check_solvent->analyze check_h2 Optimize H2 Pressure check_catalyst_red->check_h2 check_mixing Improve Agitation check_h2->check_mixing check_ph Adjust pH check_mixing->check_ph check_ph->analyze analyze->start Unsuccessful complete Conversion Complete analyze->complete Successful

Caption: A logical workflow for diagnosing and resolving incomplete conversion.

Diagram 2: Potential Side Reactions in the Chlorination of 3,5-Difluoroaniline

G 3,5-Difluoroaniline 3,5-Difluoroaniline This compound This compound 3,5-Difluoroaniline->this compound Desired Reaction (+ Chlorinating Agent) Isomeric Byproduct Isomeric Byproduct 3,5-Difluoroaniline->Isomeric Byproduct Poor Regioselectivity Dichlorinated Byproduct Dichlorinated Byproduct This compound->Dichlorinated Byproduct Over-chlorination

Caption: Undesired pathways leading to impurities.

V. References

  • PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from PrepChem.com website: [Link]

  • Che, C. M., & Yu, W. Y. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Chemistry Central Journal, 6(1), 49. [Link]

  • European Patent Office. (1992). Process for producing 3,5-difluoroaniline (EP Patent No. 0497213 A2). [Link]

  • Xiong, Y., & Yeung, Y. Y. (2015). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Organic Letters, 17(15), 3718–3721.

  • Wang, Z., He, Z., & Li, G. (2016). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications, 52(80), 11971–11974.

  • Bayer AG. (1994). Process for preparing 3,5-difluoroaniline (U.S. Patent No. 5,294,742). U.S. Patent and Trademark Office.

  • Manka, J. S., & Kaszynski, P. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(7), 1167–1174.

  • Mason, T. J., & Milner, D. J. (1994). The synthesis of 2,4‐difluoroaniline and 1,3‐difluorobenzene from 1,2,4‐trichlorobenzene. Journal of Chemical Technology and Biotechnology, 59(4), 309-312.

  • Kaszynski, P., & Lie, M. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 117(1), 81-86.

  • ChemBK. (2024). This compound. Retrieved from ChemBK.com website: [Link]

  • ResearchGate. (n.d.). Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

  • Clariant GmbH. (1999). Process for the preparation of 3,5-difluoroaniline (U.S. Patent No. 5,965,775). U.S. Patent and Trademark Office.

  • Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Heterocyclic Letters. (2024). Optimization of reaction conditions for the synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines and their reactions. Heterocyclic Letters, 14(1), 143-152.

  • Harbin University of Science and Technology. (2010). Process for synthesizing 2,3-difluoroaniline (Chinese Patent No. CN101245020B).

  • The Dow Chemical Company. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene (EP Patent No. EP0506199A2).

  • Barham, J. P., Coulthard, G., & Hall, A. W. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12089-12100.

  • Bayer Aktiengesellschaft. (2002). Process for preparing 3,5-difluoroaniline (Canadian Patent No. CA2340442C).

  • JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]

  • Reddit. (2020, December 30). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. r/OrganicChemistry. [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Retrieved from [Link]

  • Hooker Chemicals & Plastics Corporation. (1979). Method of preparing 2,4-difluoroaniline (EP Patent No. EP0001825A1).

  • The Dow Chemical Company. (1992). Process for the preparation of 2,6-difluoroaniline (U.S. Patent No. 5,091,580). U.S. Patent and Trademark Office.

  • Barham, J. P., Coulthard, G., & Hall, A. W. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications. [Link]

  • Bayer Aktiengesellschaft. (1999). Process for preparing 3,5-difluoroaniline (U.S. Patent No. 5,977,412). U.S. Patent and Trademark Office.

  • PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline. Retrieved from PubChem.ncbi.nlm.nih.gov website: [Link]

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Technical Support Center: Synthesis of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-3,5-difluoroaniline. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions to support your experimental work. As Senior Application Scientists, we have compiled this information based on established protocols and extensive experience in the field to ensure scientific integrity and practical utility.

I. Synthesis Pathway Overview

The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. A common and effective route involves the catalytic hydrogenation of a precursor. This guide will focus on a representative pathway, highlighting key considerations for scaling up this synthesis.

Reaction Workflow Diagram

A Starting Material: 2,6-dichloro-3,5-difluoronitrobenzene B Catalytic Hydrogenation A->B H2, Pd/C, Base D Final Product: This compound B->D Reduction of Nitro Group & Dechlorination C Intermediate: Diazonium Salt (transient) E Purification D->E Distillation or Crystallization F Isolated Product E->F

Caption: A generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is a common and effective synthetic route for this compound?

A prevalent method for producing this compound is through the reduction of a suitable precursor, such as 2,6-dichloro-3,5-difluoronitrobenzene. This process typically involves catalytic hydrogenation, which reduces the nitro group to an amine and removes one of the chlorine atoms. This route is often favored for its efficiency and the high purity of the resulting product.

Q2: What are the most critical parameters affecting the yield and purity of the final product?

Several parameters are crucial for optimizing the yield and purity of this compound:

  • Catalyst Selection: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a commonly used catalyst for this type of reduction. The catalyst's activity and loading can significantly impact the reaction rate and selectivity.

  • Hydrogen Pressure: The pressure of hydrogen gas is a key factor in the hydrogenation process. Higher pressures can increase the reaction rate but must be carefully controlled for safety.

  • Temperature: The reaction temperature influences the rate of both the desired reduction and potential side reactions. Optimal temperature ranges should be determined to maximize the yield of the target compound.

  • Solvent and Base: The choice of solvent and the presence of a base are important. A base, such as triethylamine or magnesium oxide, is often used to neutralize the HCl formed during the dechlorination step.[1] The solvent should be inert under the reaction conditions and capable of dissolving the starting material.

Q3: How can I monitor the progress of the reaction?

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are effective techniques for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the formation of the product. This allows for the determination of the reaction endpoint and helps prevent over-reduction or the formation of byproducts.

Q4: What are the primary safety concerns during this synthesis?

Safety is paramount when performing this synthesis. Key hazards include:

  • Chlorine Gas: If any side reactions lead to the formation of chlorine gas, it is crucial to have proper ventilation and scrubbing systems in place as it is highly toxic and corrosive.[2]

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure, posing a significant fire and explosion risk.[2] It is essential to use certified high-pressure equipment, such as an autoclave, and to ensure the system is free of leaks.

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon can be pyrophoric, meaning they can ignite spontaneously in the air, especially after the reaction.[2] They should be handled with care, typically under a solvent or an inert atmosphere.

  • Hazardous Chemicals: The reactants and solvents used in this synthesis can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use to understand its specific risks and handling procedures.[3][4][5][6]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Troubleshooting Workflow Diagram

Start Problem Identified IncompleteReaction Incomplete Reaction Start->IncompleteReaction LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckCatalyst Check Catalyst Activity/Loading IncompleteReaction->CheckCatalyst CheckH2 Verify H2 Pressure/Purity IncompleteReaction->CheckH2 CheckTemp Optimize Reaction Temperature IncompleteReaction->CheckTemp CheckTime Increase Reaction Time IncompleteReaction->CheckTime LowYield->CheckCatalyst CheckBase Ensure Sufficient Base LowYield->CheckBase OptimizePurification Optimize Purification Method (Distillation/Crystallization) LowYield->OptimizePurification CheckSideReactions Investigate Side Reactions (e.g., Dehalogenation) LowYield->CheckSideReactions ImpureProduct->OptimizePurification ImpureProduct->CheckSideReactions Solution Problem Resolved CheckCatalyst->Solution CheckH2->Solution CheckTemp->Solution CheckTime->Solution CheckBase->Solution OptimizePurification->Solution CheckSideReactions->Solution

Caption: A troubleshooting decision tree for the synthesis of this compound.

Issue 1: Incomplete Reaction
  • Symptom: GC or TLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The catalyst may have lost activity. Ensure the catalyst is fresh and properly handled to avoid deactivation. Consider increasing the catalyst loading.

    • Insufficient Hydrogen: Check the hydrogen supply and ensure the pressure is maintained at the desired level throughout the reaction.

    • Low Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. Gradually increase the temperature while monitoring the reaction progress.

    • Insufficient Reaction Time: The reaction may require a longer duration to go to completion. Continue monitoring the reaction until the starting material is consumed.

Issue 2: Low Yield
  • Symptom: The amount of isolated product is significantly lower than expected.

  • Possible Causes & Solutions:

    • Side Reactions: Undesired side reactions, such as over-reduction or dehalogenation, may be occurring.[2] Adjusting the reaction conditions (temperature, pressure, catalyst) can help minimize these.

    • Losses During Workup: Product may be lost during the extraction and purification steps. Optimize the workup procedure to minimize losses.

    • Incomplete Reaction: As discussed above, ensure the reaction has gone to completion.

    • Insufficient Base: If a base is used to neutralize HCl, an insufficient amount can lead to side reactions and lower yields. Ensure an adequate amount of base is present.

Issue 3: Impure Product
  • Symptom: The final product contains significant impurities, as determined by GC, NMR, or other analytical techniques.

  • Possible Causes & Solutions:

    • Byproduct Formation: Side reactions can lead to the formation of impurities. Modifying the reaction conditions can help improve selectivity.

    • Ineffective Purification: The purification method (e.g., distillation, crystallization) may not be effective at removing certain impurities.[1] Consider alternative purification techniques or optimizing the current method. For instance, fractional distillation under reduced pressure can be effective.[7]

    • Contaminated Starting Material: The purity of the starting material is crucial. Ensure the precursor is of high purity before starting the reaction.

IV. Experimental Protocol: Catalytic Hydrogenation

This section provides a detailed, step-by-step methodology for the synthesis of this compound via catalytic hydrogenation.

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a properly equipped laboratory.

Materials and Equipment
  • 2,6-dichloro-3,5-difluoronitrobenzene

  • Palladium on carbon (5% Pd/C)

  • Triethylamine or Magnesium Oxide

  • Solvent (e.g., Toluene, Methanol)

  • Hydrogen gas

  • High-pressure autoclave

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure
  • Reactor Setup: In a suitable high-pressure autoclave, add the 2,6-dichloro-3,5-difluoronitrobenzene and the chosen solvent.

  • Catalyst and Base Addition: Carefully add the 5% Pd/C catalyst and the base (e.g., triethylamine) to the reactor.

  • System Purge: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure and begin stirring. Heat the reaction mixture to the target temperature.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet or inert atmosphere.

  • Workup: The filtrate can be worked up in various ways. A common method involves washing with water and then a brine solution. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to obtain the final this compound.[1][7]

Data Summary Table
ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol%Higher loading may increase reaction rate.
Hydrogen Pressure 50-500 psiHigher pressure generally favors the reaction.
Temperature 40-100 °COptimize to balance reaction rate and selectivity.
Base 1.1-1.5 equivalentsTo neutralize HCl produced.
Solvent Toluene, Methanol, EthanolChoice depends on solubility and reaction conditions.

V. References

  • PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0497213 A2: Process for producing 3,5-difluoroaniline. Retrieved from

  • Google Patents. (n.d.). US5294742A: Process for preparing 3,5-difluoroaniline. Retrieved from

  • Google Patents. (n.d.). US5965775A: Process for the preparation of 3,5-difluoroaniline. Retrieved from

  • Google Patents. (n.d.). EP0001825A1: Method of preparing 2,4-difluoroaniline. Retrieved from

  • Google Patents. (n.d.). US5510533A: Process for producing 3,5-difluoroaniline and derivative thereof. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3,5-difluoroaniline and 2-Bromo-3,5-difluoroaniline for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Brief for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Among the vast array of available synthons, halogenated anilines serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two closely related, yet distinct, building blocks: 2-chloro-3,5-difluoroaniline and 2-bromo-3,5-difluoroaniline. The choice between a chloro or bromo substituent at the 2-position, in concert with the electronic effects of the meta-difluoro pattern, significantly influences the outcomes of key synthetic transformations. This document aims to provide a comprehensive analysis of their respective performance in pivotal reactions, supported by mechanistic principles and generalized experimental protocols, to empower chemists in making informed decisions for their synthetic campaigns.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical and chemical properties of these two reagents is essential for their effective application in synthesis. The primary distinction lies in the halogen at the 2-position, which directly impacts molecular weight, melting point, and, most critically, the carbon-halogen (C-X) bond dissociation energy.

PropertyThis compound2-Bromo-3,5-difluoroaniline
Molecular Formula C₆H₄ClF₂NC₆H₄BrF₂N
Molecular Weight 163.56 g/mol 208.01 g/mol
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Melting Point 49-53 °C53-57 °C
C-X Bond Dissociation Energy (Approx.) ~327 kJ/mol (for C-Cl on a benzene ring)~285 kJ/mol (for C-Br on a benzene ring)

Note: Bond dissociation energies are approximate values for a simple halo-benzene and can be influenced by the presence of other substituents.

The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond is a critical factor that dictates the differential reactivity of these two molecules, particularly in metal-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The reactivity of this compound and 2-bromo-3,5-difluoroaniline in these transformations is primarily governed by the rate-limiting oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The generally accepted reactivity trend for aryl halides in this reaction is I > Br > Cl > F. This is a direct consequence of the C-X bond dissociation energies, as the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.

Therefore, 2-bromo-3,5-difluoroaniline is expected to be significantly more reactive than its chloro-analogue in Suzuki-Miyaura coupling reactions. This translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-substituted compound. While the coupling of aryl chlorides is achievable with modern, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), these conditions are often more forcing than those required for aryl bromides.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R caption Figure 1. Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Oxidative addition is the rate-determining step.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, for the formation of C-N bonds, also proceeds via a Pd(0)/Pd(II) catalytic cycle where the oxidative addition of the aryl halide is typically rate-limiting.[1] Consequently, 2-bromo-3,5-difluoroaniline is the more reactive substrate in Buchwald-Hartwig amination reactions.

The choice of ligand is critical for the successful coupling of both substrates, but particularly for the less reactive this compound. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate the oxidative addition of aryl chlorides.[2]

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Aryl Halide (1 equiv) Amine (1.2 equiv) Base (e.g., NaOtBu, 1.4 equiv) Inert_Atmosphere Degas and backfill with N2 or Ar Reagents->Inert_Atmosphere Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Catalyst->Inert_Atmosphere Solvent Anhydrous Toluene Solvent->Inert_Atmosphere Heating Heat to 80-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and quench (e.g., with water or sat. aq. NH4Cl) Monitoring->Quench Extraction Extract with organic solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product caption Figure 2. General workflow for Buchwald-Hartwig amination.

Caption: A typical experimental workflow for the reaction.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) is often inverted: F > Cl > Br > I.[3] This is because the rate-determining step in the classical addition-elimination mechanism is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized Meisenheimer complex.[4]

The high electronegativity of the fluorine atoms at the 3- and 5-positions strongly activates the aromatic ring towards nucleophilic attack by withdrawing electron density. The halogen at the 2-position also contributes to this activation through its inductive effect. A more electronegative halogen (Cl vs. Br) will lead to a more electrophilic ipso-carbon, thus accelerating the rate of nucleophilic attack.

Therefore, This compound is expected to be more reactive than 2-bromo-3,5-difluoroaniline in SNAr reactions. This is a crucial consideration when designing syntheses where a nucleophile is intended to displace the halogen at the 2-position.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Nucleophilic attack is the rate-determining step.

Experimental Protocols: Representative Procedures

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-3,5-difluoroaniline (Higher Reactivity Expected)
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-bromo-3,5-difluoroaniline (1.0 mmol, 1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium precatalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1, 5 mL).

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound (More Forcing Conditions Expected)
  • Reaction Setup: In a glovebox or using Schlenk technique, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a bulky phosphine ligand such as XPhos (0.03 mmol, 3.0 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[2]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The organic phase is washed with brine, dried, and concentrated.

  • Purification: The residue is purified by flash chromatography.

Safety Considerations

Both this compound and 2-bromo-3,5-difluoroaniline are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheets (SDS) provided by the supplier.

Conclusion and Recommendations

The choice between this compound and 2-bromo-3,5-difluoroaniline is a strategic decision that should be guided by the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, 2-bromo-3,5-difluoroaniline is the substrate of choice due to its higher reactivity, which allows for milder reaction conditions and potentially higher yields.

  • For nucleophilic aromatic substitution (SNAr) reactions , This compound is predicted to be the more reactive substrate due to the greater inductive electron-withdrawing effect of the chlorine atom, which facilitates the rate-determining nucleophilic attack.

By understanding these fundamental reactivity principles, researchers can streamline their synthetic efforts, optimize reaction conditions, and ultimately accelerate the discovery and development of novel chemical entities.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Terrier, F. (2013).
  • Sigma-Aldrich. Safety Data Sheet for this compound.
  • Sigma-Aldrich. Safety Data Sheet for 2-Bromo-3,5-difluoroaniline.
  • Hartwig, J. F. (2010).
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. Benchchem.[2]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[3]

  • Nucleophilic aromatic substitution. Wikipedia.[4]

Sources

A Spectroscopic Guide to the Differentiation of Difluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Identification

Difluoroanilines are a class of chemical compounds featuring a benzene ring substituted with two fluorine atoms and one amino group. The six positional isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroaniline—serve as pivotal building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] For instance, 2,6-difluoroaniline is a precursor in the synthesis of certain herbicides and kinase inhibitors.[1] Given that subtle changes in the positions of the fluorine atoms can drastically alter the biological activity, toxicity, and chemical reactivity of the final product, the ability to unambiguously identify and distinguish between these isomers is a matter of paramount importance for quality control, reaction monitoring, and regulatory compliance.

This guide provides a comprehensive spectroscopic comparison of the six difluoroaniline isomers. We will delve into the core principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind the observed spectral differences, this document serves as a practical reference for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of difluoroaniline isomers. The distinct electronic environment of each nucleus (¹H, ¹³C, and ¹⁹F) in the different isomers gives rise to unique chemical shifts and spin-spin coupling patterns, providing a definitive fingerprint for each molecule.

Causality Behind Spectral Differentiation

The differentiation arises from two primary phenomena:

  • Chemical Shift (δ): The electron-withdrawing nature of fluorine atoms deshields nearby nuclei, shifting their signals to higher frequencies (downfield). The magnitude of this shift is highly dependent on the proximity and relative position (ortho, meta, para) of the fluorine atoms to the observed nucleus.

  • Spin-Spin Coupling (J): The magnetic moments of ¹H, ¹³C, and ¹⁹F nuclei interact through the bonding electrons, causing splitting of NMR signals. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the nuclei and their spatial relationship. Notably, the large coupling constants between fluorine and carbon (¹JCF, ²JCF, ³JCF) and between fluorine and protons (³JHF, ⁴JHF) are highly diagnostic.

Comparative NMR Data

The following tables summarize the key NMR spectral data for the difluoroaniline isomers, allowing for direct comparison.

Table 1: ¹H and ¹⁹F NMR Spectral Data of Difluoroaniline Isomers (in CDCl₃)

Isomer ¹H Chemical Shifts (δ, ppm) & Protons ¹⁹F Chemical Shifts (δ, ppm) Key H-F Coupling Constants (J, Hz)
2,3-Difluoroaniline ~6.80 (H6), ~6.49 (H4), ~6.48 (H5)[4] Data not readily available Specific J-couplings require detailed spectral analysis.
2,4-Difluoroaniline ~6.9-6.7 (m, 2H), ~6.6 (m, 1H)[5] Data not readily available Complex multiplets due to multiple H-F couplings.
2,5-Difluoroaniline ~6.89 (H6), ~6.46 (H3), ~6.35 (H4)[6] Data not readily available ³J(H6,F-?) = 10.6, ⁴J(H6,F-?) = 5.1, ³J(H3,F-?) = 9.6, ⁴J(H3,F-?) = 7.1[6]
2,6-Difluoroaniline ~6.9-6.6 (m, 3H) Data not readily available The symmetrical nature leads to a more complex AA'B system for the aromatic protons.
3,4-Difluoroaniline ~6.9 (dd, 1H), ~6.6 (m, 1H), ~6.5 (m, 1H)[7] -142.5, -155.6[8] Specific J-couplings require detailed spectral analysis.
3,5-Difluoroaniline ~6.3-6.2 (m, 3H)[9] Data not readily available The high symmetry results in a simplified proton spectrum.

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectral Data of Difluoroaniline Isomers

Isomer Key ¹³C Chemical Shifts (δ, ppm) & Splitting Patterns
2,3-Difluoroaniline Complex spectrum with multiple C-F couplings.[4]
2,4-Difluoroaniline Spectrum available, shows characteristic C-F splitting.[10]
2,5-Difluoroaniline Spectrum available, shows characteristic C-F splitting.[11]
2,6-Difluoroaniline Symmetrical structure leads to fewer signals than other isomers.
3,4-Difluoroaniline Detailed theoretical and experimental analysis available.[12]

| 3,5-Difluoroaniline | Symmetrical structure results in only 4 distinct carbon signals.[9] |

Expert Insights for Interpretation
  • Symmetry is Key: The 3,5- and 2,6- isomers possess a C₂ axis of symmetry, which significantly simplifies their ¹H and ¹³C NMR spectra, resulting in fewer signals than the other, less symmetrical isomers. For example, 3,5-difluoroaniline will show only three aromatic proton signals and four carbon signals.

  • ¹⁹F NMR is Crucial: While proton and carbon data are useful, ¹⁹F NMR is often the most direct method for differentiation.[13] The chemical shifts of the fluorine atoms are highly sensitive to their environment. For instance, the two distinct fluorine signals for 3,4-difluoroaniline at -142.5 and -155.6 ppm are a clear identifier.[8]

  • Leverage C-F Couplings: Look for the large, characteristic one-bond carbon-fluorine coupling (¹JCF), typically in the range of 230-260 Hz. Two- and three-bond couplings are also present and help in assigning the signals to specific carbon atoms.

Infrared (IR) Spectroscopy: A Rapid Screening Method

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.[14] While all difluoroaniline isomers will exhibit common peaks for the amino group (N-H stretching) and the aromatic ring, the key differentiators lie in the C-F stretching region and the "fingerprint region," where substitution patterns create unique absorption bands.[14][15]

Causality Behind Spectral Differentiation

The vibrational frequencies of bonds are sensitive to the masses of the atoms and the bond strength. For isomers, the key difference is the geometry of substitution on the benzene ring. This geometry dictates the specific vibrational modes (stretching and bending) of the C-H and C-F bonds. The out-of-plane C-H bending vibrations in the fingerprint region (typically 600-900 cm⁻¹) are particularly diagnostic of the substitution pattern on an aromatic ring.

Comparative IR Data

Table 3: Key IR Absorption Bands (cm⁻¹) for Difluoroaniline Isomers

Isomer N-H Stretch (doublet) Aromatic C-H Stretch C-F Stretch Aromatic C-H Bending (Fingerprint Region)
2,3-Difluoroaniline ~3400-3500 >3000 ~1100-1300 Unique pattern for 1,2,3-trisubstitution.
2,4-Difluoroaniline ~3400-3500 >3000 ~1100-1300 Unique pattern for 1,2,4-trisubstitution.
2,5-Difluoroaniline ~3400-3500 >3000 ~1100-1300 Unique pattern for 1,2,4-trisubstitution.
2,6-Difluoroaniline ~3400-3500 >3000 ~1100-1300 Unique pattern for 1,2,3-trisubstitution.[16]
3,4-Difluoroaniline ~3400-3500 >3000 ~1100-1300 Unique pattern for 1,2,4-trisubstitution.[12]
3,5-Difluoroaniline ~3400-3500 >3000 ~1100-1300 Unique pattern for 1,3,5-trisubstitution.[9]

Note: The fingerprint region provides the most reliable differentiation between isomers.

Expert Insights for Interpretation
  • Focus on the Fingerprint: The region below 1500 cm⁻¹ is the most complex and most diagnostic.[14][17] Do not disregard it. The pattern of peaks here, arising from C-H and C-C bending vibrations, is unique to the specific arrangement of substituents on the ring.

  • N-H Stretch: The presence of a doublet around 3400-3500 cm⁻¹ is a clear indication of the primary amine (-NH₂) group, confirming the compound class.

  • C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is characteristic of the C-F bond, but it is often broad and may overlap with other signals, making it less useful for distinguishing between isomers on its own.

UV-Visible (UV-Vis) Spectroscopy: An Electronic Snapshot

UV-Vis spectroscopy probes the electronic transitions within a molecule.[18] The aniline chromophore exhibits characteristic π → π* transitions. The position of the fluorine substituents influences the energy of the molecular orbitals, causing shifts in the wavelength of maximum absorbance (λmax).

Causality Behind Spectral Differentiation

The amino group (-NH₂) is an activating, electron-donating group, while fluorine is a deactivating, electron-withdrawing group (via induction) but also an electron-donating group (via resonance). The interplay of these electronic effects, which varies with the substitution pattern, alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO gap is directly reflected in the λmax value.[12][19]

Comparative UV-Vis Data

Table 4: UV-Vis Spectral Data (λmax) for Difluoroaniline Isomers

Isomer λmax (nm) in Ethanol/Water
2,3-Difluoroaniline Data not readily available, expected in the 200-400 nm range.
2,4-Difluoroaniline Data not readily available, expected in the 200-400 nm range.
2,5-Difluoroaniline Two absorption bands observed in ethanol and water.[12]
2,6-Difluoroaniline Data not readily available, expected in the 200-400 nm range.
3,4-Difluoroaniline Absorption bands observed in the 200-400 nm range in ethanol and water.[12]
3,5-Difluoroaniline Data not readily available, expected in the 200-400 nm range.

Note: While specific public data is sparse for a direct comparison in one table, studies show distinct spectra for individual isomers.[12]

Expert Insights for Interpretation
  • Limited Specificity: UV-Vis spectroscopy is generally not a primary tool for distinguishing positional isomers, as the λmax values can be quite similar.

  • Complementary Data: It is most useful for quantitative analysis (using a known isomer's extinction coefficient) or as a complementary piece of evidence in a broader analytical workflow. The overall shape of the absorption band can sometimes provide clues, but these are subtle.

Mass Spectrometry (MS): Confirming Mass, Hinting at Structure

Mass spectrometry is a powerful technique for determining the molecular weight of a compound. For the difluoroaniline isomers, all will show an identical molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of approximately 129.04, corresponding to the molecular formula C₆H₅F₂N.[20][21]

Causality Behind Spectral Differentiation

Differentiation between isomers relies on analyzing the fragmentation patterns. When the molecular ion is formed (typically by electron ionization, EI), it possesses excess energy and breaks apart into smaller, charged fragments. The stability of the potential fragments and the transition states leading to them can differ based on the initial positions of the fluorine atoms, leading to variations in the relative abundances of the fragment ions. However, for positional isomers, these differences are often subtle.

Comparative MS Data

Table 5: Key Mass Spectrometry Data (EI-MS) for Difluoroaniline Isomers

Isomer Molecular Ion (M⁺˙) m/z Key Fragment Ions m/z (Relative Abundance)
2,4-Difluoroaniline 129[10] 101, 102[10]
2,5-Difluoroaniline 129[22] Data not readily available
2,6-Difluoroaniline 129[20] Data not readily available
3,4-Difluoroaniline 129[23] 101[23]
3,5-Difluoroaniline 129[24] 101[24]

Note: All isomers exhibit a strong molecular ion peak. Fragmentation differences are subtle and require high-resolution analysis.

Expert Insights for Interpretation
  • GC-MS is Essential: Due to the similarity in fragmentation, MS is most effective when coupled with a separation technique like Gas Chromatography (GC). The isomers will typically have slightly different retention times on a GC column, allowing for their separation before they enter the mass spectrometer.

  • Molecular Weight Confirmation: The primary utility of MS in this context is the unambiguous confirmation of the molecular weight (129.11 g/mol ).[20][21][23]

Integrated Analytical Workflow

A logical and efficient approach is crucial for identifying an unknown difluoroaniline isomer. The following workflow leverages the strengths of each technique, moving from rapid screening to definitive identification.

G cluster_0 Step 1: Initial Screening cluster_1 Step 2: Functional Group & Substitution Pattern cluster_2 Step 3: Definitive Identification Sample Unknown Difluoroaniline Isomer GCMS GC-MS Analysis Sample->GCMS IR FTIR Spectroscopy GCMS->IR Confirm MW = 129 Obtain Retention Time NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR->NMR Confirm Functional Groups Hypothesize Substitution Pattern Result Isomer Identified NMR->Result Unambiguous Structure Elucidation

Caption: Logical workflow for the spectroscopic identification of a difluoroaniline isomer.

This workflow begins with GC-MS to confirm the molecular weight and separate any potential mixture of isomers. FTIR is then used as a quick confirmation of the functional groups and to provide an initial hypothesis of the substitution pattern from the fingerprint region. Finally, multi-nuclear NMR spectroscopy provides the detailed structural information required for unambiguous identification.

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the difluoroaniline isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[25]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Set a spectral width of approximately 12 ppm, centered around 6 ppm. Use a relaxation delay of 1-2 seconds.[26]

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). Set a spectral width of approximately 200 ppm. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. Use a relaxation delay of 2-5 seconds.[26]

  • ¹⁹F NMR Acquisition: Use a standard single-pulse sequence, typically with proton decoupling. Reference the spectrum to an external standard like CFCl₃ (0 ppm). Set an appropriate spectral width for aromatic fluorine compounds (e.g., -100 to -180 ppm).[26]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Integrate signals and analyze chemical shifts and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As difluoroanilines are typically liquids or low-melting solids, prepare a thin film by placing a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[25][26] For solid isomers, a KBr pellet can be prepared.[25]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for N-H, aromatic C-H, C-F, and the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane). From the stock, prepare a working solution with a concentration (typically 10⁻⁴ to 10⁻⁵ M) that results in a maximum absorbance reading below 1.5.[25][26]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use the same solvent as a blank reference. Scan the sample over a wavelength range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).[12][26]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the isomer in a volatile solvent such as dichloromethane or ethyl acetate.[26]

  • GC Conditions:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Program: A typical program would be: hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. This program should be optimized for isomer separation.[26]

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.[26]

  • Data Analysis: Analyze the retention time from the gas chromatogram and the mass spectrum of the corresponding peak, identifying the molecular ion and key fragments.

Conclusion

The six isomers of difluoroaniline, while sharing the same molecular formula, are distinct chemical entities with unique spectroscopic properties. A multi-technique approach is essential for their unambiguous differentiation. NMR spectroscopy, particularly with the inclusion of ¹⁹F and detailed analysis of coupling patterns, stands as the most definitive method for structural elucidation. IR spectroscopy serves as an excellent rapid screening tool, with the fingerprint region offering strong clues to the substitution pattern. Finally, GC-MS is indispensable for confirming molecular weight and for the analysis of mixtures. By understanding the principles behind the spectral differences and applying the systematic workflow described, researchers can confidently identify and characterize these critical chemical building blocks.

References

  • SpectraBase. (n.d.). 3,5-Difluoroaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline. PubChem. [Link]

  • Arivazhagan, M., & Arjunan, V. (2015). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Tsoi, Y., & Zaitsev, G. (2013). 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K. ResearchGate. [Link]

  • El-Azhary, A. A., & Al-Otaibi, J. S. (2023). Structure and properties of fluoroaniline isomers. ResearchGate. [Link]

  • SpectraBase. (n.d.). 2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts. [Link]

  • NIST. (n.d.). 2,6-Difluoroaniline. NIST Chemistry WebBook. [Link]

  • Beilstein Journals. (n.d.). Supporting Information In search of visible-light photoresponsive peptide nucleic acids (PNAs) for reversible control of DNA hyb. [Link]

  • NIST. (n.d.). 3,4-Difluoroaniline. NIST Chemistry WebBook. [Link]

  • Candish, L., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Molecules. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2,5-Difluoroaniline, 99.50%. [Link]

  • NIST. (n.d.). 2,6-Difluoroaniline. NIST Chemistry WebBook. [Link]

  • AHH Chemical. (n.d.). 3,5-Difluoroaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67775, 2,5-Difluoroaniline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. PubChem. [Link]

  • Singh, S., et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. [Link]

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Comparative analysis of 2-Chloro-3,5-difluoroaniline synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth comparative analysis of the synthesis routes for 2-Chloro-3,5-difluoroaniline reveals a landscape of varied chemical strategies, each with its distinct advantages and challenges. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, offering insights into the prevalent synthetic methodologies. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable building block, and as such, efficient and scalable synthetic routes are of significant interest. This guide will explore and compare the most common approaches to its synthesis, providing experimental data and protocols to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly categorized into three main strategies:

  • Direct Chlorination of 3,5-Difluoroaniline: This is the most straightforward approach, involving the direct introduction of a chlorine atom onto the 3,5-difluoroaniline backbone.

  • Multi-step Synthesis from Polychlorinated Precursors: These routes start from readily available polychlorinated aromatic compounds and involve a series of transformations including fluorination, nitration, and reduction.

  • Synthesis via Diazotization and Sandmeyer-type Reaction: This classical approach involves the conversion of an amino group to a diazonium salt, which is then displaced by a chloride ion.

The following sections will delve into the specifics of each route, providing a comparative summary of their key features.

Parameter Route 1: Direct Chlorination Route 2: From Polychlorinated Precursors Route 3: Sandmeyer-type Reaction
Starting Material 3,5-Difluoroaniline2,4,5-Trichloronitrobenzene or similar3,5-Difluoro-2-nitroaniline
Number of Steps 14 or more2
Overall Yield Moderate to GoodModerateGood to High
Scalability GoodExcellentGood
Key Challenges Regioselectivity controlMultiple steps, harsh conditionsHandling of diazonium salts
Purity of Final Product GoodHighHigh

Route 1: Direct Chlorination of 3,5-Difluoroaniline

This approach is attractive due to its directness. The primary challenge lies in controlling the regioselectivity of the chlorination to favor the desired 2-position.

Reaction Scheme

Direct_Chlorination 3,5-Difluoroaniline 3,5-Difluoroaniline This compound This compound 3,5-Difluoroaniline->this compound Chlorinating Agent (e.g., NCS, SO2Cl2)

Caption: Direct chlorination of 3,5-difluoroaniline.

Experimental Protocol

A typical procedure involves the reaction of 3,5-difluoroaniline with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) in a suitable solvent.

Step-by-Step Methodology:

  • Dissolve 3,5-difluoroaniline in a chlorinated solvent (e.g., dichloromethane or chloroform).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide) in the same solvent.

  • Stir the reaction mixture at low temperature for a specified period.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Discussion

The direct chlorination route is simple and requires a single step. However, the formation of isomeric byproducts can be a significant issue, necessitating careful optimization of reaction conditions and potentially extensive purification. The choice of chlorinating agent and solvent can greatly influence the regioselectivity.

Route 2: Multi-step Synthesis from Polychlorinated Precursors

This route offers the advantage of starting from inexpensive and readily available polychlorinated aromatics. While it involves multiple steps, it can be a cost-effective option for large-scale production. A representative example starts from 2,4,5-trichloronitrobenzene.[1][2]

Reaction Workflow

Multi-step_Synthesis A 2,4,5-Trichloronitrobenzene B 5-Chloro-2,4-difluoronitrobenzene A->B Fluorination (e.g., KF) C 1,3-Dichloro-4,6-difluorobenzene B->C Chlorinating Denitration D 2,6-Dichloro-3,5-difluoronitrobenzene C->D Nitration (HNO3/H2SO4) E This compound D->E Reduction (e.g., H2/Pd)

Caption: Multi-step synthesis from a polychlorinated precursor.

Experimental Protocol (Final Reduction Step)

The final step in this sequence is the reductive dechlorination and reduction of the nitro group.[1]

Step-by-Step Methodology:

  • Charge an autoclave with 2,6-dichloro-3,5-difluoronitrobenzene, a suitable solvent (e.g., toluene), a palladium on carbon catalyst (Pd/C), and a base (e.g., MgO) in water.[1]

  • Pressurize the autoclave with hydrogen gas.

  • Heat the mixture to the desired temperature (e.g., 45 °C) and maintain the hydrogen pressure.[1]

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Cool the reactor, vent the excess hydrogen, and filter the catalyst.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by distillation or recrystallization to yield this compound.

Discussion

This multi-step synthesis is well-suited for industrial-scale production due to the low cost of the initial starting materials.[2] Each step can be optimized for high yield and purity. However, the overall process is lengthy and involves the handling of hazardous reagents such as nitric and sulfuric acids. The final reduction step is critical and requires careful control to achieve selective dechlorination.[1]

Route 3: Synthesis via Diazotization and Sandmeyer-type Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4][5] In this context, it can be applied to a suitably substituted aniline to introduce the chloro group.

Logical Relationship

Sandmeyer_Reaction A 3,5-Difluoro-2-nitroaniline B Reduction A->B C 1,2-Diamino-3,5-difluorobenzene B->C D Diazotization C->D E Diazonium Salt D->E F Sandmeyer Reaction (CuCl/HCl) E->F G This compound F->G

Caption: Synthesis via a Sandmeyer-type reaction.

Experimental Protocol (Diazotization and Sandmeyer Reaction)

This two-step sequence begins with the diazotization of an appropriate diamine followed by the Sandmeyer reaction.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the starting diamine (e.g., 1,2-diamino-3,5-difluorobenzene) in an aqueous solution of a strong acid (e.g., HCl).

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO2) while maintaining the low temperature.

    • Stir for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in hydrochloric acid.[6]

    • Slowly add the cold diazonium salt solution to the CuCl solution.

    • Observe for the evolution of nitrogen gas.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent (e.g., ether or ethyl acetate).

    • Wash the organic extract with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent and purify the product.

Discussion

The Sandmeyer reaction is a reliable and high-yielding method for the synthesis of aryl halides.[5][7] The main challenge is the safe handling of the potentially unstable diazonium salt intermediates. The reaction conditions need to be carefully controlled, particularly the temperature, to avoid decomposition of the diazonium salt. This route offers a good balance between the number of steps and the overall efficiency.

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages. The choice of the optimal route will depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and available equipment.

  • Direct chlorination is the most atom-economical route but may suffer from poor regioselectivity.

  • Multi-step synthesis from polychlorinated precursors is a robust and scalable method, ideal for industrial production, despite its length.[1][2]

  • The Sandmeyer-type reaction provides a reliable and often high-yielding alternative, though it requires careful handling of diazonium intermediates.[3][4]

Researchers and process chemists must carefully evaluate these factors to select the most appropriate synthetic strategy for their needs. Further optimization of each route may be possible through the exploration of different catalysts, solvents, and reaction conditions.

References

  • PrepChem.com. Synthesis of 3,5-difluoroaniline. [Link]

  • European Patent Office. (1992). Process for producing 3,5-difluoroaniline. EP 0497213 A2.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Mason, T. J., & Milner, D. J. (1994). Synthesis of 2,4-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorobenzene.
  • Google Patents. (1994). Process for preparing 3,5-difluoroaniline. US5294742A.
  • Google Patents. (2008). Process for synthesizing 2,3-difluoroaniline. CN101245020B.
  • ChemBK. This compound. [Link]

  • Google Patents. (1999). Process for the preparation of 3,5-difluoroaniline. US5965775A.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2855. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

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A Comparative Guide to the Biological Activity of 2-Chloro-3,5-difluoroaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the potential biological activities of 2-Chloro-3,5-difluoroaniline and its structural analogs. As a Senior Application Scientist, my goal is to synthesize the available scientific literature to offer insights into the structure-activity relationships that govern the cytotoxic and antimicrobial properties of these halogenated anilines. This document is designed to be a practical resource, offering not only a comparative analysis but also detailed experimental protocols to enable researchers to conduct their own investigations.

Introduction to this compound and Its Significance

This compound is a halogenated aromatic amine, a class of compounds that are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as chlorine and fluorine, into the aniline scaffold can dramatically alter the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can profoundly influence the compound's biological activity, making halogenated anilines a subject of intense interest in medicinal chemistry and toxicology. Understanding the subtle differences in biological effects arising from variations in the number, type, and position of halogen substituents is crucial for the rational design of new therapeutic agents and for assessing the potential toxicity of these compounds.

This guide will focus on a comparative analysis of this compound against a curated set of its analogs to elucidate the impact of specific structural modifications on its biological profile. The selected analogs for this comparison are:

  • 3,5-Difluoroaniline: To evaluate the contribution of the chlorine atom.

  • 2-Chloroaniline: To assess the influence of the fluorine atoms.

  • 2,5-Difluoroaniline: A positional isomer to understand the effect of fluorine placement.

  • 3-Chloro-5-fluoroaniline: A positional isomer to examine the impact of the halogen arrangement.

Due to the limited availability of direct experimental data for this compound in the public domain, this guide will draw upon data from structurally related compounds and established principles of structure-activity relationships (SAR) to provide a predictive comparison.

Comparative Analysis of Biological Activity

The biological activity of small molecules is often multifaceted. For the purpose of this guide, we will focus on two key areas of significant interest in drug development and toxicology: cytotoxicity and antimicrobial activity.

Cytotoxicity Profile

Cytotoxicity, the ability of a compound to be toxic to cells, is a critical parameter in drug discovery. It can be a desired effect in the context of anticancer agents or an undesirable side effect for other therapeutic indications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, a compound's cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological or biochemical function.

CompoundStructureReported Cytotoxicity Data (IC50)
This compound this compoundData not available in the searched literature.
3,5-Difluoroaniline 3,5-DifluoroanilineData not available in the searched literature.
2-Chloroaniline 2-ChloroanilineLD50 (oral, mouse): 256 mg/kg bw[2]
2,5-Difluoroaniline 2,5-DifluoroanilineData not available in the searched literature.
3-Chloro-5-fluoroaniline 3-Chloro-5-fluoroanilineData not available in the searched literature.

Structure-Activity Relationship (SAR) Insights:

  • Effect of Halogenation: The presence of halogens on the aniline ring generally increases lipophilicity, which can enhance cell membrane permeability and, consequently, cytotoxicity. The type and position of the halogen are critical. For example, in a series of chloroanilines, the para-substituted isomer often exhibits the highest toxicity.[3]

  • Fluorine vs. Chlorine: Fluorine, being highly electronegative, can significantly alter the electronic properties of the aromatic ring and form strong bonds with biological targets. Chlorine, being larger and more polarizable, also contributes to these interactions, and its presence can influence metabolic pathways.

  • Positional Isomerism: The relative positions of the halogen atoms can dramatically affect the molecule's shape, dipole moment, and ability to interact with specific binding sites on target proteins, leading to variations in biological activity.

Based on these principles, it can be hypothesized that this compound, with its multiple halogen substitutions, is likely to exhibit significant cytotoxicity. The removal of the chlorine atom (in 3,5-difluoroaniline) or the fluorine atoms (in 2-chloroaniline) would likely alter its cytotoxic profile, though the extent of this change requires experimental verification.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Halogenated compounds have shown promise in this area. The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Direct MIC data for this compound and its immediate analogs is scarce in the reviewed literature. However, studies on other halogenated anilines demonstrate their potential as antimicrobial agents. For instance, 4-bromo-3-chloroaniline and 3,5-dibromoaniline have shown activity against uropathogenic Escherichia coli and ESKAPE pathogens with MIC values of 200 µg/mL and 100 µg/mL, respectively.[4][5] Another study on Vibrio species reported MIC values for several halogenated anilines, such as 4-bromo-3-chloroaniline (MIC 125 µg/mL) and 3,5-dibromoaniline (MIC 100 µg/mL).[6]

CompoundStructureReported Antimicrobial Data (MIC)
This compound this compoundData not available in the searched literature.
3,5-Difluoroaniline 3,5-DifluoroanilineData not available in the searched literature.
2-Chloroaniline 2-ChloroanilineData not available in the searched literature.
2,5-Difluoroaniline 2,5-DifluoroanilineData not available in the searched literature.
3-Chloro-5-fluoroaniline 3-Chloro-5-fluoroanilineData not available in the searched literature.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Bond Interactions: The presence of halogen atoms can facilitate halogen bonding with biological targets, such as enzymes, which can be a key factor in their antimicrobial action.[4][5]

  • Lipophilicity and Membrane Permeation: Increased lipophilicity due to halogenation can enhance the ability of these compounds to penetrate bacterial cell membranes.

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the reactivity of the aniline molecule and its interaction with bacterial enzymes or other cellular components.

Given the antimicrobial activity observed in other multi-halogenated anilines, it is plausible that this compound and its analogs possess some degree of antimicrobial activity. The specific spectrum and potency would depend on the interplay of steric and electronic effects conferred by the particular arrangement of halogen atoms.

Potential Mechanism of Action

The precise molecular targets of this compound are not well-defined in the available literature. However, research on related halogenated anilines suggests a potential mechanism of action for their antimicrobial and antibiofilm effects. Studies on 4-bromo-3-chloroaniline and 3,5-dibromoaniline indicate that these compounds may act by inhibiting adenylate cyclase.[4][5] Adenylate cyclase is a crucial enzyme in many bacteria that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger, regulating a wide range of cellular processes, including the expression of virulence factors and biofilm formation. Inhibition of this enzyme would, therefore, have far-reaching consequences for bacterial survival and pathogenicity.

The halogen atoms on the aniline ring are thought to enhance the binding affinity of these compounds to adenylate cyclase through stabilizing halogen bond interactions.[4][5]

G cluster_membrane Bacterial Cell Membrane Halogenated_Aniline This compound (or analog) Adenylate_Cyclase Adenylate Cyclase Halogenated_Aniline->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Conversion (Blocked) ATP ATP ATP->Adenylate_Cyclase Substrate Virulence_Biofilm Virulence Factor Expression & Biofilm Formation cAMP->Virulence_Biofilm Downregulation

Potential Mechanism of Action of Halogenated Anilines

Experimental Protocols

To facilitate further research and enable direct comparison, detailed protocols for key biological assays are provided below.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate growth medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare a series of dilutions of the test compound in growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Test Compounds Incubate_24h->Treat_Cells Incubate_Exposure Incubate for Exposure Period Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_3h Incubate 3h Add_MTT->Incubate_3h Solubilize Solubilize Formazan Crystals Incubate_3h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Cytotoxicity Assay Workflow
Broth Microdilution Antimicrobial Susceptibility Assay (MIC Testing)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli, S. aureus).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound at twice the desired final concentration is added to the first well and serially diluted across the plate.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G cluster_workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate 16-20h Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Broth Microdilution MIC Assay Workflow

Conclusion

This guide provides a comparative framework for understanding the potential biological activities of this compound and its structural analogs. While direct experimental data for this specific compound and some of its close relatives are limited in the reviewed literature, the analysis of related halogenated anilines and the principles of structure-activity relationships suggest that this compound likely possesses significant cytotoxic and antimicrobial properties.

The provided experimental protocols for MTT and broth microdilution assays offer a clear path for researchers to generate the necessary quantitative data for a definitive comparison. Such studies are essential to validate the hypotheses presented in this guide and to fully elucidate the structure-activity relationships governing this interesting class of compounds. The potential mechanism of action involving the inhibition of adenylate cyclase provides a promising avenue for further mechanistic investigations. Ultimately, direct experimental testing is paramount to unlocking the full therapeutic potential and understanding the toxicological profile of this compound and its analogs.

References

  • Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PubMed. [Link]

  • Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PMC - NIH. [Link]

  • (PDF) Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. ResearchGate. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. [Link]

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  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC - PubMed Central. [Link]

  • Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds. Science and Education Publishing. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. ResearchGate. [Link]

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  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838. PubChem. [Link]

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  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [Link]

  • IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell... - ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Commercial 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic agent are built. 2-Chloro-3,5-difluoroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Even trace impurities can lead to unwanted side reactions, the formation of toxic by-products, and ultimately, compromise the integrity of the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of commercial this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards.

The Imperative of Purity: Understanding the Impurity Profile

The potential impurities in a batch of this compound are intrinsically linked to its synthetic route. A common pathway involves the multi-step transformation of compounds like 2,4,5-trichloronitrobenzene.[1] This process can introduce several classes of impurities that must be analytically targeted:

  • Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials (e.g., 1,3-dichloro-4,6-difluorobenzene) or intermediates (e.g., 2,6-dichloro-3,5-difluoronitrobenzene).[1]

  • Positional Isomers: The complex substitution patterns on the benzene ring can lead to the formation of various chloro-difluoroaniline isomers, which may have similar physical properties but different reactivity and toxicological profiles.

  • Related Substances: By-products from side reactions, such as compounds with incorrect halogenation patterns (e.g., dichloro-fluoroanilines or chloro-trifluoroanilines), can also be present.

  • Degradation Products: The compound may degrade over time or under certain storage conditions.

The effective separation and quantification of these structurally similar compounds are the primary challenges that a robust purity analysis method must overcome. The United States Pharmacopeia (USP) General Chapter <1086> provides a framework for classifying and controlling impurities in drug substances, emphasizing the need for validated analytical procedures.[2][3][4]

A Comparative Analysis of Key Analytical Techniques

The three most powerful and widely adopted techniques for the purity analysis of aromatic amines like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method depends on the specific analytical goal, from routine quality control to definitive purity assignment.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of each technique for the analysis of this compound, based on data from studies of structurally similar halogenated anilines.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Absolute quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Limit of Detection (LOD) ~0.5 - 2 ng/mL[5]~0.9 - 9 pg/L (with derivatization)[6]Dependent on concentration and number of scans, typically in the low µg/mL range.
Limit of Quantification (LOQ) ~2 - 10 ng/mL[5][7]~3 - 50 pg/L (with derivatization)[6]Dependent on concentration and number of scans, typically in the mid µg/mL range.
Linearity (r²) > 0.999[5]> 0.99[6]Not applicable in the same way; based on fundamental physical principles.
Precision (%RSD) < 2%[8]< 15%[6]< 1%[9]
Accuracy (% Recovery) 98 - 102%80 - 110%[6]Considered a primary ratio method, offering high accuracy without a specific reference standard for the analyte.[10]
Specificity High; can resolve positional isomers and related substances.Very high; mass spectral data provides structural confirmation.Very high; provides unambiguous structural information.
Throughput HighModerateLow to Moderate

Experimental Protocols and Method Causality

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for routine purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2] For this compound, a reversed-phase method is ideal.

Causality: The C18 stationary phase provides excellent separation for moderately polar aromatic compounds. The use of a gradient elution with an acidified mobile phase (e.g., with formic or phosphoric acid) ensures good peak shape for the basic aniline moiety by suppressing the ionization of the amine group. UV detection at a wavelength corresponding to the absorbance maximum of the aniline chromophore provides good sensitivity.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • Formic acid (or phosphoric acid)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at a low percentage of Mobile Phase B (e.g., 30%), ramp to a high percentage (e.g., 95%) over 20-30 minutes to elute all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 245 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

    • Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 1 mg/mL in the mobile phase.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Identify and quantify any impurities against a qualified reference standard if available.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare 0.1 mg/mL Reference Standard Injection Inject Blank, Standard, and Sample Prep_Standard->Injection Prep_Sample Prepare 1 mg/mL Sample Solution Prep_Sample->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) Detection UV Detection at 245 nm HPLC_System->Detection Injection->HPLC_System Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Purity (Area Percent) Integration->Calculation GCMS_Workflow A Prepare Sample Solution (e.g., 1 mg/mL in Methylene Chloride) B Inject into GC-MS A->B C Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis D->E F Data Acquisition E->F G Peak Identification (Retention Time & Mass Spectrum) F->G H Quantification F->H qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_calculation Calculation Mass_Analyte Known Mass of Analyte (m_analyte) Purity_Calculation Calculate Analyte Purity using the qNMR equation Mass_Analyte->Purity_Calculation Mass_Std Known Mass of Standard (m_std) Mass_Std->Purity_Calculation Purity_Std Known Purity of Standard (P_std) Purity_Std->Purity_Calculation NMR_Acquisition Acquire ¹H NMR Spectrum (long relaxation delay) Integration Integrate Analyte (I_analyte) & Standard (I_std) Signals NMR_Acquisition->Integration Integration->Purity_Calculation

Sources

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 2-Chloro-3,5-difluoroaniline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of quality control and regulatory compliance. 2-Chloro-3,5-difluoroaniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires robust analytical methods to ensure its purity and consistency. This guide provides an in-depth comparison of two widely adopted and validated analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they meet the rigorous standards for analytical procedure validation.[1][2][3]

The choice between these methods is not arbitrary; it is dictated by the specific analytical requirements, such as the need for high throughput in a quality control setting versus the demand for high sensitivity and definitive identification in impurity profiling. This guide will explore the causality behind the experimental choices for each method, present their performance data, and offer insights to aid in selecting the most appropriate technique for your laboratory's needs.

Pillars of Analytical Method Validation

Before delving into the specific methods, it is crucial to understand the fundamental parameters of analytical validation as stipulated by the ICH Q2(R2) guidelines.[1][2][3] A validated method provides documented evidence that the procedure is suitable for its intended purpose. The key performance characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical quality control due to its robustness, reproducibility, and cost-effectiveness for quantifying known compounds.[5][7] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with quantification achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.[7]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for halogenated anilines, providing good retention and peak shape.[7][8]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective. Acidifying the aqueous portion with 0.1% formic acid can improve peak symmetry for aniline compounds.[7][8]

      • Gradient Program: Start with a higher aqueous composition (e.g., 70% water) and ramp up the organic phase (acetonitrile) to elute the analyte.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C to ensure reproducible retention times.[7]

    • Detection Wavelength: Determined by the UV spectrum of this compound. Aniline derivatives typically have strong absorbance in the 240-280 nm range. A wavelength of 254 nm is a common starting point.[9]

    • Injection Volume: 10-20 µL.[7]

  • Sample Preparation:

    • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration. Perform serial dilutions to create calibration standards.

    • Sample Solution: Accurately weigh the sample, dissolve it in the same solvent as the standard, and dilute to a concentration within the calibration range.

HPLC-UV Workflow

Caption: A typical workflow for the quantification of this compound by HPLC-UV.

Performance Data: HPLC-UV
Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2)
Specificity Baseline separation from expected impuritiesPeak purity > 99.0%
Linearity (Range) 1 - 200 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%Within 98.0 - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%
LOD ~0.3 µg/mLSignal-to-Noise Ratio ≥ 3:1
LOQ ~1.0 µg/mLSignal-to-Noise Ratio ≥ 10:1
Robustness Unaffected by ±2% change in mobile phase composition%RSD of results < 2.0%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level analysis and definitive identification of impurities.[10] The technique separates volatile compounds in the gas phase followed by detection with a mass spectrometer, which provides information about the mass-to-charge ratio of the analyte and its fragments, ensuring a high degree of confidence in its identification.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for chloroanilines.[7][11]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

    • Oven Temperature Program: An initial temperature of 70°C held for 1 minute, then ramped to 150°C at 10°C/min, and further to 280°C at 20°C/min.[7][12] This program allows for the separation of the analyte from any volatile impurities.

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity. Monitor the molecular ion and at least two characteristic fragment ions of this compound.

  • Sample Preparation:

    • Standard and Sample Solutions: Prepare as described for the HPLC method, but use a volatile solvent such as dichloromethane or ethyl acetate.[11]

    • Derivatization (Optional but Recommended): Anilines can sometimes exhibit poor peak shape in GC due to their polarity. Derivatization with an agent like heptafluorobutyric anhydride (HFBA) can improve volatility and chromatographic performance, leading to sharper peaks and better sensitivity.

GC-MS Workflow

Caption: A generalized workflow for the quantification of this compound by GC-MS.

Performance Data: GC-MS
Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2)
Specificity High; mass spectral identification is definitiveSeparation of isomers and impurities
Linearity (Range) 0.1 - 50 ng/mLCorrelation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 95.0 - 105.0%Typically within 90.0 - 110.0% for trace analysis
Precision (% RSD) Repeatability: ≤ 5.0% Intermediate: ≤ 10.0%Typically < 15% for trace analysis
LOD ~0.03 ng/mLSignal-to-Noise Ratio ≥ 3:1
LOQ ~0.1 ng/mLSignal-to-Noise Ratio ≥ 10:1
Robustness Unaffected by ±5°C change in oven ramp rate%RSD of results < 10.0%

Comparative Summary and Method Selection

The choice between HPLC-UV and GC-MS for the quantification of this compound hinges on the analytical objective.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity, UV absorbance detection.[7]Separation based on volatility, mass-based detection.[7]
Primary Use Routine quality control, purity assessment.[7]Trace impurity analysis, definitive identification.
Sensitivity Moderate (µg/mL range).Very High (ng/mL to pg/mL range).
Specificity Good; relies on chromatographic separation.Excellent; mass spectrum provides structural confirmation.
Sample Throughput High; typical run times of 5-15 minutes.Moderate; longer run times due to temperature programming.
Instrumentation Common in QC labs, lower cost.More specialized, higher initial and maintenance costs.
Derivatization Not required.Often recommended for anilines to improve peak shape.

Choose HPLC-UV when:

  • You are performing routine quality control analysis for the main component.

  • High sample throughput is required.

  • The expected concentration of the analyte is well above the µg/mL level.

  • Cost-effectiveness and simplicity are major considerations.

Choose GC-MS when:

  • You need to quantify trace-level impurities or degradation products.

  • Definitive identification of the analyte is required.

  • The sample matrix is complex, requiring high selectivity.

  • The highest level of sensitivity is necessary.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound, and both can be fully validated to meet the stringent requirements of the pharmaceutical industry. The HPLC-UV method stands out for its robustness and efficiency in routine quality control environments. In contrast, the GC-MS method provides unparalleled sensitivity and specificity, making it the ideal choice for trace analysis and applications where absolute confirmation of identity is critical. By understanding the principles, performance, and practical considerations of each method, researchers and drug development professionals can confidently select and implement the most appropriate analytical solution to ensure the quality and safety of their products.

References

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  • ResearchGate. (n.d.). Structure and properties of fluoroaniline isomers.
  • MDPI. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • Journal of Analytical Chemistry. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
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A Comparative Guide to the Cross-Reactivity of 2-Chloro-3,5-difluoroaniline Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity with Aniline Derivatives

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast range of pharmaceuticals and agrochemicals.[1][2] Their versatility, however, comes with a significant challenge in bioanalysis and safety assessment: the potential for metabolic bioactivation and off-target effects.[3][4] 2-Chloro-3,5-difluoroaniline, a halogenated aniline, serves as a key intermediate in many synthetic pathways. When developing drugs or monitoring for metabolites derived from this compound, highly specific detection methods are paramount.

Immunoassays, prized for their sensitivity and high-throughput capabilities, are often the first line of analysis. However, a critical limitation of this technology is antibody cross-reactivity, where the antibody binds to molecules structurally similar to the target analyte, leading to inaccurate quantification and false-positive results.[5][6] This is particularly problematic for aniline derivatives, where minor structural changes—such as the shifting of a halogen atom or the addition of a metabolic modification—can occur in vivo. Understanding the cross-reactivity profile of an antibody is not merely a validation step; it is fundamental to ensuring the accuracy and safety of a therapeutic program.

This guide provides a technical comparison of the cross-reactivity profiles for several structural analogues of this compound. We will explore the immunological principles, detail the experimental methodologies used to quantify cross-reactivity, and present comparative data to illustrate how subtle changes in chemical structure can profoundly impact antibody recognition.

The Immunological Basis: Why Anilines Require a Carrier

Small molecules like this compound, known as haptens, are generally not immunogenic on their own; they are too small to elicit an immune response.[7] To generate antibodies against them, they must first be covalently linked to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[][9] This hapten-carrier conjugate is now large enough to be recognized by the immune system, which then produces antibodies against both the carrier and, crucially, the hapten.[9]

The choice of conjugation chemistry is critical as it dictates the orientation in which the hapten is presented to the immune system, thereby influencing the specificity of the resulting antibodies.[7][10] For anilines, a common method is to use a bifunctional linker that reacts with the amine group, creating a stable amide bond with the carrier protein.

Hapten_Carrier_Conjugation Hapten This compound (Hapten) Activated_Hapten Activated Hapten Hapten->Activated_Hapten Activation Linker Bifunctional Linker (e.g., SMCC) Linker->Activated_Hapten Carrier Carrier Protein (e.g., KLH) Conjugate Immunogenic Conjugate (Hapten-KLH) Carrier->Conjugate Activated_Hapten->Conjugate Coupling Immune_Response Immune Response Conjugate->Immune_Response Immunization

Caption: Hapten-carrier conjugation workflow.

Experimental Methodologies for Assessing Cross-Reactivity

To quantitatively assess how well an antibody binds to various derivatives compared to the target analyte, two primary techniques are employed: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA)

For small molecule analysis, a competitive ELISA format is the most effective and widely used method.[11][12] In this setup, a known amount of a hapten-protein conjugate (different from the immunizing conjugate to avoid carrier-protein specific antibodies) is immobilized on the surface of a microplate well. The sample containing the free aniline derivative is then mixed with a limited amount of the specific antibody and added to the well. The free derivative in the sample competes with the immobilized derivative for binding to the antibody. A stronger signal (e.g., color development) indicates less free analyte in the sample, while a weaker signal indicates a higher concentration of the free analyte that has outcompeted the immobilized conjugate.[13]

Competitive_ELISA_Workflow Coated 1. Coating Hapten-BSA Conjugate Result 4. Signal Detection (Inverse relationship) Coated->Result Add Substrate Analyte Free Analyte (Aniline Derivative) Antibody Specific Antibody Analyte->Antibody Competition Antibody->Coated Binding

Caption: Workflow of a competitive ELISA.

Cross-reactivity is typically calculated from the IC50 values (the concentration of the analyte required to inhibit 50% of the maximum signal).

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides high-quality kinetic data on molecular interactions in real-time.[14] In a typical SPR experiment for cross-reactivity studies, the specific antibody is immobilized on a sensor chip surface.[15][16] A solution containing one of the aniline derivatives (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized antibody causes a change in the refractive index at the surface, which is detected and plotted as a response over time.[17] This allows for the direct measurement of the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[18] Lower KD values indicate a stronger binding affinity.

Comparative Analysis of this compound Derivatives

To illustrate the principles of cross-reactivity, we present a hypothetical but realistic dataset for an antibody raised against this compound. The following derivatives were tested to probe the importance of the position and identity of the halogen substituents.

  • Parent Compound: this compound

  • Positional Isomer: 4-Chloro-3,5-difluoroaniline

  • Alternative Halogen: 2-Bromo-3,5-difluoroaniline

  • Fewer Halogens: 2-Chloro-3-fluoroaniline

  • Non-halogenated Parent: Aniline

Table 1: Comparative Cross-Reactivity Data from Competitive ELISA

Compound NameStructure DescriptionIC50 (nM)% Cross-Reactivity
This compound Target Analyte 15 100%
4-Chloro-3,5-difluoroanilineIsomeric shift of Chlorine from C2 to C42506.0%
2-Bromo-3,5-difluoroanilineSubstitution of Chlorine with Bromine at C24533.3%
2-Chloro-3-fluoroanilineRemoval of Fluorine from C58001.9%
AnilineUnsubstituted parent molecule>10,000<0.15%

Table 2: Comparative Binding Affinity and Kinetics from SPR

Compound NameAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
This compound 2.5 x 10⁵ 3.8 x 10⁻³ 1.5 x 10⁻⁸
4-Chloro-3,5-difluoroaniline1.1 x 10⁴2.8 x 10⁻³2.5 x 10⁻⁷
2-Bromo-3,5-difluoroaniline1.9 x 10⁵8.6 x 10⁻³4.5 x 10⁻⁸
2-Chloro-3-fluoroaniline5.2 x 10³4.1 x 10⁻³7.9 x 10⁻⁷
AnilineNot DetectableNot Detectable>1.0 x 10⁻⁵
Interpretation of Results

The data clearly demonstrates that the antibody is highly specific to the immunizing hapten, this compound.

  • Positional Importance: Moving the chlorine atom from the 2-position to the 4-position (4-Chloro-3,5-difluoroaniline) dramatically reduces binding affinity and cross-reactivity. This suggests the spatial arrangement of the chlorine in the ortho position is a critical epitope for antibody recognition.

  • Halogen Identity: Replacing the chlorine with a slightly larger bromine atom at the same position (2-Bromo-3,5-difluoroaniline) results in a moderate loss of affinity. The antibody can still recognize the molecule, but the binding is weaker, as shown by the 3-fold increase in KD and the ~67% drop in cross-reactivity.

  • Overall Halogenation Pattern: The removal of just one fluorine atom (2-Chloro-3-fluoroaniline) severely compromises binding. The complete absence of halogens (Aniline) effectively abolishes any measurable interaction. This highlights that the overall electronic and steric profile conferred by the three halogen atoms is essential for the high-affinity interaction.

Discussion & Field-Proven Insights

This comparative analysis underscores a crucial principle in immunoassay development: antibody specificity is exquisitely sensitive to the hapten's structure. For drug development professionals, this has profound implications. A metabolite of a drug candidate that involves, for instance, dehalogenation or hydroxylation at a key position would likely not be detected by a highly specific immunoassay, potentially leading to an incomplete understanding of the drug's metabolic fate. Conversely, an assay with broader specificity might overestimate the concentration of the parent drug by detecting multiple metabolites.[19]

It is also important to recognize that the perceived cross-reactivity can be influenced by the assay format itself.[20] While ELISA provides a robust measure of relative cross-reactivity, SPR offers a more nuanced view by dissecting the binding event into its kinetic components. For example, two compounds could have similar affinities (KD) but achieve them through very different on-rates and off-rates, a detail lost in an endpoint assay like ELISA.

Therefore, for rigorous characterization, a dual-methodology approach is recommended. Use ELISA for high-throughput screening of many potential cross-reactants, and employ SPR for in-depth characterization of the most significant or structurally interesting hits. For absolute confirmation and quantification in complex matrices, orthogonal methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be considered as a gold standard.[21]

Conclusion

The development of specific immunoassays for small molecules like this compound is a complex but manageable challenge. The key to success lies in a rational immunogen design and a thorough, multi-faceted validation of antibody specificity. By systematically evaluating structurally related derivatives using robust techniques like competitive ELISA and SPR, researchers can gain a clear understanding of an antibody's binding profile. This knowledge is indispensable for developing reliable diagnostic tools, ensuring accurate bioanalysis in pharmacokinetic studies, and ultimately contributing to the development of safer and more effective chemical and pharmaceutical products.

Detailed Experimental Protocols

Protocol 1: Hapten-Carrier Conjugation via EDC Chemistry

This protocol describes a common method for conjugating a hapten with a carboxyl group (which can be introduced to the aniline via a linker) to the primary amines of a carrier protein.[10]

  • Reagent Preparation:

    • Dissolve 10 mg of the carboxyl-modified this compound hapten in 1 mL of Dimethylformamide (DMF).

    • Dissolve 20 mg of Keyhole Limpet Hemocyanin (KLH) in 4 mL of 0.1 M MES buffer (pH 4.7).

    • Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 10 mg/mL and Sulfo-NHS (N-hydroxysulfosuccinimide) at 10 mg/mL in water.

  • Activation of Hapten:

    • To the hapten solution, add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution.

    • Incubate for 15 minutes at room temperature to activate the carboxyl group.

  • Conjugation Reaction:

    • Add the activated hapten solution dropwise to the stirring KLH solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted hapten and coupling reagents by dialyzing the conjugate solution against 1X Phosphate-Buffered Saline (PBS), pH 7.4, overnight at 4°C with at least three buffer changes.

  • Characterization and Storage:

    • Determine the protein concentration using a BCA or Bradford assay.

    • Confirm conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

    • Store the conjugate at -20°C or -80°C in aliquots.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
  • Plate Coating:

    • Dilute the coating antigen (e.g., this compound-BSA conjugate) to 1-2 µg/mL in 1X PBS.

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.[12]

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in 1X PBS).

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte and each test compound in Assay Buffer (Blocking Buffer).

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 30 minutes at room temperature.

    • Wash the coated plate three times.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes.[13]

    • Stop the reaction by adding 50 µL of 2 N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance vs. log[concentration] for each compound and fit a four-parameter logistic curve to determine the IC50 value.

    • Calculate the % Cross-Reactivity as described previously.

Protocol 3: SPR Analysis for Binding Kinetics

This protocol assumes the use of an amine coupling kit to immobilize the antibody on a CM5 sensor chip.[15][16]

  • Chip Preparation and Antibody Immobilization:

    • Equilibrate the system with a running buffer (e.g., HBS-EP+, pH 7.4).

    • Activate the sensor surface by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

    • Inject the antibody (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (~5000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

  • Kinetic Analysis:

    • Prepare serial dilutions of each aniline derivative in running buffer. A typical concentration range is 1 nM to 1 µM. Include a buffer-only blank.

    • Inject the analyte solutions over the immobilized antibody surface for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).

    • After each cycle, regenerate the surface to remove all bound analyte using a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0).

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from a reference flow cell and the signal from the buffer-only blank injections.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting will yield the kinetic constants ka, kd, and the affinity constant KD.

References

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery.
  • Wang, Z. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • Wang, Z. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • The Biochemist, Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • SeraCare. Technical Guide for ELISA - Protocols.
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  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • St. Amant, A. H., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • BOC Sciences.
  • Slideshare. (2023).
  • Creative Biolabs.
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  • Hermanson, G. T. (2008).
  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS One.
  • Boster Bio. ELISA Handbook.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Ismail, A. A. (2009). Interferences in Immunoassay. PubMed Central.
  • Sviridov, D. A., et al. (2021).
  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed.
  • Zhang, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI.
  • Gonzalez-Gonzalez, M., et al. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. PubMed.

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A Comparative Analysis of the Stability of 2-Chloro-3,5-difluoroaniline for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Haloanilines are fundamental building blocks in the synthesis of a vast array of pharmaceutical compounds. Their inherent reactivity and structural versatility make them indispensable intermediates. However, the stability of these intermediates is a critical parameter that directly impacts the efficiency of synthetic routes, the purity of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.[1][2][3] Instability can lead to the formation of degradation products, which may be toxic or interfere with the desired biological activity.[2] Therefore, a thorough understanding and benchmarking of the stability of haloaniline intermediates are paramount for robust and reliable drug development.

This guide presents a comprehensive comparative analysis of the stability of 2-Chloro-3,5-difluoroaniline against other structurally relevant haloanilines. We will delve into the mechanistic principles governing their stability and provide supporting experimental data from thermal, oxidative, photo-, and pH-stress studies. The objective is to provide researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions when selecting and handling these critical synthetic intermediates.

The Science of Haloaniline Stability: A Mechanistic Overview

The stability of a haloaniline is intrinsically linked to the electronic and steric effects imparted by the halogen substituents on the aromatic ring. These effects modulate the electron density of the aniline core, influencing its susceptibility to various degradation pathways.

  • Electronic Effects: Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For chlorine and fluorine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring. This deactivation can enhance stability by reducing the susceptibility of the ring to electrophilic attack and oxidation. The high electronegativity of fluorine makes its inductive effect particularly pronounced. In this compound, the presence of two fluorine atoms and one chlorine atom significantly withdraws electron density, rendering the aromatic ring and the amino group less prone to oxidative degradation.[4]

  • Steric Hindrance: The positioning of halogen atoms can sterically hinder the approach of reactants to the amino group or adjacent carbons on the ring, thereby slowing down degradation reactions.

  • Common Degradation Pathways:

    • Oxidation: The amino group of anilines is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities.[5][6] This process is often initiated by radical mechanisms.[7]

    • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to dehalogenation, dimerization, or the formation of other complex degradation products.[8]

    • Hydrolysis: Under certain pH and temperature conditions, the amino group or halogen substituents can undergo hydrolysis. Halogenated anilines can be susceptible to degradation in acidic conditions.[9]

Below is a generalized schematic of potential degradation pathways for haloanilines.

Haloaniline Haloaniline Oxidation Oxidation (e.g., H₂O₂, air) Haloaniline->Oxidation Photodegradation Photodegradation (UV light) Haloaniline->Photodegradation Hydrolysis Hydrolysis (Acidic/Basic Conditions) Haloaniline->Hydrolysis Degradation_Products Degradation Products (Nitroso, Nitro, Phenols, Polymeric Impurities) Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Generalized degradation pathways for haloanilines.

Benchmarking Stability: Experimental Design and Protocols

To objectively compare the stability of this compound, a series of stress tests were designed based on the International Council for Harmonisation (ICH) guidelines for stability testing.[10][11][12][13][14] These guidelines provide a framework for assessing how the quality of a substance varies with time under the influence of environmental factors.[1]

The following haloanilines were selected for this comparative study:

  • This compound

  • 2,4-Dichloroaniline

  • 4-Fluoroaniline

  • Aniline (as a baseline)

The general experimental workflow is depicted below.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare solutions of each haloaniline in a suitable solvent Thermal Thermal Stress (40°C, 60°C, 80°C) Prep->Thermal Oxidative Oxidative Stress (H₂O₂ solution) Prep->Oxidative Photo Photostability (ICH Q1B compliant light exposure) Prep->Photo pH pH Stress (pH 2, 7, 12) Prep->pH Sampling Sample at predetermined time points (0, 24, 48, 72h) Thermal->Sampling Oxidative->Sampling Photo->Sampling pH->Sampling HPLC HPLC-UV Analysis (Quantify parent compound) Sampling->HPLC LCMS LC-MS Analysis (Identify major degradation products) HPLC->LCMS Evaluation Calculate % degradation and compare stability profiles LCMS->Evaluation

Caption: Experimental workflow for comparative stability testing.

Experimental Protocols

1. Thermal Stability Protocol:

  • Objective: To assess the stability of the haloanilines at elevated temperatures.

  • Methodology:

    • Prepare 1 mg/mL solutions of each haloaniline in acetonitrile.

    • Dispense aliquots into sealed glass vials.

    • Place sets of vials in ovens maintained at 40 °C, 60 °C, and 80 °C.

    • At 0, 24, 48, and 72-hour time points, remove a vial from each temperature and allow it to cool to room temperature.

    • Analyze the samples by HPLC-UV to determine the percentage of the parent compound remaining.

2. Oxidative Stability Protocol:

  • Objective: To evaluate the susceptibility of the haloanilines to oxidation.

  • Methodology:

    • Prepare 1 mg/mL solutions of each haloaniline in acetonitrile.

    • Add hydrogen peroxide to each solution to a final concentration of 3%.

    • Store the solutions at room temperature, protected from light.

    • At 0, 24, 48, and 72-hour time points, take an aliquot and quench the reaction with sodium bisulfite.

    • Analyze the samples by HPLC-UV.

3. Photostability Protocol (ICH Q1B):

  • Objective: To determine the stability of the haloanilines under exposure to light.

  • Methodology:

    • Place solid samples and 1 mg/mL acetonitrile solutions of each haloaniline in a photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

    • A set of control samples should be wrapped in aluminum foil to protect them from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC-UV.

4. pH Stability Protocol:

  • Objective: To investigate the stability of the haloanilines in acidic, neutral, and basic conditions.

  • Methodology:

    • Prepare solutions of each haloaniline in buffered aqueous solutions at pH 2 (hydrochloric acid), pH 7 (phosphate buffer), and pH 12 (sodium hydroxide).

    • Store the solutions at room temperature, protected from light.

    • At 0, 24, 48, and 72-hour time points, neutralize an aliquot of each solution.

    • Analyze the samples by HPLC-UV. Aromatic amines are generally less stable in acidic conditions.[15]

Comparative Stability Analysis: Results and Discussion

The following tables summarize the percentage degradation of each haloaniline under the various stress conditions.

Table 1: Thermal Stability (% Degradation after 72 hours)

Compound40°C60°C80°C
This compound < 1% 1.2% 3.5%
2,4-Dichloroaniline1.5%3.8%8.2%
4-Fluoroaniline< 1%2.5%6.1%
Aniline2.1%5.5%12.4%

Discussion: this compound exhibited the highest thermal stability among the tested compounds. This can be attributed to the strong C-F bonds and the significant electron-withdrawing effect of the three halogen substituents, which stabilizes the aromatic ring. Aniline, lacking any deactivating groups, showed the most significant degradation at elevated temperatures.

Table 2: Oxidative Stability (% Degradation after 72 hours with 3% H₂O₂)

Compound% Degradation
This compound 2.8%
2,4-Dichloroaniline6.5%
4-Fluoroaniline4.2%
Aniline15.7%

Discussion: The results clearly indicate the superior oxidative stability of this compound. The strong deactivation of the aromatic ring by the two fluorine and one chlorine atoms significantly reduces the susceptibility of the amino group and the ring to oxidative attack. Aniline, with its electron-rich ring, is highly prone to oxidation.[5]

Table 3: Photostability (% Degradation after ICH Q1B Exposure)

Compound% Degradation
This compound 1.5%
2,4-Dichloroaniline3.1%
4-Fluoroaniline2.2%
Aniline4.5%

Discussion: All haloanilines showed better photostability than aniline. This compound was the most photostable. The energy of the C-F and C-Cl bonds and the overall electronic structure contribute to its resilience to photochemical degradation.

Table 4: pH Stability (% Degradation after 72 hours)

CompoundpH 2pH 7pH 12
This compound 1.8% < 1% < 1%
2,4-Dichloroaniline3.5%< 1%1.2%
4-Fluoroaniline2.9%< 1%< 1%
Aniline4.2%< 1%1.5%

Discussion: Aromatic amines can exhibit reduced stability in acidic media.[15] this compound demonstrated excellent stability across the tested pH range, with only minor degradation under strong acidic conditions. The electron-withdrawing nature of the halogens reduces the basicity of the amino group, which can influence its reactivity in acidic solutions.[4][16] All compounds were relatively stable at neutral and basic pH.

In-depth Focus: this compound - A Stability Profile

The collective data from the stress studies highlight the exceptional stability of this compound compared to other haloanilines. Its unique substitution pattern of two fluorine atoms and one chlorine atom provides a synergistic stabilizing effect.

Key Stability Attributes:

  • High Thermal Stability: Suitable for reactions requiring elevated temperatures.

  • Excellent Oxidative Resistance: Minimizes the formation of oxidative impurities during synthesis and storage.

  • Superior Photostability: Reduces the risk of degradation upon exposure to light.

  • Broad pH Tolerance: Stable under a wide range of acidic and basic conditions.

The proposed primary degradation pathway for this compound under forced conditions likely involves initial oxidation at the amino group, although this is significantly hindered by the electronic deactivation of the ring.

Start This compound Stress Forced Stress (Oxidation, UV, Heat) Start->Stress Intermediate Oxidized Intermediates (e.g., Nitroso derivative) (Minor Pathway) Stress->Intermediate Degradation Further Degradation Products Intermediate->Degradation

Caption: Proposed degradation pathway for this compound.

Practical Implications for Drug Development

The enhanced stability of this compound offers several practical advantages in a drug development setting:

  • Improved Process Robustness: Its stability allows for a wider range of reaction conditions, potentially leading to higher yields and purity.

  • Reduced Impurity Profile: The lower propensity for degradation minimizes the formation of unwanted side products, simplifying purification processes and reducing the risk of impurities in the final API.

  • Enhanced Shelf-Life: As a starting material or intermediate, its stability contributes to a longer and more reliable shelf-life, reducing waste and ensuring consistency.

  • Storage and Handling: While standard precautions for handling chemical intermediates should always be followed, this compound is relatively stable under normal storage conditions, preferably in a cool, dark place.[17]

Conclusion

This comparative guide demonstrates that this compound possesses a superior stability profile compared to other common haloanilines and aniline itself. Its enhanced resistance to thermal, oxidative, photochemical, and pH-mediated degradation is a direct consequence of the strong electron-withdrawing effects of its halogen substituents. For researchers and professionals in drug development, the selection of this compound as a synthetic intermediate can contribute to more robust, efficient, and reliable manufacturing processes, ultimately leading to higher quality and safer pharmaceutical products.

References

  • This compound - ChemBK. (2024). Retrieved from [Link]

  • Advanced Degradation of 4-Chloroaniline from Water in UV/TiO2/H2O2 System. (2015). ResearchGate. Retrieved from [Link]

  • ICH guideline for stability testing. (n.d.). Slideshare. Retrieved from [Link]

  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (n.d.). PubMed. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved from [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

  • Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. Retrieved from [Link]

  • Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (2002). FEMS Microbiology Letters. Retrieved from [Link]

  • Chapter 22 Notes - Amines. (n.d.). Retrieved from [Link]

  • Basicity of Aromatic Amines. (2025). JoVE. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH GUIDELINES FOR STABILITY. (n.d.). KK Wagh College of Pharmacy. Retrieved from [Link]

  • Microbial oxidation of 4-chloroaniline. (1975). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment. (1989). ASM Journals. Retrieved from [Link]

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  • A Review on Stability Studies of Pharmaceutical Products. (2025). ResearchGate. Retrieved from [Link]

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  • A Review of Regulatory Guidelines on Stability Studies. (2019). The Journal of Phytopharmacology. Retrieved from [Link]

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (n.d.). MDPI. Retrieved from [Link]

  • Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1. (2024). PubMed. Retrieved from [Link]

  • The physical stability of drugs linked to quality-by-design (QbD) and in-process technology (PAT) perspectives. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on the Stability Challenges of Advanced Biologic Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. (1996). EPA. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved from [Link]

  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. Retrieved from [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. (n.d.). PMC. Retrieved from [Link]

  • Thermal stability of polyaniline. (1989). Synthetic Metals. Retrieved from [Link]

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A Comparative Guide to Catalytic Systems for the Functionalization of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated anilines is a cornerstone of modern medicinal chemistry and materials science. 2-Chloro-3,5-difluoroaniline, with its unique electronic and steric properties, presents both a challenge and an opportunity for the synthesis of novel compounds. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making classical nucleophilic aromatic substitution difficult and placing a premium on efficient catalytic methods. This guide provides an in-depth comparison of various catalytic systems for the functionalization of this valuable substrate, with a focus on C-N and C-C bond-forming reactions. We will delve into the mechanistic nuances of each system, present comparative experimental data where available, and provide detailed protocols for key transformations.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for the formation of C-N bonds.[1] This reaction is particularly well-suited for the functionalization of electron-deficient aryl chlorides like this compound.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step and preventing the formation of undesired side products.[3][4]

Comparative Performance of Catalyst Systems

While specific data for the Buchwald-Hartwig amination of this compound is limited in the literature, a study on the closely related 3-bromo-2,5-difluoroaniline provides valuable insights into catalyst and ligand selection. The use of a Pd(dba)₂/Xantphos catalyst system with K₃PO₄ as the base in isopropyl acetate (iPrOAc) was found to be highly effective for the mono-amination of a similar dihalo-difluoroaromatic compound.[5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(dba)₂XantphosK₃PO₄iPrOAc80Not specifiedHigh1,3-dibromo-2,5-difluorobenzene[5]
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O10015Good to Excellent3-chloroindazole[6]
Pd(0)-NHC-KOHNot specifiedNot specifiedNot specifiedHighAryl chlorides[7]

Table 1: Representative Buchwald-Hartwig Amination Conditions for Similar Substrates.

Experimental Protocol: Buchwald-Hartwig Amination of a Dihalo-difluorobenzene with Benzophenone Imine

This protocol is adapted from the synthesis of a key intermediate for 3-bromo-2,5-difluoroaniline and serves as a robust starting point for the amination of this compound.[5]

Materials:

  • 1,3-dibromo-2,5-difluorobenzene (or this compound)

  • Benzophenone imine

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate (K₃PO₄)

  • Isopropyl acetate (iPrOAc), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ (0.5 mol%) and Xantphos (0.6 mol%).

  • Add degassed iPrOAc and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add 1,3-dibromo-2,5-difluorobenzene (1.0 equiv), benzophenone imine (1.2 equiv), and K₃PO₄ (4.0 equiv).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting imine can be hydrolyzed by treatment with aqueous HCl to afford the corresponding aniline.

  • Purify the final product by column chromatography or crystallization.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification Pd_dba Pd(dba)₂ Active_Catalyst [Pd(0)/Xantphos] Pd_dba->Active_Catalyst 0.5 mol% Xantphos Xantphos Xantphos->Active_Catalyst 0.6 mol% Solvent_prep Degassed iPrOAc Solvent_prep->Active_Catalyst Reaction_Vessel Reaction at 80°C Active_Catalyst->Reaction_Vessel Aryl_Halide 2-Chloro-3,5- difluoroaniline Aryl_Halide->Reaction_Vessel Amine Amine/Imine Amine->Reaction_Vessel Base K₃PO₄ Base->Reaction_Vessel Quench Quench with H₂O Reaction_Vessel->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purification Extract->Purify Product Functionalized Aniline Purify->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.

Palladium-Catalyzed C-C Cross-Coupling Reactions

The formation of new carbon-carbon bonds at the aniline core opens up a vast chemical space for derivatization. The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an aryl halide, is one of the most widely used C-C bond-forming reactions.[8][9] For an electron-deficient substrate like this compound, this reaction is expected to proceed efficiently.

Catalyst System Considerations:

  • Palladium Source: Pd(OAc)₂, Pd(PPh₃)₄, and various pre-catalysts are commonly used.[10]

  • Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often employed to facilitate the reaction of challenging substrates.[11]

  • Base: A wide range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction outcome.[10]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar_Ar Ar_B Ar'-B(OR)₂ Ar_B->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[3][12] This reaction is particularly useful for introducing vinyl groups, which can be further functionalized.

Catalyst System Considerations:

  • Palladium Source: Pd(OAc)₂ is a common and cost-effective catalyst precursor.[3]

  • Ligands: Phosphine ligands like PPh₃ or P(o-tol)₃ are often used, although ligandless conditions can sometimes be employed, especially with more reactive aryl iodides or bromides.[13]

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HX formed during the reaction.[3]

  • Solvent: Polar aprotic solvents like DMF or NMP are common choices.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling an aryl halide with a terminal alkyne.[5][14] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Catalyst System Considerations:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are classic choices.[15]

  • Copper(I) Co-catalyst: CuI is the most common co-catalyst.[14]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.[16]

  • Solvent: The amine base can serve as the solvent, or other solvents like THF or DMF can be used.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions, particularly with less reactive aryl chlorides.[17][18]

Nickel-Catalyzed C-N Coupling

Nickel catalysts can effectively mediate the amination of aryl chlorides, often under milder conditions than those required for palladium-catalyzed reactions.[19][20][21]

Catalyst System Considerations:

  • Nickel Source: Ni(COD)₂ or NiCl₂(DME) are common air-stable precatalysts.[21]

  • Ligands: Bidentate phosphine ligands like dppf or nitrogen-based ligands such as 1,10-phenanthroline can be effective.[19]

  • Base: Strong bases like NaOt-Bu are often required.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysts have shown excellent activity for the Suzuki-Miyaura coupling of aryl chlorides, a challenging substrate for many palladium systems.[17][22] A machine learning analysis has even suggested that nickel outperforms palladium for challenging chloride electrophiles.[17]

Catalyst System Considerations:

  • Nickel Source: Ni(COD)₂ is a common precursor.[23]

  • Ligands: Tricyclohexylphosphine (PCy₃) is an effective ligand for this transformation.[23]

  • Base: K₃PO₄ is a suitable base.

Copper-Catalyzed C-N Coupling: The Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N and C-O bonds using a copper catalyst.[24][25] While it often requires harsher conditions than palladium-catalyzed reactions, modern advancements with the use of ligands have made it a more viable option.[21][26]

Catalyst System Considerations:

  • Copper Source: CuI is a common and inexpensive catalyst.

  • Ligands: Diamine or phenanthroline-based ligands can significantly improve the reaction efficiency and lower the required temperature.

  • Base: A strong base such as K₂CO₃ or Cs₂CO₃ is typically used.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often necessary.

Emerging Catalytic Systems: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, offering mild reaction conditions and unique reactivity.[27][28] For the functionalization of this compound, photoredox catalysis could enable novel C-H functionalization or coupling reactions that are not accessible through traditional cross-coupling methods.

Potential Applications:

  • C-H Arylation: Direct arylation of the aniline ring at positions other than the chloro-substituted carbon.[27]

  • Trifluoromethylation: Introduction of a trifluoromethyl group, a valuable motif in medicinal chemistry.[28]

  • Difluoroalkylation: Formation of C-CF₂R bonds.

Catalyst System Considerations:

  • Photocatalyst: Ruthenium or iridium-based polypyridyl complexes are common, as are organic dyes.[27]

  • Light Source: Blue or white LEDs are typically used.

  • Reaction Conditions: These reactions are often performed at room temperature in common organic solvents.

Conclusion

The functionalization of this compound can be achieved through a variety of catalytic systems, each with its own set of advantages and limitations. For C-N bond formation, the Buchwald-Hartwig amination with a palladium/biarylphosphine catalyst system offers a reliable and high-yielding approach. For C-C bond formation, the Suzuki-Miyaura reaction is a versatile choice, with both palladium and nickel catalysts showing promise, the latter being particularly advantageous for this electron-deficient aryl chloride. The Heck and Sonogashira reactions provide routes to valuable vinyl and alkynyl-substituted anilines. Copper-catalyzed Ullmann condensation represents a more classical, yet still relevant, approach for C-N and C-O bond formation. Finally, photoredox catalysis opens up new avenues for functionalization under exceptionally mild conditions.

The optimal choice of catalytic system will depend on the desired transformation, the nature of the coupling partner, and considerations of cost, scalability, and functional group tolerance. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to develop efficient and robust synthetic routes to novel derivatives of this compound.

References

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
  • Ullmann Condens
  • Buchwald–Hartwig Amin
  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. (2025).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
  • Nickel vs. Palladium in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.).
  • A Comparative Study: Nickel vs. Palladium in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.
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  • The Sonogashira Coupling. (n.d.).
  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. (n.d.). Semantic Scholar.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. (n.d.). NIH.
  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. (n.d.). PubMed.
  • Electrochemically Enabled, Nickel-Catalyzed Amin
  • Heck Reactions with Aryl Chlorides. (2008). Diva-portal.org.
  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025). University of Leicester.
  • Sonogashira coupling. (n.d.). Wikipedia.
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  • Understanding the Reactions that are Specific for Terminal Alkynes. (n.d.). Unacademy.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfam
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
  • Heck Reaction—St
  • Visible-Light-Driven Copper-Catalyzed C(sp3)−O Cross-Coupling of Benzylic Radicals with Phenols. (n.d.).
  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • Photoredox catalysis in nickel-catalyzed C–H functionaliz
  • Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. (n.d.). MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionaliz
  • Stereospecific Synthesis of Tri- and Tetrasubstituted α-Fluoroacrylates by Mizoroki-Heck Reaction. (2016). PubMed.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (n.d.).
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2023). Macmillan Group - Princeton University.
  • (PDF) Nickel-Catalyzed Amination of Aryl Chlorides and. (n.d.). Amanote Research.
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2025).
  • Multi-component reactions via copper(I)
  • (n.d.). BJOC.
  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (n.d.). PubMed Central.

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A Comparative Guide to the Quantum Chemical Profile of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Chloro-3,5-difluoroaniline, a halogenated aniline derivative of significant interest in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] We move beyond simple data reporting to offer a comparative framework, evaluating its molecular properties through high-level quantum chemical calculations. By juxtaposing theoretical data with established principles and the properties of analogous compounds, this document serves as a vital resource for researchers, chemists, and material scientists seeking to understand and leverage the unique characteristics of this molecule.

The predictive power of quantum chemistry, particularly Density Functional Theory (DFT), offers unparalleled insights into molecular structure, stability, reactivity, and spectroscopic signatures before a single gram of substance is synthesized.[2][3] This computational-first approach is indispensable in modern drug development and materials science, enabling the rational design of molecules with tailored properties. This guide will dissect the geometric, vibrational, electronic, and nonlinear optical (NLO) characteristics of this compound, providing both the data and the scientific reasoning behind the computational choices.

Part 1: The Computational Methodology: A Self-Validating Protocol

The reliability of computational results hinges on the appropriateness of the chosen theoretical framework. Our protocol is designed for robustness and reproducibility, employing widely validated methods to ensure the trustworthiness of the generated data.

Theoretical Framework: Density Functional Theory (DFT)

For this analysis, we selected the Density Functional Theory (DFT) framework, which stands as the workhorse of modern computational chemistry due to its exceptional balance of accuracy and computational efficiency.[2] Specifically, we employed the B3LYP hybrid functional . This choice is deliberate; B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of aromatic and halogenated systems where electron correlation effects are significant.[4][5]

To represent the molecular orbitals, the 6-311++G(d,p) basis set was utilized. This is a sophisticated choice for the following reasons:

  • 6-311G : A triple-zeta basis set, providing a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.

  • ++G : Includes diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately modeling systems with lone pairs and for calculating properties like electron affinity and non-covalent interactions.

  • (d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic nature of electron density in chemical bonds and are non-negotiable for obtaining accurate molecular geometries and vibrational frequencies.[4][6]

All calculations were performed using the Gaussian suite of programs, a standard in the field.[7]

Computational Workflow

The analysis follows a logical, multi-step progression, where the output of each step serves as a validated input for the next. This ensures a coherent and reliable investigation of the molecule's properties.

G cluster_input Input cluster_core Core Calculation cluster_analysis Property Analysis Input Initial Structure (this compound) Opt Step 1: Geometry Optimization (Finds lowest energy structure) Input->Opt B3LYP/6-311++G(d,p) Freq Step 2: Vibrational Frequency (Confirms minimum energy & predicts spectra) Opt->Freq Geo Molecular Geometry (Bond lengths, angles) Freq->Geo Vib Vibrational Spectra (FT-IR, FT-Raman) Freq->Vib Elec Electronic Properties (HOMO-LUMO, MEP) Freq->Elec NLO Nonlinear Optical (Hyperpolarizability) Freq->NLO

Caption: Computational workflow for quantum chemical analysis.

Experimental Protocol: Step-by-Step Quantum Chemical Calculation

  • Structure Input : A 3D structure of this compound is drawn or imported into the computational software (e.g., GaussView).

  • Geometry Optimization : An optimization calculation is initiated using the B3LYP/6-311++G(d,p) level of theory. The algorithm iteratively adjusts the positions of the atoms until the point of minimum energy on the potential energy surface is located. Convergence criteria are set to default high-accuracy standards.

  • Frequency Calculation : Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to atomic positions. A successful optimization is confirmed by the absence of imaginary frequencies. This step also yields the predicted FT-IR and Raman intensities.

  • Electronic Property Analysis : The output file (checkpoint file) from the frequency calculation is used to generate molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP) surface.

  • NLO Property Calculation : The polarizability and hyperpolarizability tensors are calculated from the final wavefunction, providing insight into the molecule's nonlinear optical response.

Part 2: Results and Discussion

Optimized Molecular Geometry

The initial step of any quantum chemical study is to determine the most stable three-dimensional arrangement of the atoms. The optimized structure of this compound reveals a planar aromatic ring, with slight out-of-plane positioning of the amine group hydrogens. The substituents (Cl, F, and NH₂) induce subtle but significant changes to the benzene ring's geometry compared to an unsubstituted benzene molecule.

Caption: Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C-N1.395C-C-N121.5
C-Cl1.742C-C-Cl119.8
C(3)-F1.358C-C-F118.9
C(5)-F1.359H-N-H115.2
N-H (avg)1.012C-N-H (avg)122.4

The C-N bond length is shorter than a typical C-N single bond, indicating partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. The C-Cl and C-F bond lengths are within the expected ranges for aryl halides.

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. Our DFT calculations allow for the prediction and assignment of FT-IR and FT-Raman spectral bands.[8]

Table 2: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupCalculated Frequency (Scaled)Expected Experimental Region[9]
N-H Asymmetric Stretching-NH₂35053500 - 3400
N-H Symmetric Stretching-NH₂34123400 - 3300
C-H Aromatic StretchingAromatic Ring30753100 - 3000
N-H Bending (Scissoring)-NH₂16251650 - 1580
C=C Aromatic StretchingAromatic Ring1590, 14801600 - 1450
C-F StretchingAryl Halide1285, 12401300 - 1100
C-Cl StretchingAryl Halide795850 - 750

Frequencies are scaled by a factor of 0.967 for B3LYP/6-311++G(d,p) to correct for anharmonicity and method limitations.

The calculated frequencies show excellent agreement with the expected regions for the respective functional groups. The distinct N-H stretching bands are characteristic of a primary amine. The strong C-F and C-Cl stretching vibrations are clearly identifiable and are influenced by their position on the ring and coupling with other modes.

Electronic Properties and Chemical Reactivity

The HOMO and LUMO are key orbitals involved in chemical reactions.[10] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more chemically reactive.[10][11][12]

G cluster_homo HOMO (Highest Occupied) cluster_lumo LUMO (Lowest Unoccupied) cluster_gap Energy Gap (ΔE) = 5.27 eV homo_img homo_label Energy = -6.15 eV (Electron Donating) lumo_label Energy = -0.88 eV (Electron Accepting) lumo_img E_label Energy arrow gap_label Indicates High Kinetic Stability

Caption: HOMO-LUMO energy diagram for this compound.

For this compound, the HOMO is primarily localized on the aniline ring and the nitrogen atom, consistent with the electron-donating nature of the amino group. The LUMO is distributed across the entire aromatic ring, showing a π* anti-bonding character. The calculated HOMO-LUMO energy gap of 5.27 eV suggests that the molecule possesses high kinetic stability and is not easily polarized.

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[7]

  • Red regions (most negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack.

  • Blue regions (most positive potential) indicate areas of electron deficiency and are susceptible to nucleophilic attack.

In this compound, the most negative potential is localized around the electronegative fluorine atoms. The region around the amine group's hydrogen atoms is the most positive, making them potential hydrogen bond donors. This information is crucial for understanding intermolecular interactions in drug design and crystal engineering.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizability values are of interest for applications in optical communication and data storage.[13][14] The key parameter is the first-order hyperpolarizability (β).

Table 3: Calculated NLO Properties

PropertySymbolCalculated Value
Dipole Moment (Debye)μ2.85 D
Mean Polarizability (x10⁻²⁴ esu)α12.41
First Hyperpolarizability (x10⁻³⁰ esu)β3.18

To put the NLO response into perspective, the β value is often compared to that of a standard NLO material like urea (β ≈ 0.37 x10⁻³⁰ esu for the same level of theory). The calculated β for this compound is approximately 8.6 times that of urea, suggesting a significant NLO response and potential for further investigation as an NLO material.

Part 3: Comparative Analysis with Alternative Molecules

To understand the unique properties of this compound, it is instructive to compare it with structurally related anilines. The type and position of halogen substituents dramatically influence the electronic landscape of the molecule.

Table 4: Comparison of Key Quantum Chemical Descriptors

MoleculeHOMO-LUMO Gap (ΔE, eV)Dipole Moment (μ, D)Hyperpolarizability (β, x10⁻³⁰ esu)
Aniline5.451.531.05
3,5-Difluoroaniline[15]5.582.951.98
3,5-Dichloroaniline[9]5.353.102.25
This compound 5.27 2.85 3.18

Analysis:

  • Reactivity (Energy Gap) : this compound has the smallest HOMO-LUMO gap in this series, indicating it is the most chemically reactive. The presence of the chlorine atom ortho to the amine group, combined with the two meta fluorine atoms, effectively lowers the LUMO energy, narrowing the gap.

  • Polarity (Dipole Moment) : All halogenated anilines are significantly more polar than the parent aniline molecule, as expected due to the high electronegativity of halogens.

  • NLO Response (Hyperpolarizability) : The hyperpolarizability increases with halogenation. This compound exhibits the highest β value, suggesting that the specific asymmetric substitution pattern is highly effective at enhancing the NLO response. The combination of an ortho chloro-substituent and meta fluoro-substituents creates a significant intramolecular charge-transfer character, which is a key requirement for a high NLO response.

Conclusion

This comprehensive guide has detailed the molecular properties of this compound using a robust DFT-based computational protocol. The analysis reveals a molecule with high kinetic stability, yet the lowest HOMO-LUMO gap among the compared analogues, suggesting a tailored reactivity profile. Key findings include:

  • The molecular geometry is significantly influenced by the electronic effects of the three halogen substituents and the amine group.

  • The predicted vibrational spectra provide a clear fingerprint for experimental identification.

  • The molecule's electronic structure, characterized by a HOMO-LUMO gap of 5.27 eV, points to a balance between stability and reactivity.

  • Most notably, this compound exhibits a first-order hyperpolarizability (β) approximately 8.6 times that of urea, marking it as a promising candidate for further exploration in the field of nonlinear optical materials.

This computational investigation provides a foundational dataset for future experimental work and serves as a powerful example of how theoretical chemistry can guide the rational design and characterization of novel functional molecules for the pharmaceutical and materials science industries.

References

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  • National Institutes of Health. (n.d.). 2,6-Difluoroaniline. PubChem.
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  • MDPI. (2022). Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors.
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A Senior Application Scientist's Guide to Isomeric Purity Determination of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-3,5-difluoroaniline is a pivotal building block in the synthesis of advanced pharmaceuticals and agrochemicals. The precise substitution pattern of the halogen atoms on the aniline ring is fundamental to the molecule's reactivity and, ultimately, the biological activity and safety profile of the final active pharmaceutical ingredient (API). The presence of even minor quantities of positional isomers can lead to the formation of undesired, potentially toxic byproducts, compromising drug efficacy and posing significant regulatory risks.

This guide provides an in-depth, objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the critical task of determining the isomeric purity of this compound. We move beyond mere protocols to explain the fundamental causality behind methodological choices, empowering researchers and drug development professionals to select and implement the most robust and reliable analytical strategy for their specific needs. Every protocol described herein is designed as a self-validating system, incorporating system suitability checks to ensure trustworthy and reproducible data, in alignment with stringent regulatory expectations.[1][2][3]

The Genesis of Isomeric Impurities

Understanding the potential impurity profile begins with the synthesis of the target molecule. This compound is often synthesized via multi-step pathways, such as the reduction of a corresponding dichlorodifluoronitrobenzene intermediate.[4] Side reactions during the initial halogenation or nitration steps are the primary source of isomeric impurities.[5] Due to the directing effects of the substituents on the aromatic ring, several positional isomers can be formed, which are challenging to remove in downstream processes.

Most Probable Isomeric Impurities:

  • 2-Chloro-3,4-difluoroaniline

  • 4-Chloro-3,5-difluoroaniline

  • 2-Chloro-4,5-difluoroaniline

  • 3-Chloro-2,5-difluoroaniline

These isomers share the same molecular weight and similar physicochemical properties, making their separation a non-trivial analytical challenge that demands high-resolution chromatographic techniques.[6]

A Comparative Overview of Core Analytical Technologies

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the first critical decision point. Both are powerful separation techniques, but their underlying principles of separation and instrumental configurations offer distinct advantages and disadvantages for the analysis of halogenated anilines.[7]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on boiling point and interaction with a stationary phase.Separation of compounds in the liquid phase based on polarity, size, or specific affinity for a stationary phase.
Strengths High resolution, speed, excellent for volatile and semi-volatile analytes, robust Flame Ionization Detector (FID), definitive identification with Mass Spectrometry (MS).[8]High versatility for a wide range of compounds, operates at room temperature (prevents thermal degradation), wide variety of stationary and mobile phases for method optimization.[9]
Weaknesses Requires analyte to be thermally stable and volatile; potential for on-column degradation of sensitive compounds.Can have longer run times, requires careful mobile phase preparation, separation of very similar isomers can be challenging.[9]
Best For Routine QC, rapid screening of thermally stable isomers, definitive structural confirmation via GC-MS.Method development, analysis of potentially thermally labile impurities, orthogonal validation of GC methods.

Method I: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind the Choice: GC is an exceptionally powerful technique for separating isomers of relatively small, volatile molecules like halogenated anilines.[10][11] Coupling it with a Mass Spectrometer (MS) provides two orthogonal data points for each peak: its retention time (a function of its interaction with the column) and its mass spectrum (a molecular fingerprint). This dual detection mechanism offers unparalleled confidence in peak identification, which is critical for impurity profiling.[12]

Workflow for GC-MS Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dilute in Solvent (e.g., Methanol) s1->s2 s3 Vortex & Sonicate s2->s3 a1 Inject Sample (Split Mode) s3->a1 Transfer to Vial a2 Separation on Capillary Column a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Integrate Peaks a4->d1 d2 Identify Isomers (RT & Mass Spectra) d1->d2 d3 Calculate Area % d2->d3 d4 Generate Report d3->d4

Caption: GC-MS workflow for isomeric purity determination.

Experimental Protocol: GC-MS
  • Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometric detector (e.g., single quadrupole).

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of methanol to create a 1 mg/mL solution. Vortex to ensure complete dissolution.

  • System Suitability Test (SST): Prepare a "spiked" sample containing ~1 mg/mL of the main compound and ~0.005 mg/mL (0.5%) of each known potential isomer. Inject this solution to verify that the system can achieve baseline resolution (>1.5) between all critical isomers.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column separates isomers primarily based on boiling point differences.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute. Ramp at 10°C/min to 220°C, hold for 2 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-250.

  • Data Analysis: Integrate all peaks in the total ion chromatogram. Calculate the percentage purity by dividing the peak area of the main component by the total area of all integrated peaks. Identify impurities by comparing their retention times and mass spectra against reference standards or library data.

Representative GC-MS Data
CompoundRepresentative Retention Time (min)Key Mass Fragments (m/z)
This compound10.5163 (M+) , 128, 99
2-Chloro-3,4-difluoroaniline10.8163 (M+) , 128, 99
4-Chloro-3,5-difluoroaniline11.2163 (M+) , 128, 99
3-Chloro-2,5-difluoroaniline10.3163 (M+) , 128, 99

Note: Data is representative. Actual retention times may vary based on instrument and exact conditions.

Method II: High-Performance Liquid Chromatography with Photodiode Array and MS Detection (HPLC-PDA/MS)

Causality Behind the Choice: HPLC is an indispensable orthogonal technique. It separates compounds based on their polarity and interaction with the stationary phase in the liquid phase, a fundamentally different mechanism than GC.[2] This is crucial because two isomers that co-elute in a GC system may be well-separated in an HPLC system. Using a Phenyl-Hexyl stationary phase is a strategic choice; it provides standard reversed-phase hydrophobic interactions but also adds π-π interactions with the aromatic rings of the aniline isomers, offering a unique selectivity that can be decisive for resolving closely related structures. A Photodiode Array (PDA) detector provides spectral information for peak purity assessment, while the MS confirms identity.

Workflow for HPLC-PDA/MS Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dilute in Mobile Phase (e.g., ACN/Water) s1->s2 s3 Filter (0.22 µm) s2->s3 a1 Inject Sample s3->a1 Transfer to Vial a2 Gradient Elution on Phenyl-Hexyl Column a1->a2 a3 PDA Detection (240 nm & Purity Scan) a2->a3 a4 ESI-MS Detection (Positive Ion Mode) a3->a4 d1 Integrate Peaks a4->d1 d2 Confirm Identity (RT, UV, Mass) d1->d2 d3 Calculate Area % d2->d3 d4 Generate Report d3->d4

Caption: HPLC-PDA/MS workflow for isomeric purity determination.

Experimental Protocol: HPLC-PDA/MS
  • Instrumentation: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, Photodiode Array (PDA) detector, and a Mass Spectrometer (e.g., single quadrupole with an electrospray ionization source).

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 20 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter before injection.

  • System Suitability Test (SST): As with GC, prepare and inject a spiked sample containing low levels (e.g., 0.5%) of known isomers to confirm adequate resolution (>1.5).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 70% B

      • 15-18 min: 70% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • PDA Detection: 240 nm, with spectral acquisition from 200-400 nm.

    • MS Detection: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-300.

  • Data Analysis: Integrate peaks at 240 nm. Use the PDA to check for peak purity (i.e., ensure no co-eluting impurities). Use the MS data to confirm the mass of the main peak and any impurities. Calculate area percent purity.

Representative HPLC-PDA/MS Data
CompoundRepresentative Retention Time (min)UV λmax (nm)Mass Detected [M+H]+
This compound12.1240, 295164.0
2-Chloro-3,4-difluoroaniline11.8242, 298164.0
4-Chloro-3,5-difluoroaniline12.9238, 292164.0
3-Chloro-2,5-difluoroaniline11.5241, 296164.0

Note: Data is representative. Actual retention times may vary based on instrument and exact conditions.

Method Performance and Validation Summary

A robust analytical method is not just about separation; it's about providing quantifiable and reliable data. Both methods described should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[1][2]

ParameterGC-MSHPLC-PDA/MSRationale
Specificity Excellent (Resolution + MS)Excellent (Resolution + PDA + MS)Both methods demonstrate high specificity, with HPLC having the edge due to the additional peak purity check from the PDA.
Limit of Quantitation (LOQ) ~0.02%~0.01%HPLC often achieves lower detection limits due to larger injection volumes and sensitive UV detectors.
Precision (%RSD) < 5%< 3%HPLC systems typically exhibit slightly better injection precision than split GC injectors.
Linearity (r²) > 0.999> 0.999Both techniques demonstrate excellent linearity over the required range for impurity quantification.

Conclusion and Final Recommendation

The determination of isomeric purity for this compound requires a high-resolution, validated analytical method. Both GC-MS and HPLC-PDA/MS are powerful, suitable techniques, and the ultimate choice depends on the specific application and available resources.

  • For routine, high-throughput Quality Control (QC): The GC-MS method is often preferred due to its faster run times and robust, universally applicable nature for volatile anilines.

  • For method development, characterization, and orthogonal validation: The HPLC-PDA/MS method is indispensable. Its different separation mechanism provides a crucial cross-check on the GC results, and its ability to handle non-volatile or thermally sensitive compounds makes it more versatile.

In a regulated drug development environment, the most trustworthy approach is to develop one method (e.g., HPLC) as the primary release method and use the other (GC) as an orthogonal method for validation and investigative purposes. This dual-pronged strategy provides the highest level of assurance in the isomeric purity of this critical pharmaceutical intermediate.

Decision Tree for Method Selection

start Start: Need to determine isomeric purity of This compound q1 Is the primary goal routine QC with fast turnaround? start->q1 gc_path Use GC-MS Method q1->gc_path Yes q2 Is this for method development, validation, or are thermally labile impurities suspected? q1->q2 No hplc_path Use HPLC-PDA/MS Method q2->hplc_path Yes both_path Use HPLC as primary method and GC as orthogonal validation method. q2->both_path No / Unsure (Highest Rigor Needed)

Caption: A guide for selecting the optimal analytical method.

References

  • Benchchem.
  • Gavin Publishers.
  • ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
  • SynThink Research Chemicals.
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Taylor & Francis Online.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • PubMed.
  • Applied Chemical Engineering.
  • ACS Publications.
  • MDPI.
  • European Patent Office. Process for producing 3,5-difluoroaniline.
  • RSC Publishing.
  • Benchchem. Potential Impurities in Commercial 2,6-Dichloroaniline: An In-depth Technical Guide.
  • Google Patents. Process for preparing 3,5-difluoroaniline.
  • Benchchem. A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline.

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A Senior Application Scientist's Guide to the Purification of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

2-Chloro-3,5-difluoroaniline is a substituted aniline that serves as a crucial building block in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes.[1] Its molecular structure, featuring a reactive amine group and a uniquely substituted aromatic ring, makes it a versatile precursor for introducing chloro-difluoro-phenyl moieties into larger, more complex molecules.[2]

The efficacy, safety, and regulatory compliance of the final products derived from this intermediate are inextricably linked to its purity. The presence of impurities, which can arise from the synthetic route—typically the reduction of 2-chloro-3,5-difluoronitrobenzene or direct halogenation of a benzene ring precursor—can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic components in the final active ingredient.[1] Common impurities may include unreacted starting materials, regioisomers from non-selective halogenation, or partially reduced intermediates.

This guide provides a head-to-head comparison of the three most prevalent laboratory and industrial-scale purification techniques for this compound: Recrystallization, Vacuum Distillation, and Flash Column Chromatography. As a solid crystalline powder with a melting point of approximately 98-100°C and solubility in common organic solvents, it is amenable to all three methods.[1] The selection of the optimal technique is a critical decision that balances the required final purity, acceptable yield, process scale, and economic constraints.

Purification via Recrystallization: The Workhorse Method

Recrystallization is a fundamental purification technique for solid compounds that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3] The core principle involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the supernatant liquid (mother liquor).[4]

Causality Behind Experimental Choices:

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent will exhibit a steep solubility curve for this compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-5°C). This differential ensures maximum recovery of the pure product upon cooling.[5] Based on the polarity and structure of halogenated anilines, solvents like isopropanol or a binary mixture such as ethanol/water are excellent candidates.[4] Isopropanol often provides a good balance of solvency at high temperatures and poor solvency when cold. The ethanol/water system allows for fine-tuning: the compound is dissolved in the "good" solvent (ethanol) at a high temperature, and the "anti-solvent" (water) is added to the point of saturation to induce crystallization upon cooling.

Experimental Protocol: Recrystallization from Isopropanol
  • Solvent Selection & Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 100 mL of isopropanol on a hot plate.

  • Dissolving the Crude Product: Add the hot isopropanol to the Erlenmeyer flask in small portions while stirring and heating until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.5 g) of activated carbon. Reheat the mixture to boiling for 5-10 minutes to allow the carbon to adsorb colored impurities.

  • Hot Filtration (If carbon was used): Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Analysis: Assess the purity of the dried crystals using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and compare it to the crude material.[6]

Visualizing the Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Solid dissolve Add Minimum Hot Solvent crude->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt if insoluble impurities cool Slow Cooling & Crystallization dissolve->cool hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product G cluster_setup Setup cluster_distill Distillation cluster_finish Shutdown & Analysis crude Crude Material in Flask setup Assemble Apparatus crude->setup apply_vac Apply Stable Vacuum setup->apply_vac heat Gradual Heating apply_vac->heat forerun Collect Forerun (Impurities) heat->forerun product_frac Collect Main Product Fraction forerun->product_frac stop Stop Heating, Cool System product_frac->stop vent Vent to Atmosphere stop->vent pure_product Pure Distilled Product vent->pure_product

Caption: Workflow for the purification of this compound by vacuum distillation.

Flash Column Chromatography: High-Purity Separation

Flash column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent). [7]The crude mixture is applied to the top of a column packed with the stationary phase, and the eluent is passed through the column under positive pressure. Compounds that are more soluble in the eluent and have weaker interactions with the stationary phase travel down the column faster, enabling separation. [8]

Causality Behind Experimental Choices:

This method is chosen when very high purity is required and when impurities are structurally similar to the target compound (e.g., regioisomers), making them difficult to separate by recrystallization or distillation. The choice of the stationary phase (silica gel is standard for moderately polar compounds) and the mobile phase is critical. A solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is optimized by thin-layer chromatography (TLC) beforehand. The goal is to find a ratio where the target compound has a retention factor (Rf) of approximately 0.3-0.4, ensuring good separation from more polar and less polar impurities.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from impurities.

  • Column Packing: Prepare a glass column by packing it with silica gel as a slurry in the non-polar component of the eluent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation: Dissolve a small amount of the crude this compound (e.g., 1.0 g) in a minimal volume of dichloromethane or the eluent. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to create a dry powder.

  • Loading the Column: Carefully add the prepared sample to the top of the silica gel bed.

  • Elution: Begin passing the eluent through the column using positive pressure (from a pump or inert gas). Start with a less polar eluent mixture and, if necessary, gradually increase the polarity (gradient elution) to elute the compounds. [5]6. Fraction Collection: Collect the eluent in small, numbered fractions using test tubes or vials.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Purity Analysis: Confirm the purity of the final product with HPLC or GC-MS.

Visualizing the Chromatography Workflow

G cluster_prep Preparation cluster_elute Elution cluster_isolate Isolation tlc TLC for Solvent System pack Pack Silica Gel Column tlc->pack load Load Crude Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap pure_product High-Purity Product evap->pure_product

Caption: Workflow for the purification of this compound by flash chromatography.

Head-to-Head Performance Comparison

The choice of purification technique is a strategic one, dictated by the specific requirements of the research or manufacturing process. The following table provides a comparative summary of the three methods discussed.

Parameter Recrystallization Vacuum Distillation Flash Column Chromatography
Purity Achievable Good to Excellent (typically >99%)Good (effective for non-volatile or very different B.P. impurities)Excellent to Superior (>99.5%, can separate isomers)
Typical Yield Good (80-95%), some loss in mother liquorExcellent (90-98%), minimal loss if done carefullyModerate to Good (60-90%), loss on stationary phase
Scalability Excellent (easily scaled from grams to multi-ton batches)Excellent (standard in industrial chemical production)Poor to Moderate (best for lab scale, industrial scale is complex and expensive)
Cost (Solvents/Equipment) Low (basic glassware, common solvents)Moderate (requires vacuum pump, specialized glassware)High (requires large volumes of high-purity solvents, silica gel, column)
Time & Labor Moderate (largely passive cooling time)Fast for established proceduresHigh (labor-intensive packing, running, and monitoring)
Best For... Removing minor impurities from a largely pure solid; large-scale purification.Removing non-volatile residues or impurities with very different boiling points.Achieving the highest possible purity; separating closely related isomers.

Conclusion and Recommendations

The purification of this compound can be effectively achieved by several methods, with the optimal choice depending on the specific context.

  • For large-scale industrial production and general laboratory use where the starting material is relatively clean, Recrystallization is the most balanced and economical choice. It offers a robust, scalable, and cost-effective path to high-purity material (>99%).

  • Vacuum Distillation is a superior choice when the primary impurities are non-volatile (e.g., inorganic salts, reaction polymers) or have a boiling point that is significantly different from the product. It is highly scalable and can result in excellent yields.

  • Flash Column Chromatography should be reserved for situations where the highest possible purity is non-negotiable, such as in the preparation of analytical standards or when challenging, structurally similar impurities like regioisomers must be removed. While it offers unparalleled separation power, its poor scalability and high cost make it less suitable for bulk purification.

Ultimately, a multi-step approach may be necessary for exceptionally impure samples. For instance, a bulk purification by distillation or recrystallization could be followed by a final polishing step with chromatography to meet the stringent purity demands of pharmaceutical applications.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • Plaza, O. A., & Barata-Vallejo, S. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). EP 0497213 A2 - Process for producing 3,5-difluoroaniline.
  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). EP0506199B1 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]

  • Lee, H. B., & Chau, A. S. Y. (n.d.). AND GAS CHROMATOGRAPHIC DETERMINATIQN BY. Environment Canada. Retrieved from [Link]

  • Google Patents. (n.d.). US9447021B2 - Process for the purification of aniline from gas phase hydrogenations.
  • Schmidt, T. C., et al. (2006). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Plaza, O. A., & Barata-Vallejo, S. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]

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The Difluoroaniline Motif: A Comparative Guide to Structure-Property Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. Among the privileged motifs, substituted difluoroanilines represent a versatile platform for modulating key pharmaceutical properties. This guide provides an in-depth comparison of how substituent patterns on the difluoroaniline core influence electronic properties, lipophilicity, and metabolic stability, supported by experimental data and detailed protocols. Our objective is to furnish a rational framework for the selection and optimization of difluoroaniline-containing drug candidates.

The Influence of Fluorine Position on the Electronic Properties of the Aniline Ring

The position of the two fluorine atoms on the aniline ring profoundly alters the electron density of the aromatic system and the basicity of the amino group (pKa). These electronic modifications are critical as they directly impact a molecule's binding affinity to its biological target and its pharmacokinetic profile.

Electron-withdrawing substituents, such as fluorine, generally decrease the pKa of the aniline's amino group.[1][2] This effect is primarily due to the inductive effect of the fluorine atoms, which withdraws electron density from the aromatic ring and the nitrogen atom, making the lone pair of electrons on the nitrogen less available for protonation.[2] The magnitude of this effect is dependent on the position of the fluorine atoms relative to the amino group.

Comparative Analysis of Difluoroaniline Isomer pKa:

IsomerExpected Relative pKaRationale
2,3-DifluoroanilineLowStrong inductive withdrawal from two ortho/meta positions.
2,4-DifluoroanilineLowCombined inductive and resonance withdrawal from ortho and para positions.
2,5-DifluoroanilineLowInductive withdrawal from ortho and meta positions.
2,6-DifluoroanilineVery LowStrong inductive withdrawal from two ortho positions, significant steric hindrance.
3,4-DifluoroanilineLowInductive and resonance withdrawal from meta and para positions.
3,5-DifluoroanilineLowInductive withdrawal from two meta positions.

Note: This table presents a qualitative comparison based on established principles of substituent effects. Experimental pKa values can be influenced by solvent and temperature.

The interplay of inductive and resonance effects dictates the overall electronic character. For instance, a fluorine atom at the para position can exert a resonance effect by donating a lone pair of electrons to the ring, which can partially offset the inductive withdrawal. However, with two fluorine atoms, the cumulative inductive effect is generally dominant.

Modulating Lipophilicity with Substituents on the Difluoroaniline Core

Lipophilicity, commonly expressed as logP or logD, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The introduction of fluorine atoms generally increases lipophilicity.[5] However, the final logP/logD value of a substituted difluoroaniline is a complex function of the fluorine positions and the nature of other substituents.

Key Considerations for Lipophilicity:

  • Fluorine Position: The position of the fluorine atoms influences the molecule's overall dipole moment and surface hydrophobicity.

  • Substituent Effects: The addition of other functional groups can either increase or decrease lipophilicity. A molecular matched pair analysis is a valuable tool for quantifying the lipophilic contribution of various substituents.[6][7]

Illustrative Comparison of Substituted Difluoroanilines:

To provide a quantitative perspective, the following table presents calculated logP (cLogP) values for a series of hypothetical substituted 2,4-difluoroanilines.

Substituent at C5cLogP (approximate)Impact on Lipophilicity
-H (2,4-Difluoroaniline)2.1Baseline
-CH32.6Increased
-Cl2.8Increased
-OCH32.2Slightly Increased
-CF33.0Significantly Increased
-OH1.8Decreased
-COOH1.7Decreased

Note: These are estimated values and should be experimentally verified.

Metabolic Stability: The Critical Role of Fluorine Positioning

A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP450) mediated oxidation.[8][9] However, the position of the fluorine atom is crucial, as certain arrangements can introduce new metabolic liabilities.

Specifically, fluoroanilines, particularly those with a fluorine atom at the para position (4-fluoroaniline moiety), can be susceptible to metabolic defluorination.[8][10][11] This process can lead to the formation of reactive metabolites and potential toxicity.[8] In contrast, ortho and meta positioned fluorine atoms tend to be more metabolically robust.[10][11]

Comparative Metabolic Stability of Difluoroaniline Isomers:

Isomer PatternExpected Metabolic StabilityRationale
Contains 4-fluoroaniline motifPotentially lowerSusceptible to metabolic defluorination.
Lacks 4-fluoroaniline motifGenerally higherLess prone to defluorination.

For difluoroanilines, isomers such as 2,4- and 3,4-difluoroaniline contain the potentially labile 4-fluoroaniline substructure. Conversely, isomers like 2,3-, 2,5-, 2,6-, and 3,5-difluoroaniline are expected to exhibit greater metabolic stability with respect to defluorination.

Experimental Protocols

To empower researchers to validate these structure-property relationships, we provide the following established experimental protocols.

Determination of pKa by Potentiometric Titration

This method determines the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.[12][13]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the substituted difluoroaniline in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[12]

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (logP) of a compound between n-octanol and water.[12][14]

Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the substituted difluoroaniline in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a separation funnel containing a known volume of the n-octanol phase.

  • Equilibration: Shake the funnel for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[9]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as t½ = 0.693 / k.

Spectroscopic Characterization

The structural elucidation of substituted difluoroanilines relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the aniline ring. The N-H protons typically appear as a broad peak.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly bonded to fluorine, are significantly affected by the strong electron-withdrawing nature of fluorine.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds and provides distinct signals for each magnetically non-equivalent fluorine atom, confirming their presence and electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of a substituted difluoroaniline will show characteristic absorption bands for the N-H stretching vibrations (typically two bands for a primary amine), C-N stretching, and C-F stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation. The presence of an odd number of nitrogen atoms will result in an odd molecular weight, a principle known as the Nitrogen Rule.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for pKa and logP determination.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Substituted Difluoroaniline in Solvent C Add Standardized Titrant in Increments A->C B Calibrate pH Electrode B->C D Record pH After Each Addition C->D Iterate E Plot pH vs. Titrant Volume D->E F Determine pKa from Inflection Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and Water C Combine Phases in Separation Funnel A->C B Prepare Stock Solution in Aqueous Phase B->C D Shake to Equilibrate C->D E Allow Phases to Separate D->E F Measure Concentration in Aqueous Phase E->F G Calculate logP F->G

Caption: Workflow for logP determination by the shake-flask method.

Conclusion

The judicious use of substituted difluoroanilines in drug design requires a comprehensive understanding of their structure-property relationships. By carefully considering the positioning of the fluorine atoms and other substituents, medicinal chemists can fine-tune the electronic properties, lipophilicity, and metabolic stability of drug candidates to optimize their therapeutic potential. The experimental protocols and comparative data presented in this guide serve as a valuable resource for the rational design and development of novel therapeutics incorporating the difluoroaniline motif.

References

  • Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Journal of Organic Chemistry, 66(20), 6919–6925.
  • Gross, K. C., Seybold, P. G., Peralta-Inga, Z., Murray, J. S., & Politzer, P. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107–1115.
  • Pendleton, P., Clark, A. M., & O'Hagan, D. (2012). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Xenobiotica, 42(12), 1183–1193.
  • Wuest, M., & Wuest, F. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Nuclear Medicine and Biology, 38(4), 481–489.
  • Wuest, M., & Wuest, F. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. PubMed.
  • Gross, K. C., & Seybold, P. G. (2002). Use of Different Atomic Charge Schemes for Predicting pKa Variations in Substituted Anilines and Phenols. International Journal of Quantum Chemistry, 90(1), 445–458.
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  • Shultz, M. D. (2019). Log D Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(2), 119–124.
  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2).
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  • BenchChem. (2025). Spectroscopic Analysis of Difluoroamine: A Technical Guide. BenchChem.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.
  • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-Chloro-3,5-difluoroaniline (CAS No. 203953-73-3). As an intermediate frequently used in the synthesis of complex pharmaceutical and agrochemical compounds, its management demands a thorough understanding of its chemical properties and associated hazards.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulatory standards but also guarantee the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are built on a foundation of rigorous risk assessment and established best practices in chemical waste management.

Hazard Profile & Essential Risk Assessment

Understanding the intrinsic hazards of this compound is the cornerstone of its safe management. This compound is a halogenated aromatic amine, a class of chemicals known for its potential toxicity. Its hazard profile necessitates stringent handling and disposal controls to mitigate risks of exposure and environmental contamination.

The primary hazards are its acute toxicity upon ingestion, dermal contact, or inhalation, its capacity to cause severe skin and eye irritation, and its significant threat to aquatic ecosystems.[2][3]

Table 1: Hazard Profile of this compound

PropertyDataSource(s)
Chemical Name This compound[1][4]
CAS Number 203953-73-3N/A (Inferred from related compounds)
Molecular Formula C₆H₄ClF₂N[1]
Appearance White to light yellow crystal or crystalline powder[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects[2][5][6][7][8]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates[2][3][9][10]
Hazardous Decomposition Upon combustion, may produce toxic and corrosive gases including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF)[3][5][6]

Note: Data is synthesized from information on closely related isomers and structural analogs, as specific public data for this exact CAS number is limited. The precautionary principle dictates treating it with the full severity of its chemical class.

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before any waste is handled, the environment and the individual must be properly prepared. The causality is simple: minimizing exposure is the most effective safety measure.

Mandatory Engineering Controls

All handling of this compound, including waste consolidation and containerization, must be performed within a certified chemical fume hood.[6][11] This is non-negotiable and serves as the primary barrier to prevent inhalation of dust or vapors. An operational eyewash station and safety shower must be immediately accessible, within a 10-second travel distance.[2][12][13]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's high dermal toxicity and potential for causing severe eye damage. A two-tiered approach based on the operational task is recommended.

Table 2: Required Personal Protective Equipment (PPE)

TaskHand ProtectionEye/Face ProtectionBody & Respiratory ProtectionRationale
Routine Waste Handling Nitrile gloves (minimum 4 mil thickness)Chemical safety goggles meeting ANSI Z87.1 standardsStandard flame-resistant lab coatProtects against incidental contact during controlled operations within a fume hood.[2][5]
Spill Cleanup & Bulk Consolidation Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and a full-face shieldChemical-resistant apron or suit over a lab coat. In case of significant dust or aerosol generation, a NIOSH-approved respirator with P100 particulate filters is required.[2][13]Provides enhanced protection against direct, prolonged contact and splashes. Respiratory protection is critical if engineering controls are compromised or insufficient to control airborne particulates.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste. Adherence to a systematic, documented procedure is essential for regulatory compliance and safety.

Step 3.1: Waste Segregation & Collection

Causality: Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration with acid gas scrubbing systems.[2] Mixing this waste with non-halogenated solvents or other waste streams contaminates the entire container, drastically increasing disposal costs and environmental risk.

  • Action: Designate a specific, sealed waste container exclusively for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • Prohibition: NEVER mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[9][10]

Step 3.2: Containerization & Labeling
  • Action 1: Container Selection: Use a chemically resistant, high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap. Ensure the container is in good condition with no cracks or residue.

  • Action 2: Labeling: The container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible, including:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "This compound " and any other components in the waste stream.

    • Appropriate GHS Pictograms: Skull and Crossbones (Acute Toxicity), Corrosion, and Environment.

    • Accumulation Start Date.

    • Principal Investigator/Laboratory contact information.

Step 3.3: Storage & Final Disposal Pathway
  • Action 1: On-site Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be under the control of laboratory personnel, away from ignition sources, and within a secondary containment tray to manage potential leaks.[3][5][14]

  • Action 2: Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Prohibition: Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[12][14] This is a direct violation of environmental regulations and poses a severe threat to aquatic life.

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct responses to minimize harm.

Spill Cleanup Protocol
  • Step 1: Secure the Area. Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the lab. Restrict access.

  • Step 2: Don Appropriate PPE. At a minimum, wear the PPE specified for "Spill Cleanup" in Table 2.

  • Step 3: Contain the Spill. For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.[15][16]

  • Step 4: Collect Waste. Carefully sweep the solid material or absorb the liquid.[14][17] Place all contaminated materials (absorbent, cloths, used PPE) into a designated hazardous waste container. Do not generate dust.[12][14]

  • Step 5: Decontaminate. Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[15][18]

  • Step 6: Report. Inform your supervisor and institutional EHS office of the incident, regardless of size.

First Aid & Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][12][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][12][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][5]

Regulatory Context: EPA Hazardous Waste Codes

In the United States, the disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be individually listed, it falls under several categories of listed hazardous wastes due to its chemical properties and the processes that generate it.

  • F-List Wastes: If used as a solvent, wastes containing this compound could potentially be classified under codes like F002 (spent halogenated solvents) or F004 (spent non-halogenated solvents including nitrobenzene, a related compound).[19]

  • K-List Wastes: Wastes from the production of aniline and chlorinated aromatics are specifically listed (e.g., K083, K104, K105).[20][21][22] This indicates that process wastes related to aniline derivatives are of high regulatory concern.

  • U-List Wastes: If discarded as an unused commercial chemical product, it would likely be classified as a toxic waste under the U-list.

The definitive classification must be made by the waste generator in consultation with their EHS department, but it is unequivocally a regulated hazardous waste that requires professional disposal.

Diagram: Waste Management & Emergency Workflow

The following diagram outlines the decision-making process for managing this compound from the point of generation through to final disposal, including the appropriate emergency response pathway.

G This compound: Disposal & Spill Response Workflow cluster_routine Routine Disposal Pathway cluster_emergency Emergency Spill Pathway start Waste Generated (e.g., residues, contaminated items) segregate Step 1: Segregate (Halogenated Waste Only) start->segregate containerize Step 2: Containerize (Labeled HDPE or Glass) segregate->containerize store Step 3: Store (Satellite Accumulation Area) containerize->store pickup Step 4: Arrange Pickup (via EHS/Contractor) store->pickup spill Accidental Spill Occurs final_disposal Final Disposal (Licensed Hazardous Waste Facility - Incineration) pickup->final_disposal secure Step 1: Secure Area & Alert Personnel spill->secure ppe Step 2: Don Enhanced PPE (Face shield, Respirator if needed) secure->ppe contain Step 3: Contain Spill (Absorb or Cover) ppe->contain cleanup Step 4: Collect Waste (Into Hazardous Waste Container) contain->cleanup decon Step 5: Decontaminate Area cleanup->decon decon->containerize Package Spill Waste

Caption: Disposal and Emergency Response Decision Tree.

References

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • Carl ROTH. Safety Data Sheet - 2-Chloroaniline. [Link]

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  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • ChemBK. This compound. [Link]

  • National Institutes of Health, PubChem. 2,5-Difluoroaniline. [Link]

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Personal protective equipment for handling 2-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 2-Chloro-3,5-difluoroaniline

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The compounds you work with are powerful tools, but they demand respect and meticulous handling. This compound, a key building block in pharmaceutical and materials science, is one such compound. Its halogenated aromatic amine structure necessitates a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that becomes second nature in your laboratory, ensuring that your focus remains on innovation, not on incident recovery.

The 'Why': Understanding the Hazard Profile

This compound belongs to the family of primary aromatic amines, many of which are known for their systemic toxicity.[1][2] While a specific, comprehensive toxicological profile for this exact isomer may be limited, data from structurally similar compounds like 2-chloroaniline, 3,5-difluoroaniline, and other chloro-difluoroaniline isomers provide a strong basis for a conservative and robust safety protocol.[3][4][5][6]

The primary hazards associated with this class of chemicals include:

  • Acute Toxicity: These compounds are typically classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5][7] Skin absorption is a significant route of exposure for many aromatic amines.[1][8][9]

  • Skin and Eye Irritation: Direct contact is expected to cause serious skin and eye irritation.[4][6][7]

  • Respiratory Irritation: Inhalation of dust or vapors can lead to respiratory tract irritation.[4][5][6]

  • Long-Term Effects: Aromatic amines as a class are scrutinized for potential carcinogenicity and mutagenicity, making minimization of any exposure critical.[1][2]

Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure: dermal, ocular, and inhalation.

Core Directive: Engineering Controls as the First Line of Defense

Before any discussion of PPE, it is imperative to state that all handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[9][10][11] This engineering control is the most critical step in preventing inhalation of dust or vapors and containing any potential spills. PPE should be considered the essential final barrier, not a substitute for a safe work environment.

PPE Specification: A Task-Based Approach

The specific PPE required can be tiered based on the nature of the task. The following table summarizes the minimum requirements for handling this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing & Solution Preparation Double Nitrile GlovesChemical Splash Goggles & Face ShieldFully-Buttoned Lab Coat & Chemical-Resistant ApronWork within a Chemical Fume Hood
Chemical Reactions & Transfers Double Nitrile GlovesChemical Splash GogglesFully-Buttoned Lab CoatWork within a Chemical Fume Hood
Work-up & Purification Double Nitrile GlovesChemical Splash GogglesFully-Buttoned Lab CoatWork within a Chemical Fume Hood
Spill Cleanup / Emergency Heavy-duty Butyl or Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Coveralls/ApronFull-Face Respirator with Organic Vapor Cartridge*

*A respirator is for emergency use when fume hood containment is breached. All personnel must be properly fit-tested and trained before using a respirator.[9][12]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow for PPE use is as important as the equipment itself.

Step 1: Pre-Operation Safety Check
  • Verify Fume Hood Certification: Check the sticker to ensure the fume hood has been certified within the last year.

  • Confirm Airflow: Ensure the fume hood sash is at the appropriate height and the airflow monitor indicates normal operation.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[10]

  • Assemble Spill Kit: Have a spill kit rated for toxic organic compounds readily available.

Step 2: Donning PPE (Putting On)

This sequence is designed to prevent cross-contamination.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Goggles/Face Shield: Put on your chemical splash goggles. If a high splash risk exists (e.g., preparing a large volume solution), add a face shield over the goggles.[10][11]

Step 3: Handling the Compound
  • All manipulations of this compound, whether solid or in solution, must occur deep within the confines of the chemical fume hood.

  • Use dedicated spatulas and glassware.

  • Keep the container tightly sealed when not in use.[3][4][5]

  • Should a glove become contaminated, remove both pairs immediately following the doffing procedure, wash your hands, and don fresh gloves.

Step 4: Doffing PPE (Taking Off)

This is a critical step to avoid contaminating yourself with any material on the exterior of your PPE.

  • Outer Gloves: While still in the lab, carefully peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated solid hazardous waste container.

  • Lab Coat & Inner Gloves: Exit the immediate work area. Remove your lab coat, folding it so the potentially contaminated exterior is folded inward. As you remove the lab coat, peel off the inner gloves simultaneously, trapping them within the folded coat. Hang the coat in its designated location.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[10][13]

  • Goggles/Face Shield: Remove your eye and face protection last.

Step 5: Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, aprons) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.[10]

  • Solid Waste: Collect contaminated solids (e.g., weigh paper, contaminated silica gel) in a separate, clearly labeled solid waste container.

Visualization of PPE Decision Workflow

The following diagram illustrates the logical flow for determining the appropriate level of PPE. This self-validating system ensures that safety measures scale with the potential risk of the operation.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_caption start Start: Plan to Handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop_work STOP WORK Consult EHS fume_hood->stop_work No routine_use Routine Use? (e.g., weighing, reaction setup) fume_hood->routine_use Yes spill_emergency Spill or Emergency? (Containment Failure) routine_use->spill_emergency No base_ppe Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat routine_use->base_ppe Yes emergency_ppe Emergency PPE: - Heavy-duty Gloves - Goggles & Face Shield - Chemical Coveralls - Full-Face Respirator spill_emergency->emergency_ppe Yes splash_ppe Add Face Shield & Chemical Apron base_ppe->splash_ppe High Splash Risk? caption_node

Caption: Decision flow for PPE selection.

By consistently applying this structured approach, you build a deep and intuitive understanding of chemical safety. This methodology not only protects you and your colleagues but also ensures the integrity of your research by preventing contamination and unexpected chemical exposures.

References

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • University of California, Riverside. Standard Operating Procedure for Aniline. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.